Carbazate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH3N2O2- |
|---|---|
Molecular Weight |
75.047 g/mol |
IUPAC Name |
N-aminocarbamate |
InChI |
InChI=1S/CH4N2O2/c2-3-1(4)5/h3H,2H2,(H,4,5)/p-1 |
InChI Key |
OWIUPIRUAQMTTK-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(NN)[O-] |
Synonyms |
alpha-azaglycine aza-Gly carbazate carbazic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of Carbazates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazates, esters of carbazic acid (H₂NNHCOOH), are a class of organic compounds characterized by the presence of a hydrazinylcarbonyl moiety (-NHNHCOOR). This functional group imparts unique chemical and physical properties that have led to their increasing application in medicinal chemistry and drug development. Often considered structural analogs of carbamates, which are esters of carbamic acid, carbazates possess a distinguishing N-N single bond that influences their reactivity, conformational flexibility, and biological activity. This guide provides a comprehensive overview of the core properties of carbazates, including their synthesis, physicochemical characteristics, reactivity, and role in drug design, with a focus on providing actionable data and experimental insights for professionals in the field.
Physicochemical Properties of Carbazates
The physicochemical properties of carbazates are crucial for their application in drug design, influencing factors such as solubility, stability, and membrane permeability. These properties are dictated by the nature of the substituent groups on the nitrogen atoms and the ester moiety. A summary of key quantitative data for representative carbazates is presented below.
Table 1: Physicochemical Properties of Common Carbazates
| Carbazate Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl this compound | 6294-89-9 | C₂H₆N₂O₂ | 90.08 | 70-73 | 108 @ 12 mmHg |
| Ethyl this compound | 4114-31-2 | C₃H₈N₂O₂ | 104.11 | 44-47 | 108-110 @ 22 mmHg |
| tert-Butyl this compound | 870-46-2 | C₅H₁₂N₂O₂ | 132.16 | 37-42 | 61-65 @ 1.2 mmHg |
| Benzyl this compound | 5331-43-1 | C₈H₁₀N₂O₂ | 166.18 | 66-71 | - |
Spectroscopic Data
The structural elucidation of carbazates relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR: The protons of the N-NH₂ group in carbazates typically appear as a broad singlet. The chemical shifts of the ester alkyl or aryl group protons are observed in their characteristic regions.
¹³C NMR: The carbonyl carbon of the this compound functional group typically resonates in the range of 155-165 ppm.
IR Spectroscopy: Carbazates exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching vibration (around 1700-1750 cm⁻¹), and N-H bending vibrations (around 1600-1630 cm⁻¹).
Table 2: Spectroscopic Data for Representative Carbazates
| This compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Methyl this compound | 3.73 (s, 3H, OCH₃), 3.77 (d, 2H, NH₂), 6.09 (s, 1H, NH)[1] | 52.1 (OCH₃), 158.9 (C=O) | 3320 (N-H), 1720 (C=O), 1625 (N-H bend) |
| Ethyl this compound | 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.0 (br s, 2H, NH₂), 6.8 (br s, 1H, NH) | 14.5 (CH₃), 61.5 (OCH₂), 158.0 (C=O)[2] | 3340 (N-H), 1710 (C=O), 1620 (N-H bend) |
| tert-Butyl this compound | 1.46 (s, 9H, C(CH₃)₃), 3.83 (s, 2H, NH₂), 6.73 (s, 1H, NH)[3] | 28.2 (C(CH₃)₃), 80.1 (C(CH₃)₃), 158.2 (C=O)[3] | 3350 (N-H), 1705 (C=O), 1630 (N-H bend) |
| Benzyl this compound | 5.11 (s, 2H, OCH₂), 4.0 (br s, 2H, NH₂), 7.0 (br s, 1H, NH), 7.3-7.4 (m, 5H, Ar-H)[4] | 67.0 (OCH₂), 128.0, 128.1, 128.5, 135.9 (Ar-C), 157.5 (C=O) | 3332 (N-H), 1694 (C=O), 1610 (N-H bend)[5] |
Synthesis of Carbazates
Carbazates are most commonly synthesized by the reaction of hydrazine (B178648) or its derivatives with a chloroformate or a carbonate. The choice of reagents and reaction conditions allows for the preparation of a wide variety of this compound derivatives.
General Experimental Protocol: Synthesis of tert-Butyl this compound from Di-tert-butyl dicarbonate[3]
Materials:
-
Hydrazine hydrate (B1144303)
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Isopropanol (B130326) (IPA)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with stirring.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield tert-butyl this compound as a white semi-solid.
Figure 1. Workflow for the synthesis of tert-butyl this compound.
Reactivity of Carbazates
The reactivity of the this compound functional group is characterized by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.
-
N-Acylation and N-Alkylation: The terminal nitrogen atom of the hydrazine moiety is nucleophilic and can readily undergo acylation and alkylation reactions.
-
Condensation with Carbonyls: Carbazates react with aldehydes and ketones to form hydrazones, which are important intermediates in the synthesis of various heterocyclic compounds.[6]
-
Cyclization Reactions: this compound derivatives are versatile precursors for the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and oxadiazoles.
Carbazates in Drug Development
The this compound moiety is increasingly being incorporated into drug candidates due to its favorable properties as a bioisostere for amide and ester groups, its ability to act as a linker in prodrugs, and its role as a pharmacophore in enzyme inhibitors.
Carbazates as Cholinesterase Inhibitors
Carbamates are well-known inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132).[7][8] this compound-based compounds, due to their structural similarity to carbamates, are also being explored as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.[7] The inhibitory mechanism typically involves the carbamoylation of a serine residue in the active site of the enzyme, leading to its inactivation.
The cholinergic signaling pathway is a critical target for such inhibitors. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. Inhibition of AChE by a this compound-based inhibitor increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.
Figure 2. Inhibition of acetylcholinesterase by a this compound inhibitor in the cholinergic synapse.
Carbazates as Prodrugs and Linkers
The stability of the this compound linkage can be modulated by the substituents, making it a suitable linker for prodrug design.[9][10] A prodrug is an inactive compound that is converted into an active drug in the body. This compound-based prodrugs can be designed to release the active drug upon enzymatic or chemical cleavage of the this compound bond. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life, and to reduce its toxicity.
Figure 3. General scheme of this compound prodrug activation.
Conclusion
Carbazates represent a versatile and promising class of compounds for drug discovery and development. Their unique structural and electronic properties, distinct from the closely related carbamates, offer a range of opportunities for the design of novel therapeutics. The ability to fine-tune their physicochemical properties through synthetic modification, coupled with their utility as enzyme inhibitors, prodrug linkers, and synthetic intermediates, ensures that carbazates will continue to be an area of active research. This guide has provided a foundational overview of the core properties of carbazates, offering a valuable resource for scientists and researchers in the pharmaceutical sciences. Further exploration into the biological activities of diverse this compound derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. US6465678B1 - Method for preparing methyl this compound - Google Patents [patents.google.com]
- 2. Ethyl this compound(4114-31-2) 13C NMR [m.chemicalbook.com]
- 3. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Cornerstone of Modern Synthesis: An In-Depth Guide to Carbazate Chemistry
For researchers, scientists, and drug development professionals, a deep understanding of foundational chemical building blocks is paramount. Among these, carbazates—hydrazine (B178648) derivatives bearing a carbamate (B1207046) group—have emerged as versatile and indispensable tools in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the core principles of carbazate chemistry, from their synthesis and unique properties to their diverse applications, with a focus on practical experimental details and logical workflows.
Introduction to Carbazates: Structure and Significance
Carbazates are a class of organic compounds characterized by the presence of a hydrazine moiety directly attached to a carbonyl group, which is in turn bonded to an alkoxy or aryloxy group (R-NH-NH-COOR'). This unique structural arrangement, combining the nucleophilicity of hydrazine with the electronic properties of a carbamate, bestows upon them a rich and varied chemical reactivity. Their importance stems from their utility as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. Notably, carbazates such as tert-butyl this compound and methyl this compound are widely employed as precursors for the introduction of protecting groups and for the construction of nitrogen-containing heterocyclic scaffolds.[1][2]
Synthesis of Carbazates: Key Methodologies
The preparation of carbazates can be achieved through several reliable synthetic routes. The choice of method often depends on the desired ester group and the scale of the reaction.
From Hydrazine and Carbonate Derivatives
A common and efficient method for synthesizing carbazates involves the reaction of hydrazine with a suitable carbonate derivative. For instance, tert-butyl this compound is readily prepared by reacting hydrazine hydrate (B1144303) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[3] This reaction is typically performed at a low temperature to control the exothermicity and to prevent the formation of the di-substituted byproduct.[4]
A similar approach can be used with other carbonate-based reagents. For example, the reaction of hydrazine with tert-butyl phenyl carbonate or t-butyl S-methylthiolcarbonate also yields tert-butyl this compound.[5]
From Hydrazine and Chloroformates
Another widely used method is the reaction of hydrazine with an appropriate chloroformate. This method provides a direct route to a variety of carbazates with different ester functionalities.
Synthesis of Methyl this compound
Methyl this compound can be synthesized by the reaction of dimethyl carbonate with hydrazine hydrate. The reaction is typically heated to facilitate the conversion, and the product can be isolated as a crystalline solid.[6][7]
Table 1: Summary of Selected this compound Synthesis Protocols
| This compound Product | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| tert-Butyl this compound | Di-tert-butyl dicarbonate, Hydrazine hydrate | Isopropanol (B130326), 0°C, 2 hours | 97 | [3] |
| tert-Butyl this compound | t-Butyl S-methylthiolcarbonate, Hydrazine | Heat at 105-110°C, 24 hours | 70-80 | [5] |
| Methyl this compound | Dimethyl carbonate, Hydrazine hydrate | Heat to 50°C, then stir at room temperature for 24 hours | 94 | [6] |
Physicochemical Properties and Spectroscopic Characterization
Carbazates are typically white to off-white crystalline solids or oils at room temperature.[4][8] Their solubility varies depending on the nature of the ester group, with smaller alkyl esters showing some water solubility.
Spectroscopic Data:
The structural features of carbazates give rise to characteristic spectroscopic signals.
-
Infrared (IR) Spectroscopy: Carbazates exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate group (around 1700-1730 cm⁻¹), and C-O stretching vibrations.[9][10][11] The position of the carbonyl absorption can be influenced by hydrogen bonding.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the nitrogen atoms give rise to signals that can be broad and their chemical shift is dependent on the solvent and concentration. The protons of the ester group will have characteristic chemical shifts. For example, in tert-butyl this compound, the nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.46 ppm.[3]
-
¹³C NMR: The carbonyl carbon of the carbamate group typically resonates in the range of 155-160 ppm. The carbons of the ester group will also show characteristic signals. For tert-butyl this compound, the quaternary carbon of the tert-butyl group appears around 80.1 ppm and the methyl carbons at approximately 28.2 ppm.[3]
-
Table 2: Spectroscopic Data for Common Carbazates
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Reference(s) |
| tert-Butyl this compound | 6.73 (s, 1H, NH), 3.83 (s, 2H, NH₂), 1.46 (s, 9H, C(CH₃)₃) | 158.2 (C=O), 80.1 (C(CH₃)₃), 28.2 (C(CH₃)₃) | ~3340 (N-H), ~1710 (C=O) | [3] |
| Methyl this compound | 6.09 (s, 1H, NH), 3.77 (d, 2H, NH₂), 3.73 (s, 3H, OCH₃) | Not readily available | ~3350 (N-H), ~1720 (C=O) | [6] |
Key Reactions and Synthetic Applications
The reactivity of carbazates is dominated by the nucleophilicity of the terminal nitrogen atom and the ability of the N-N bond to be cleaved under certain conditions.
Nucleophilic Reactions
The terminal -NH₂ group of a this compound is a potent nucleophile and can readily react with electrophiles. A prime example is the condensation with aldehydes and ketones to form N-alkoxycarbonylhydrazones (often referred to as N-Boc-hydrazones in the case of tert-butyl this compound).[12][13] These hydrazones are stable intermediates that can be used in a variety of subsequent transformations.
Caption: General workflow for the synthesis of N-alkoxycarbonylhydrazones.
Use as Protecting Groups for Hydrazines
The this compound functionality, particularly the tert-butoxycarbonyl (Boc) group derived from tert-butyl this compound, is a widely used protecting group for the hydrazine moiety. The Boc group can be readily introduced and is stable to a variety of reaction conditions, yet can be removed under acidic conditions.[14]
Synthesis of Heterocycles
Carbazates are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and imidazo[1,5-d][1][2][5]triazines.[1][15][16] The reaction typically involves the condensation of the this compound with a suitable bifunctional electrophile, followed by cyclization.
Oxidation and Reduction Reactions
Carbazates can undergo both oxidation and reduction reactions.
-
Oxidation: Anodic oxidation of carbamates has been studied, and similar principles can apply to carbazates, potentially leading to the generation of nitrogen-centered radicals.[17][18] More recent studies have shown that the oxidation of carbazates can lead to the generation of alkyl radicals through the liberation of nitrogen and carbon dioxide.[14]
-
Reduction: The reduction of carbamates, and by extension carbazates, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), though the mechanism can be complex.[19] The reduction of certain carbamate pesticides by dissolved Fe(II) and Cu(I) has also been reported.[20]
Copper-Catalyzed Coupling Reactions
A notable application of carbazates is their use in copper-catalyzed cross-coupling reactions with amines to form carbamates. This reaction proceeds through the generation of an alkoxycarbonyl radical from the this compound.[21][22]
Caption: Schematic of the copper-catalyzed synthesis of carbamates from carbazates and amines.
Experimental Protocols
Synthesis of tert-Butyl this compound from Di-tert-butyl dicarbonate[3]
Materials:
-
Di-tert-butyl dicarbonate (1.0 mmol, 1.0 eq.)
-
Hydrazine hydrate (2.26 mmol, 2.26 eq.)
-
Isopropanol (IPA)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve hydrazine hydrate in isopropanol (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in isopropanol (1 mL) dropwise to the cooled hydrazine hydrate solution with stirring.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.
-
Filter the mixture to remove the desiccant and concentrate the filtrate under reduced pressure to yield tert-butyl this compound as a white semi-solid.
Synthesis of Methyl 3-(4-methyl-benzylidene)this compound[15]
Materials:
-
Methyl this compound
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve methyl this compound and 4-methylbenzaldehyde in a suitable solvent in a round-bottom flask.
-
The reaction can be stirred at room temperature or gently heated to facilitate the condensation reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Conclusion
This compound chemistry represents a vibrant and evolving field with profound implications for organic synthesis and drug discovery. The unique reactivity of the this compound moiety, coupled with the ready availability of key starting materials, ensures their continued prominence as versatile building blocks. For researchers and professionals in the chemical sciences, a thorough understanding of the synthesis, properties, and diverse reactions of carbazates is essential for the design and execution of innovative and efficient synthetic strategies. This guide has provided a foundational overview, and it is anticipated that further exploration of the rich chemistry of carbazates will lead to the development of novel methodologies and the discovery of new and valuable molecules.
References
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- 2. Page loading... [guidechem.com]
- 3. tert-Butyl this compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
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- 6. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 7. US6465678B1 - Method for preparing methyl this compound - Google Patents [patents.google.com]
- 8. Methyl this compound | 6294-89-9 [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Electrochemical deoxygenative amination of stabilized alkyl radicals from activated alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyl hydrazinocarboxylate 97 6294-89-9 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to Carbazate Nomenclature and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nomenclature and structure elucidation of carbazates. Carbazates, esters of carbazic acid, are a unique class of compounds with growing interest in medicinal chemistry and organic synthesis. This document outlines the systematic naming conventions according to IUPAC rules, details modern spectroscopic and crystallographic techniques for their structural characterization, and provides key experimental protocols.
Carbazate Nomenclature
The systematic naming of carbazates follows the nomenclature of carboxylic acid derivatives, with carbazic acid as the parent structure.
Carbazic Acid: The Parent Compound
According to IUPAC rule C-984, the name "carbazic acid" is retained for the compound H₂N-NH-COOH. The numbering of the atoms in carbazic acid is as follows:
Numbering of Carbazic Acid
Naming Carbazates (Esters of Carbazic Acid)
Carbazates are named as esters of carbazic acid. The name of the alkyl or aryl group attached to the oxygen atom is stated first, followed by the word "this compound".
-
Example: CH₃-O-CO-NH-NH₂ is named methyl this compound .
-
Example: C₂H₅-O-CO-NH-NH₂ is named ethyl this compound .[1]
Substituted Carbazates
Substituents on the nitrogen atoms are indicated by locants N (for the nitrogen attached to the carbonyl group, position 2) or N' (for the terminal nitrogen, position 3). If the position is unambiguous, a numerical locant may be used.
-
Example: C₂H₅-O-CO-N(CH₃)-NH₂ is named ethyl N-methylthis compound or ethyl 2-methylthis compound .
-
Example: C₂H₅-O-CO-NH-NH(C₆H₅) is named ethyl N'-phenylthis compound or ethyl 3-phenylthis compound .
The naming convention for esters is to first name the alkyl group from the alcohol and then the carboxylate.[2][3][4][5]
References
The Carbazate Functional Group: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The carbazate functional group, a unique structural motif incorporating features of both hydrazines and carbamates, has emerged as a versatile building block in modern organic synthesis and medicinal chemistry. Its distinct reactivity profile, characterized by the presence of two nucleophilic nitrogen atoms with different electronic environments, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the this compound functional group, offering insights into its synthesis, functionalization, and application in the construction of complex molecular architectures, particularly heterocyclic scaffolds relevant to drug discovery.
Core Reactivity Principles of the this compound Moiety
The this compound functional group, formally an ester of hydrazinocarboxylic acid, possesses two nitrogen atoms, designated as Nα (adjacent to the carbonyl group) and Nβ (the terminal nitrogen). The Nα nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it less nucleophilic and more amide-like. In contrast, the Nβ nitrogen retains a more localized lone pair, making it the more nucleophilic center and akin to a primary amine. This inherent difference in nucleophilicity is the cornerstone of the this compound's reactivity and dictates the regioselectivity of many of its reactions.
Synthesis of Carbazates
Carbazates are typically synthesized through the reaction of a chloroformate with hydrazine (B178648) hydrate (B1144303) or by the reaction of a carbonyl donor with hydrazine. A common and versatile method involves the use of di-tert-butyl dicarbonate (B1257347) with hydrazine hydrate to produce tert-butyl this compound, a widely used reagent in organic synthesis.[1] Similarly, methyl this compound can be prepared from dimethyl carbonate and hydrazine hydrate.[2]
Experimental Protocol: Synthesis of tert-Butyl this compound [1]
-
Materials: Di-tert-butyl dicarbonate, hydrazine hydrate, isopropanol (B130326).
-
Procedure:
-
Dissolve hydrazine hydrate in isopropanol and cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in isopropanol to the cooled hydrazine solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation.
-
Key Reactions of the this compound Functional Group
The dual nucleophilicity of the this compound moiety allows for a variety of important transformations, including N-alkylation, N-acylation, and cyclization reactions.
N-Alkylation: A Matter of Regioselectivity
The alkylation of carbazates can, in principle, occur at either the Nα or Nβ position. However, due to the higher nucleophilicity of the Nβ nitrogen, alkylation typically occurs preferentially at this position under neutral or basic conditions. The regioselectivity can be influenced by steric and electronic factors of both the this compound and the alkylating agent.
For highly selective alkylation, a strategy involving the formation of a dianion has been reported for hydrazine derivatives, which can be adapted for carbazates.[3][4] This method involves the use of a strong base to deprotonate both nitrogen atoms, followed by the controlled addition of an alkylating agent.
Table 1: Regioselectivity in the Alkylation of Hydrazine Derivatives
| Hydrazine Derivative | Alkylating Agent | Base | Solvent | Nα-Alkylation (%) | Nβ-Alkylation (%) | Reference |
| Phenylhydrazine | Benzyl bromide | K2CO3 | Acetonitrile | Minor | Major | [5] |
| Boc-hydrazine | Benzyl bromide | Collidine | Acetonitrile | - | 79 | [5] |
| PhNHNHBoc | n-BuLi (2 eq.) | THF | THF | - | Major | [3][4] |
Note: Data for hydrazine derivatives is presented to illustrate the general principles of regioselectivity, which are applicable to carbazates.
N-Acylation: Directing the Acyl Group
Similar to alkylation, the N-acylation of carbazates is also a regioselective process. The more nucleophilic Nβ nitrogen is generally favored for acylation. However, the regioselectivity can be influenced by the reaction conditions and the nature of the acylating agent. In some cases, N,N'-diacylation can also occur. For certain applications, selective Nα-acylation might be desired, which could potentially be achieved by first protecting the Nβ-position.
Experimental Protocol: General N-Acylation of a this compound
-
Materials: this compound (e.g., methyl this compound), acylating agent (e.g., acetyl chloride), base (e.g., triethylamine (B128534) or pyridine), aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the this compound in the aprotic solvent and cool the solution to 0 °C.
-
Add the base to the solution.
-
Slowly add the acylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Cyclization Reactions: Gateway to Heterocycles
Carbazates are invaluable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceuticals. These cyclization reactions typically involve the reaction of the this compound with a bifunctional electrophile, such as a dicarbonyl compound or an α,β-unsaturated ester.
Pyrazolidinones, five-membered heterocyclic rings, can be readily synthesized by the condensation of carbazates with α,β-unsaturated esters, such as acrylates. This reaction proceeds via a Michael addition of the Nβ-nitrogen to the electron-deficient alkene, followed by an intramolecular cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 5. Regioselective Benzylation of N-Boc-N’-COCF3-protected Hydrazine | Semantic Scholar [semanticscholar.org]
The Genesis of Carbazates: A Deep Dive into the Reaction Mechanism of Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Carbazates, derivatives of hydrazine (B178648), are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialized organic compounds. Their formation, primarily through the nucleophilic substitution reaction of hydrazine with various carbonyl compounds, is a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of the core mechanisms governing carbazate synthesis, supported by experimental data and protocols to empower researchers in their scientific endeavors.
Core Mechanism: A Tale of Nucleophilic Attack
The fundamental principle underlying this compound formation is the nucleophilic character of the hydrazine molecule (H₂N-NH₂). The lone pair of electrons on one of the nitrogen atoms initiates an attack on an electrophilic carbonyl carbon of substrates like chloroformates, carbonates, or esters. The reaction generally proceeds through a tetrahedral intermediate, followed by the expulsion of a leaving group.
The most prevalent pathways for this compound synthesis involve the reaction of hydrazine with:
-
Chloroformates (e.g., Phenyl Chloroformate): This is a highly efficient method due to the excellent leaving group ability of the chloride ion.
-
Carbonates (e.g., Dimethyl Carbonate, Di-tert-butyl Dicarbonate): These reagents offer a milder and often safer alternative to chloroformates.
-
Esters (e.g., N-tricarboxylic esters): While less reactive than chloroformates, esters can be effectively used, sometimes requiring heat or catalysis.
The general mechanism can be visualized as a two-step addition-elimination process. In the first step, the hydrazine molecule adds to the carbonyl group, breaking the pi bond and forming a tetrahedral intermediate. The subsequent step involves the reformation of the carbon-oxygen double bond and the elimination of the leaving group.
Visualizing the Reaction Pathway: From Hydrazine to this compound
The following diagram illustrates the generalized mechanism of this compound formation.
Caption: Generalized mechanism of this compound formation.
A Deeper Look: The Reaction of Hydrazine with Dimethyl Carbonate
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the reaction between dimethyl carbonate (DMC) and hydrazine. These studies reveal a two-stage mechanism for the formation of methyl this compound.
Stage 1: Formation of the Methyl this compound
-
Nucleophilic Attack: Hydrazine attacks one of the carbonyl carbons of dimethyl carbonate.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Methanol (B129727) Elimination: The intermediate collapses, eliminating a molecule of methanol to yield methyl this compound.
Stage 2: Formation of Carbohydrazide (B1668358) (a potential side reaction)
If an excess of hydrazine is present and the reaction conditions are suitable, the newly formed methyl this compound can react with another molecule of hydrazine to produce carbohydrazide.
The following diagram, generated using the DOT language, visualizes this two-stage process.
Caption: Reaction pathway for methyl this compound and carbohydrazide formation.
Experimental Protocols: Synthesizing Key Carbazates
Detailed and reliable experimental procedures are crucial for the successful synthesis of carbazates. Below are protocols for the preparation of two commonly used carbazates, tert-butyl this compound and ethyl this compound.
Protocol 1: Synthesis of tert-Butyl this compound from Phenyl t-Butyl Carbonate
This method provides a product that crystallizes readily.
Materials:
-
Phenyl t-butyl carbonate
-
64% Hydrazine solution
-
Methylene (B1212753) dichloride
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a 1-liter Erlenmeyer flask, combine 388.4 g (2.0 moles) of phenyl t-butyl carbonate and 120.2 g (2.4 moles) of a 64% hydrazine solution.
-
Swirl the mixture by hand and heat on a hot plate.
-
The internal temperature will rise to 75–80°C and then rapidly and spontaneously increase to 104–110°C, at which point the two layers will form a clear solution.
-
Allow the solution to cool to room temperature, during which time the product will crystallize.
-
Dilute the resulting mixture with 650 ml of methylene dichloride.
-
Add anhydrous magnesium sulfate until the aqueous layer becomes nearly solid.
-
Filter the mixture and wash the solid with methylene dichloride.
-
Combine the filtrates and remove the solvent by distillation.
-
The crude product can be purified by recrystallization or distillation under reduced pressure.
Protocol 2: Synthesis of Ethyl this compound from N-Tricarboxylic Ester
This procedure affords high yields of the product.
Materials:
-
N-Tricarboxylic ester
-
42% Hydrazine hydrate
-
95% Ethanol
Procedure:
-
In a 3-liter round-bottomed flask equipped with a reflux condenser, place 582 g (2.5 moles) of N-tricarboxylic ester and 800 g (6.7 moles) of 42% hydrazine hydrate.
-
Shake the flask by hand to mix the two layers. The reaction will begin with considerable evolution of heat, and the N-tricarboxylic ester will dissolve.
-
After the initial reaction subsides, heat the solution for 1 hour on a steam bath.
-
Evaporate the solution under reduced pressure until it becomes a thick slurry of diaminobiuret crystals.
-
Cool the mixture and add 2 liters of 95% ethanol.
-
Filter the crystallized diaminobiuret, wash with 250 ml of ethanol, and dry.
-
Evaporate the filtrate at atmospheric pressure to remove the ethanol.
-
Distill the residual oil using a Vigreux column to obtain ethyl hydrazinecarboxylate, which boils at 92–95°C /13 mm.
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the reactants and reaction conditions. The following tables summarize quantitative data from various reported syntheses.
Table 1: Synthesis of tert-Butyl this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl t-butyl carbonate | 64% Hydrazine solution | None (initially) | 104-110 | - | 71-76 | Organic Syntheses |
| t-Butyl S-methylthiolcarbonate | 64% Hydrazine solution | None | 105-110 | 24 | 89-97 | Organic Syntheses |
Table 2: Synthesis of Ethyl this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Tricarboxylic ester | 42% Hydrazine hydrate | Ethanol (for workup) | Steam bath | 1 | 90-95 | Organic Syntheses |
Table 3: Synthesis of Methyl this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Molar Ratio (Hydrazine:DMC) | Reference |
| Dimethyl Carbonate | Hydrazine | Toluene (example) | -20 to +30 | 0.9:1 to 1.1:1 | US Patent 6465678B1[1] |
Logical Workflow for this compound Synthesis
The selection of a synthetic route for a specific this compound depends on several factors including the availability of starting materials, desired scale, and safety considerations. The following workflow provides a logical approach to planning a this compound synthesis.
Caption: Decision workflow for planning this compound synthesis.
References
Spectroscopic Characterization of Carbazate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of carbazate compounds. Carbazates, esters of hydrazinecarboxylic acid (H₂NNHCOOH), are versatile building blocks in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for their effective utilization and for quality control in drug development and manufacturing.
This document details the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this compound compounds. It includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations to illustrate key concepts and workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound compounds, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
Proton NMR spectra of carbazates provide characteristic signals for the protons of the amine, the ester alkyl group, and any substituents on the nitrogen atoms.
Key ¹H NMR Spectral Features:
-
N-H Protons: The chemical shifts of the -NH- and -NH₂ protons are variable and depend on the solvent, concentration, and temperature due to hydrogen bonding and exchange. They typically appear as broad singlets. The -NH- proton is generally found further downfield than the -NH₂ protons.
-
Ester Alkyl Group (R'): The protons of the alkyl group of the ester moiety (-COOR') exhibit predictable chemical shifts and coupling patterns. For example, an ethyl this compound will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.
-
Substituent Protons (R): The chemical shifts and multiplicities of protons on any substituent attached to the nitrogen atom will depend on the nature of that substituent.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon framework of the this compound molecule.
Key ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the this compound group is typically the most downfield signal in the spectrum, appearing in the range of 155-170 ppm.[1]
-
Ester Alkyl Group Carbons (R'): The carbons of the ester's alkyl group will have chemical shifts dependent on their proximity to the oxygen atom. The carbon directly attached to the oxygen (-OCH₂-) will be more deshielded than the terminal methyl carbon (-CH₃).
-
Substituent Carbons (R): The chemical shifts of the carbons in any R group will be influenced by the electronic effects of the this compound moiety.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Simple Carbazates
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methyl this compound | -NH | 6.09 (s, 1H)[2] | - |
| -NH₂ | 3.77 (d, 2H)[2] | - | |
| -OCH₃ | 3.73 (s, 3H)[2] | 52.0 | |
| -C=O | - | 158.0 | |
| Ethyl this compound | -NH | ~5.8 (br s, 1H) | - |
| -NH₂ | ~3.7 (br s, 2H) | - | |
| -OCH₂CH₃ | 4.13 (q, 2H) | 61.0[1] | |
| -OCH₂CH₃ | 1.24 (t, 3H) | 14.0[1] | |
| -C=O | - | 157.0[3] |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "q" denotes quartet, and "br s" denotes broad singlet.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound compounds is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (N-H).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For carbazates, IR spectra provide clear evidence for the presence of N-H, C=O, and C-O bonds.
Key IR Absorption Bands:
-
N-H Stretching: The N-H stretching vibrations of the -NH and -NH₂ groups typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands is characteristic of the symmetric and asymmetric stretching of the -NH₂ group.
-
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and sharp absorption band, typically found in the range of 1700-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of substituents.
-
C-O Stretching: The C-O stretching vibration of the ester group usually appears as a strong band in the 1200-1300 cm⁻¹ region.
-
N-H Bending: The N-H bending vibration of the -NH₂ group is typically observed around 1600-1650 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for Carbazates
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium to Strong |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
| C=O Stretch | 1700 - 1750 | Strong, Sharp |
| N-H Bend | 1600 - 1650 | Medium |
| C-O Stretch | 1200 - 1300 | Strong |
Experimental Protocol for IR Spectroscopy (Solid Samples)
For solid this compound compounds, the following methods are commonly used for sample preparation:
A. KBr Pellet Method:
-
Grinding: Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.
-
Pellet Formation: Transfer the finely ground mixture to a pellet die.
-
Pressing: Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
B. Attenuated Total Reflectance (ATR) Method:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Analysis: Acquire the IR spectrum directly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Key Fragmentation Pathways for Carbazates:
Upon ionization in a mass spectrometer, this compound molecules can undergo various fragmentation processes. Common fragmentation patterns include:
-
Loss of the Alkoxy Group (-OR'): Cleavage of the C-O bond of the ester can lead to the formation of an ion corresponding to [M - OR']⁺.
-
Loss of the Ester Group (-COOR'): Fragmentation can result in the loss of the entire ester group, leading to a fragment ion corresponding to [M - COOR']⁺.
-
Cleavage of the N-N Bond: The relatively weak N-N bond can break, leading to various fragment ions.
-
McLafferty Rearrangement: If the ester alkyl group has a γ-hydrogen, a McLafferty rearrangement can occur.
Table 3: Common Mass Fragments for Simple Carbazates
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Corresponding Neutral Loss |
| Methyl this compound | 90 | 59 ([M - OCH₃]⁺), 45 ([M - COOCH₃]⁺), 31 ([OCH₃]⁺)[4][5] |
| Ethyl this compound | 104 | 75 ([M - C₂H₅]⁺), 59 ([M - OC₂H₅]⁺), 45 ([COOC₂H₅]⁺), 29 ([C₂H₅]⁺)[6][7] |
Experimental Protocol for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of carbazates, particularly in complex matrices.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724), methanol, water).
-
For complex samples (e.g., biological fluids, environmental samples), a sample extraction and clean-up step (e.g., solid-phase extraction) may be necessary.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into an HPLC or UHPLC system.
-
Separate the analyte from other components on a suitable column (e.g., C18 reversed-phase).
-
Use an appropriate mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid or ammonium (B1175870) formate) to achieve good chromatographic resolution.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to operate in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
In the first stage (MS1), the precursor ion (molecular ion or a prominent fragment) is selected.
-
In the collision cell, the precursor ion is fragmented by collision-induced dissociation (CID).
-
In the second stage (MS2), specific product ions are monitored.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For carbazates, the primary chromophore is the carbonyl group.
Key UV-Vis Absorption Features:
-
n → π* Transition: Carbazates typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. This absorption is often observed around 200-220 nm.
-
π → π* Transition: A stronger π → π* transition may also be present at shorter wavelengths.
-
Influence of Substituents: The presence of chromophoric substituents on the this compound structure can lead to additional absorption bands and shifts in the absorption maxima. For instance, aromatic substituents will introduce their own characteristic absorptions.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane, water).
-
The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Use a matched pair of cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.
-
Record a baseline spectrum with the solvent-filled cuvette in the sample and reference beams.
-
-
Data Acquisition:
-
Place the cuvette containing the sample solution in the sample beam.
-
Scan the desired wavelength range (e.g., 190-400 nm).
-
The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) is a key characteristic of the compound.
-
Visualizations
References
- 1. CSD Solution #13 [chem.ucalgary.ca]
- 2. Methyl this compound | 6294-89-9 [chemicalbook.com]
- 3. Ethyl this compound(4114-31-2) 13C NMR spectrum [chemicalbook.com]
- 4. Methyl this compound | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrazinecarboxylic acid, methyl ester [webbook.nist.gov]
- 6. Ethyl this compound(4114-31-2) MS spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Theoretical and Experimental Guide to Carbazate Stability and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the stability and conformational landscape of carbazates, a crucial functional group in medicinal chemistry and materials science. Understanding the conformational preferences and rotational barriers of the carbazate moiety is paramount for rational drug design, as these factors directly influence molecular recognition, binding affinity, and ultimately, biological activity.
Introduction to this compound Conformation
Carbazates, also known as hydrazido-carboxylates, are derivatives of hydrazine (B178648) characterized by the presence of a carbamoyl (B1232498) group. The core of their conformational flexibility lies in the rotation around several key bonds, most notably the C-N and N-N bonds. This rotation gives rise to various conformers, often designated as syn/anti and gauche/anti isomers, which can exist in equilibrium. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electronic effects such as hyperconjugation, and intramolecular hydrogen bonding.
Theoretical and computational chemistry, in concert with experimental techniques, provides a powerful toolkit for elucidating the potential energy surface of carbazates and quantifying the energy barriers that separate different conformational states.
Theoretical and Computational Methodologies
Computational chemistry offers a robust framework for studying the conformational preferences and stability of carbazates at the atomic level. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.
-
Functionals: A variety of functionals are available, each with its own strengths. For this compound systems, hybrid functionals are often a good starting point.
-
Basis Sets: The choice of basis set determines the mathematical representation of the atomic orbitals.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): Offer a good compromise between accuracy and computational expense for geometry optimizations and frequency calculations. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms. Diffuse functions (++) are important for systems with lone pairs or anions.[2]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Generally more accurate but also more computationally demanding. They are often used for high-accuracy single-point energy calculations on optimized geometries.
-
Ab Initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameterization.
-
Møller-Plesset Perturbation Theory (MP2): The simplest ab initio method that includes electron correlation. It is often used for geometry optimizations and frequency calculations as a step up in accuracy from DFT.
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for high-accuracy single-point energy calculations on small to medium-sized molecules. Due to its high computational cost, it is typically used to benchmark the results of more approximate methods like DFT and MP2.[3]
Solvation Models
To simulate the behavior of carbazates in a condensed phase, implicit or explicit solvation models can be employed.
-
Implicit Solvation Models (e.g., PCM, SMD): Model the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: Involve the inclusion of a number of solvent molecules in the calculation. This is more computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding.
Experimental Protocols
Experimental validation of computational predictions is crucial for a comprehensive understanding of this compound conformation. The two primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the solution-phase conformation and dynamics of molecules.[4][5][6]
-
Protocol for Determining Conformational Equilibrium:
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for obtaining high-quality spectra.
-
¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures. Coalescence of signals at higher temperatures can indicate the presence of conformers that are rapidly interconverting on the NMR timescale.[7]
-
Coupling Constant (³J) Analysis: Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the time-averaged conformation.[8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY or ROESY experiments. The presence of cross-peaks between protons that are close in space but not directly bonded provides evidence for specific conformations. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides a static picture of the molecule's conformation in the solid state.[9][10][11]
-
Protocol for Crystal Structure Determination:
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a three-dimensional electron density map. An atomic model is then built into this map and refined to obtain the final structure with precise bond lengths, bond angles, and dihedral angles.[12]
-
Quantitative Data on Rotational Barriers and Conformational Energies
A combined X-ray and DFT study on a substituted ethyl this compound derivative revealed a Z configuration at the C=N bond to be the most stable, with the E counterpart being 2.0 kcal/mol higher in energy.[2] Computational studies on methyl N,N-dimethylcarbamate have also been performed to understand the effect of solvent on the rotational barrier.[13][14]
The following table summarizes representative rotational barriers for carbamates, which can serve as a useful reference for estimating the barriers in carbazates.
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
| N-alkylcarbamate | Experimental (NMR) | ~16 | [7] |
| N-phenylcarbamate | Experimental (NMR) | 12.5 | [7] |
| N-(2-pyrimidyl)carbamates | Experimental (NMR) & Computational | <9 | [7] |
Visualizing this compound Conformations and Computational Workflows
Visualizations are essential for understanding the complex relationships in conformational analysis. The following diagrams, generated using the DOT language, illustrate key concepts.
Figure 1: Conformational Isomers of a this compound.
Figure 2: Computational Workflow for this compound Analysis.
Conclusion
The conformational landscape of carbazates is a critical determinant of their chemical and biological properties. This guide has outlined the state-of-the-art theoretical and experimental methodologies for investigating this compound stability and conformation. A synergistic approach, combining computational methods like DFT with experimental techniques such as NMR and X-ray crystallography, is essential for a comprehensive understanding. While specific quantitative data for simple carbazates remains an area for further investigation, the principles and protocols detailed herein provide a robust framework for researchers in drug discovery and materials science to elucidate the conformational behavior of this important functional group.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 3-[1-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorin-2-yl)propan-2-ylidene]this compound: a combined X-ray and density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auremn.org.br [auremn.org.br]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Chemistry and Therapeutic Potential of Carbazates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazates, derivatives of hydrazine (B178648), represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the history, synthesis, and biological importance of carbazate compounds. It details the key historical milestones, from the initial discovery of hydrazine to the development of synthetic methodologies for this compound production. This document also presents a compilation of physicochemical data, detailed experimental protocols for their synthesis, and an exploration of their role as enzyme inhibitors in various signaling pathways, offering valuable insights for researchers in the field.
A Brief History: From Hydrazine to Carbazates
The story of carbazates is intrinsically linked to the discovery of their parent molecule, hydrazine (N₂H₄). In 1889, the German chemist Theodor Curtius at the University of Erlangen first synthesized hydrazine.[1][2] Curtius, a student of Robert Bunsen and Hermann Kolbe, was a prominent figure in early organic chemistry, also known for the Curtius rearrangement, a reaction that would later become relevant in the synthesis of carbamate (B1207046) and this compound precursors.[3][4][5] His pioneering work with hydrazine and its derivatives, including the discovery of hydrazoic acid, laid the fundamental groundwork for the exploration of nitrogen-nitrogen single-bonded compounds.[5][6]
While Curtius's initial focus was on the fundamental chemistry of hydrazine, the development of carbazates as a distinct class of compounds evolved from the broader study of hydrazine derivatives and their reactions. A significant related discovery was made by Emil Fischer in 1874, who first identified phenylhydrazine, a key hydrazine derivative.[6] His work on hydrazines, including the famous Fischer indole (B1671886) synthesis developed in 1883, further expanded the chemical toolbox for manipulating hydrazine-containing compounds.[7][8]
The synthesis and application of carbamates, which are structurally similar to carbazates, also played a role in the development of this field. The Curtius rearrangement, first described by Curtius in 1890, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate.[1][2][9] This reaction provided a versatile method for creating C-N bonds and introduced a key synthetic strategy that could be adapted for this compound synthesis.
The first reported synthesis of a simple this compound, tert-butyl this compound, dates to 1957.[10] This compound, and others like it, would become crucial building blocks in organic synthesis, particularly as protecting groups for amines and in the construction of more complex molecules for pharmaceutical applications.
Physicochemical Properties of this compound Compounds
The physicochemical properties of carbazates are crucial for their application in various fields, particularly in drug design where factors like solubility and stability are paramount. The following tables summarize key quantitative data for a selection of this compound compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Methyl this compound | C₂H₆N₂O₂ | 90.08 | 69-73 | - | Soluble in water |
| Ethyl this compound | C₃H₈N₂O₂ | 104.11 | 46-49 | 108 (20 mmHg) | Soluble in water |
| tert-Butyl this compound | C₅H₁₂N₂O₂ | 132.16 | 37-42 | 55-57 (0.4 mmHg) | Slightly soluble in water |
| Benzyl (B1604629) this compound | C₈H₁₀N₂O₂ | 166.18 | 66-71 | - | Slightly soluble in water; Soluble in methanol (B129727) and DMSO[1] |
Table 1: Physical Properties of Common this compound Compounds
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key IR Absorptions (cm-1) |
| Methyl this compound | 3.73 (s, 3H), 3.77 (d, 2H), 6.09 (s, 1H) (CDCl₃)[11] | - | - |
| tert-Butyl this compound | 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H) (CDCl₃)[12] | 158.2, 80.1, 28.2 (CDCl₃)[12] | - |
| Benzyl this compound | - | - | - |
Table 2: Spectroscopic Data for Common this compound Compounds
Synthesis of this compound Compounds: Experimental Protocols
The synthesis of carbazates can be achieved through various methods, often involving the reaction of hydrazine with a suitable carbonyl source. Below are detailed experimental protocols for the synthesis of key this compound compounds.
Synthesis of Methyl this compound
Reaction:
Procedure:
A mixture of dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (B1144303) (29.4 mL, 0.48 mol) is placed in a 250 mL round-bottom flask equipped with a condenser. The reaction mixture is heated to 50 °C and stirred for 30 minutes. The mixture is then stirred at room temperature for 24 hours. After the reaction period, water, methanol, and excess dimethyl carbonate are removed by distillation under reduced pressure. The resulting white crystalline solid is methyl this compound (42.3 g, 94% yield), with a melting point of 69-70 °C.[11]
Synthesis of tert-Butyl this compound
Method A: From Di-tert-butyl dicarbonate (B1257347)
Reaction:
Procedure:
Hydrazine hydrate (113 mg, 2.26 mmol) is dissolved in isopropanol (B130326) (5 mL) and the solution is cooled to 0 °C. A solution of di-tert-butyl dicarbonate (174 mg, 1 mmol) in isopropanol (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and dried with anhydrous magnesium sulfate. After filtration and removal of the solvent, tert-butyl this compound is obtained as a white semi-solid (128 mg, 97% yield).[12]
Method B: From Phenyl Chloroformate and tert-Butanol
Procedure:
-
Synthesis of t-Butyl Phenyl Carbonate: To a stirred solution of t-butanol (248 g, 3.35 moles) and quinoline (B57606) (430 g, 3.33 moles) in methylene (B1212753) dichloride (500 mL), phenyl chloroformate (520 g, 3.32 moles) is added dropwise over 4 hours, maintaining the temperature at 28–31 °C. The mixture is stirred overnight. The resulting solution is washed with water, 5% HCl, and 1M sodium bicarbonate solution. The organic layer is dried and the solvent is evaporated. The residue is distilled to give t-butyl phenyl carbonate.
-
Synthesis of t-Butyl this compound: t-Butyl phenyl carbonate (388.4 g, 2.0 moles) is mixed with a 64% hydrazine solution (120.2 g, 2.4 moles). The mixture is heated to 75-80 °C, at which point an exothermic reaction occurs, raising the temperature to 104–110 °C and forming a clear solution. The reaction mixture is then cooled, and the product is extracted with ether. The ether solution is dried, and the solvent is removed. The resulting oil is distilled to yield t-butyl this compound (235–256 g, 89–97% yield).[2]
Synthesis of Benzyl this compound
Reaction:
Procedure:
Hydrazine hydrate is dissolved in a solvent such as dichloromethane, and a base (e.g., sodium carbonate, potassium hydroxide, or triethylamine) is added. The mixture is stirred, and an inert gas is introduced. Benzyl chloroformate is then added dropwise to the reaction mixture at a controlled temperature (e.g., -20 to 30 °C) and allowed to react for several hours. The reaction is then heated for a short period, cooled, and filtered. The solvent is removed from the filtrate by reduced pressure distillation. The residue is purified by washing with water and then dissolving in methanol, followed by evaporation of the methanol to yield pure benzyl this compound.
Caption: Workflow for the synthesis of Benzyl this compound.
Carbazates in Drug Discovery and Development: Targeting Signaling Pathways
This compound and its structurally related carbazole (B46965) derivatives have emerged as promising scaffolds in drug discovery due to their ability to interact with various biological targets, thereby modulating key signaling pathways implicated in a range of diseases.
Carbazates as Enzyme Inhibitors
A significant application of this compound-containing molecules is in the design of enzyme inhibitors. Their unique structural features allow them to bind to the active sites of enzymes, disrupting their catalytic activity.
-
Hormone-Sensitive Lipase (B570770) (HSL) Inhibition: A series of carbazates derived from 1,2,3,4-tetrahydroisoquinoline (B50084) and morpholine (B109124) have been synthesized and identified as potent inhibitors of hormone-sensitive lipase with nanomolar efficacy.[1] HSL plays a central role in regulating fatty acid metabolism, and its inhibition is a potential therapeutic strategy for managing insulin (B600854) resistance in diabetes and obesity.
-
HIV-1 Protease Inhibition: Tert-butyl this compound is a crucial intermediate in the synthesis of aza-peptide inhibitors of HIV-1 protease, such as the FDA-approved drug Atazanavir.[6] These inhibitors mimic the transition state of peptide bond hydrolysis and bind tightly to the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[6]
-
Tyrosinase Inhibition: Carbazole and hydrazone derivatives have been identified as competitive inhibitors of tyrosinase. [13]These compounds are thought to bind to the binuclear copper center in the enzyme's active site. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. [13]
-
Urease Inhibition: Carbazole-based acetyl benzohydrazides have been synthesized and shown to inhibit the activity of urease. [14][15]Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Targeting Protein Kinase Signaling Pathways in Cancer
Protein kinases are a large family of enzymes that regulate numerous cellular processes, including cell growth, proliferation, and differentiation, by phosphorylating specific substrate proteins. [10]Dysregulation of kinase signaling is a hallmark of cancer, making them attractive targets for therapeutic intervention. [12][16] Carbazole derivatives have been extensively investigated as protein kinase inhibitors. [12][17]They can interfere with kinase activity through various mechanisms, including:
-
ATP-Competitive Inhibition: Many kinase inhibitors are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. [18]* Allosteric Inhibition: Some inhibitors bind to sites on the kinase other than the ATP-binding pocket, inducing conformational changes that inactivate the enzyme. [18] A carbazole and pyrazole-containing compound, VUGX01, was initially predicted to be a receptor tyrosine kinase (RTK) inhibitor but was later found to affect the phosphorylation of AKT and c-RAF, suggesting interaction with G-protein coupled receptor (GPCR) signaling pathways. [19]This highlights the complexity of targeting kinase pathways and the potential for carbazole-based compounds to have multiple mechanisms of action.
Caption: General mechanism of kinase inhibition by carbazole/carbazate derivatives.
Conclusion
From their historical roots in the pioneering work of Theodor Curtius, this compound compounds have evolved into a significant class of molecules with broad applications in organic synthesis and medicinal chemistry. Their utility as synthetic intermediates and their presence in a variety of biologically active compounds underscore their importance. The ability of this compound and carbazole derivatives to act as potent and selective enzyme inhibitors, particularly in the context of cancer and infectious diseases, continues to drive research and development in this area. This technical guide provides a foundational understanding of the history, synthesis, and biological relevance of carbazates, serving as a valuable resource for scientists and researchers dedicated to the discovery of new therapeutic agents.
References
- 1. Carbazates as potent inhibitors of hormone-sensitive lipase [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventing neuropathy and improving anticancer chemotherapy with a carbazole-based compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbazole and hydrazone derivatives as new competitive inhibitors of tyrosinase: Experimental clues to binuclear copper active site binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]
- 15. acgpubs.org [acgpubs.org]
- 16. benthamscience.com [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) carbazate, a versatile reagent in organic synthesis, holds a significant position in the development of pharmaceuticals and other fine chemicals. Its unique structural features, combining a benzyl group with a this compound moiety, render it an invaluable tool for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core physical and chemical properties of benzyl this compound, detailed experimental protocols for its synthesis and key reactions, and a visual representation of its applications, particularly in the realm of peptide chemistry. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.
Physical and Chemical Properties
Benzyl this compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 66-71 °C | [1] |
| Boiling Point | 294.4 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water; Soluble in methanol (B129727) and DMSO | [1][3] |
| Flash Point | >110 °C | [1] |
Spectroscopic Data
The structural elucidation of benzyl this compound is supported by various spectroscopic techniques. Key spectral data are presented below.
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂), 3.90 (br s, 2H, NH₂) | [4] |
| ¹³C NMR (CDCl₃) | δ 157.5 (C=O), 136.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (CH₂) | [4] |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1250 (C-O stretch) | [4] |
| Mass Spectrum (m/z) | 166 (M⁺), 108, 91 (base peak), 77 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of benzyl this compound and its application in subsequent chemical reactions.
Synthesis of Benzyl this compound
The most common method for the synthesis of benzyl this compound involves the reaction of benzyl chloroformate with hydrazine (B178648) hydrate (B1144303).[2]
Materials:
-
Benzyl chloroformate
-
Hydrazine hydrate (80% solution)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Purified water
-
Helium or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (1.0 eq) in dichloromethane.
-
Add sodium carbonate (1.1 eq) to the solution and stir the mixture for at least 5 minutes.
-
Purge the flask with an inert gas (helium or nitrogen) to displace the air.[2]
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.0 eq) in dichloromethane to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with purified water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure benzyl this compound.
References
Understanding the Electrophilicity of Carbazates: A Technical Guide for Drug Development Professionals
An in-depth exploration of the electronic properties, reactivity, and synthetic applications of carbazates, offering insights for researchers, scientists, and drug development professionals.
Carbazates, structural analogs of carbamates where an amine is replaced by a hydrazine (B178648) moiety, are versatile functional groups with significant implications in medicinal chemistry and drug development. Their unique electronic structure imparts a degree of electrophilicity to the carbonyl carbon, influencing their reactivity and potential as both stable structural components and reactive intermediates. This guide delves into the core principles governing the electrophilicity of carbazates, providing a comprehensive resource for their application in the design and synthesis of novel therapeutic agents.
The Carbazate Functional Group: Structure and Electronic Properties
A this compound is characterized by the general formula R¹-O-C(=O)-NR²-NR³R⁴, where the central carbonyl group is flanked by an oxygen atom and a nitrogen atom of a hydrazine derivative. This arrangement is analogous to the carbamate (B1207046) functional group (R¹-O-C(=O)-NR²R³), and much of our understanding of this compound electrophilicity is drawn from this better-studied counterpart.
The electrophilicity of the this compound carbonyl carbon is a consequence of the polarization of the C=O bond due to the high electronegativity of the oxygen atom. This creates a partial positive charge on the carbon, making it susceptible to attack by nucleophiles. The adjacent nitrogen and oxygen atoms, with their lone pairs of electrons, participate in resonance stabilization, which modulates this electrophilicity.
Three primary resonance structures contribute to the electronic distribution within the this compound moiety:
Caption: Resonance delocalization in the this compound functional group.
The delocalization of the lone pair of electrons from the nitrogen atom (adjacent to the carbonyl) into the C=O bond (structure C) reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to a simple ketone. The extent of this delocalization is a key factor in determining the overall reactivity of the this compound. Theoretical studies on carbamates have shown that the rotational barrier of the C-N bond is lower than that of amides, suggesting that carbamates are more electrophilic than amides and can react spontaneously with nucleophiles.[1] This principle extends to carbazates.
Factors Influencing this compound Electrophilicity
The electrophilic character of the this compound carbonyl can be fine-tuned by the nature of the substituents (R¹, R², R³, and R⁴):
-
Electron-Withdrawing Groups (EWGs) attached to the alkoxy (R¹) or hydrazine nitrogen (R² and R³) moieties will increase the electrophilicity of the carbonyl carbon by inductively pulling electron density away from the this compound core.
-
Electron-Donating Groups (EDGs) in the same positions will have the opposite effect, decreasing the electrophilicity by pushing electron density towards the carbonyl group.
Computational studies on novel this compound-containing imines have utilized Density Functional Theory (DFT) to calculate properties like the HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[2] These studies allow for the calculation of the electrophilicity index, a quantitative measure of a molecule's ability to accept electrons.[2]
Reactivity of Carbazates as Electrophiles
The electrophilic nature of the this compound carbonyl carbon allows it to react with a variety of nucleophiles. These reactions are fundamental to the use of carbazates in organic synthesis and drug design.
Nucleophilic Acyl Substitution
Carbazates can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the alkoxy group (OR¹). The facility of this reaction depends on the nucleophilicity of the attacking species and the leaving group ability of the alkoxy group.
Caption: General mechanism of nucleophilic acyl substitution on a this compound.
Formation of N-Acyliminium Ions
Under acidic conditions, carbamate derivatives can generate highly reactive N-acyliminium ions, which are potent electrophiles.[3][4] This reactivity can be extrapolated to carbazates. The formation of an N-acyliminium ion from a this compound would involve protonation of the carbonyl oxygen, followed by loss of the alkoxy group, creating a highly electrophilic species that can react with a wide range of nucleophiles.
Caption: Putative formation of an N-acyliminium ion from a this compound.
Experimental Protocols for this compound Reactions
While many literature procedures utilize the nucleophilicity of the hydrazine moiety of carbazates, protocols highlighting their electrophilic nature are less common but can be inferred from related carbamate chemistry.
Table 1: Representative Reactions Involving Carbazates
| Reaction Type | Reactants | Products | Key Conditions |
| Protection of Carbonyls | Aldehyde/Ketone, tert-Butyl this compound | N-Boc-hydrazone | Anhydrous ethanol (B145695) or methanol, room temperature or reflux |
| Synthesis of Heterocycles | tert-Butyl this compound, Carbon disulfide, Potassium hydroxide | 5-tert-Butoxy-1,3,4-oxadiazole-2(3H)-thione | Reflux in ethanol/water |
| N-Substitution | S-Alkyl carbamothioate, Amine/Alcohol/Hydrazine | N-Substituted urea/carbamate/semicarbazide | Heating in excess nucleophile or fusion |
Protocol: Protection of an Aldehyde with tert-Butyl this compound
This protocol demonstrates the nucleophilic character of the this compound's hydrazine group, which is a common application.
Materials:
-
Aldehyde (1.0 eq)
-
tert-Butyl this compound (1.0 - 1.2 eq)
-
Anhydrous Ethanol (5-10 mL per mmol of aldehyde)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve the aldehyde in anhydrous ethanol in a round-bottom flask.
-
Add tert-butyl this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture can be heated to reflux.
-
Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, the product can be isolated by evaporation of the solvent and subsequent purification (e.g., by chromatography).
Caption: Experimental workflow for the protection of an aldehyde using tert-butyl this compound.
Carbazates in Drug Design and Development
The this compound moiety is a valuable scaffold in medicinal chemistry, often used as a bioisosteric replacement for the more common carbamate or amide functionalities. This substitution can modulate a compound's physicochemical properties, metabolic stability, and target engagement.
Carbazates as Bioisosteres
Bioisosteric replacement is a key strategy in drug design to optimize lead compounds.[5] Replacing an amide or carbamate with a this compound introduces an additional hydrogen bond donor and alters the electronic and conformational properties of the molecule. This can lead to:
-
Improved Metabolic Stability: The N-N bond in the this compound may be more resistant to enzymatic cleavage than the amide or ester bond in carbamates.
-
Altered Pharmacokinetics: Changes in polarity and hydrogen bonding potential can affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Modified Target Binding: The altered geometry and electronic distribution can lead to different or improved interactions with the biological target.
Carbazates as Covalent Inhibitors
Carbamates are known to act as covalent inhibitors of enzymes, particularly serine hydrolases, by carbamoylating the active site serine residue.[6] The electrophilicity of the carbamate carbonyl is crucial for this mechanism. It is plausible that this compound-containing compounds could act as covalent inhibitors through a similar mechanism, with the hydrazine moiety influencing the reactivity and selectivity of the covalent modification. The design of such inhibitors requires a careful balance of electrophilicity to ensure target-specific reactivity while minimizing off-target effects.
Conclusion
The electrophilicity of the this compound functional group is a key determinant of its chemical reactivity and its utility in drug design. While drawing parallels with the more extensively studied carbamates provides a solid foundation, a deeper understanding of the unique electronic properties imparted by the adjacent hydrazine moiety is crucial for the rational design of novel therapeutics. Further computational and experimental studies are needed to quantify the electrophilicity of a broader range of this compound derivatives and to explore their potential in specific biological pathways and as targeted covalent inhibitors. This in-depth knowledge will empower researchers and drug development professionals to fully exploit the potential of this versatile functional group in the creation of next-generation medicines.
References
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Carbazates as Versatile Precursors for Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazates, esters of hydrazinecarboxylic acid, have emerged as highly versatile and valuable building blocks in the synthesis of a wide array of heterocyclic compounds. Their bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a carbamate (B1207046) group, allows for diverse reactivity patterns, making them ideal precursors for constructing various nitrogen-containing ring systems. This technical guide provides a comprehensive overview of the use of carbazates in the synthesis of key heterocyclic scaffolds, including pyrazoles, pyridazinones, oxadiazoles, and triazoles. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways.
Core Applications of Carbazates in Heterocyclic Synthesis
Carbazates, particularly tert-butyl carbazate, serve as a protected hydrazine source, enabling controlled reactions and regioselective synthesis. The tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions, unmasking the hydrazine functionality for subsequent cyclization reactions. This strategy is instrumental in the synthesis of numerous heterocyclic cores that are prevalent in pharmaceuticals and other biologically active molecules.
Synthesis of Pyrazoles
The reaction of this compound derivatives with 1,3-dicarbonyl compounds or their equivalents is a common and efficient method for the synthesis of pyrazoles, a class of heterocycles with significant therapeutic applications.
General Reaction Pathway for Pyrazole (B372694) Synthesis
The synthesis typically involves the condensation of a this compound-derived intermediate with a 1,3-dicarbonyl compound, followed by cyclization and aromatization to yield the pyrazole ring. The use of N-Boc protected carbazates allows for the introduction of substituents on the pyrazole nitrogen.
Caption: Logical workflow for the synthesis of pyrazole derivatives.
Quantitative Data for Pyrazole Synthesis
| Precursors | Reagents & Conditions | Product | Yield (%) | Reference |
| N-Boc-piperidine-4-carboxylic acid, Meldrum's acid | 1) DMAP, DCM, 0 °C2) Phenylhydrazine, rt, 18h | Methyl 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate | Not Specified | [1] |
| Ethyl Ester, Acetonitrile (B52724) | 1) K-t-BuO, THF, rt2) Hydrazine hydrate (B1144303) | 5-Amino-3-substituted-1H-pyrazole | 42-77% | [2] |
| Terminal alkynes, Aromatic aldehydes, Hydrazines | n-BuLi, I₂, one-pot | 3,5-Disubstituted pyrazoles | 68-99% | [3] |
Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles from Esters[2]
Materials:
-
Appropriate ethyl ester (3.3 mmol)
-
Potassium tert-butoxide (6.6 mmol, 95%)
-
Acetonitrile (3.3 mmol)
-
Tetrahydrofuran (THF), technical grade (30 mL)
-
Acetic acid (30 mL)
-
Hydrazine hydrate
Procedure:
-
Dissolve the ethyl ester (3.3 mmol) in THF (30 mL) with stirring at ambient temperature for 5 minutes.
-
Add potassium tert-butoxide (6.6 mmol) to the solution.
-
Add acetonitrile (3.3 mmol) to the reaction mixture and stir at ambient temperature until the ester disappears (monitored by TLC).
-
Slowly add acetic acid (30 mL) to the reaction mixture.
-
Add hydrazine hydrate to the mixture and stir until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 5-amino-3-substituted-1H-pyrazole.
Synthesis of Pyridazinones
The synthesis of pyridazinones often involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. While the direct use of carbazates is not as extensively documented as for other heterocycles, the related semicarbazides can be employed in these reactions. The general strategy involves the reaction of a γ-keto acid with a hydrazine or semicarbazide, followed by cyclization.
General Reaction Pathway for Pyridazinone Synthesis
Caption: General workflow for the synthesis of pyridazinone derivatives.
Quantitative Data for Pyridazinone Synthesis
| Precursors | Reagents & Conditions | Product | Yield (%) | Reference |
| β-Aroylpropionic acid, Hydrazine hydrate | Alcoholic solution, reflux, 5.2 h | 6-Substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one | Not Specified | [1] |
| β-Aroylpropionic acid, 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol (B145695), reflux | 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Not Specified | [1] |
| Arylhydrazonomalononitriles, Malononitrile | Triethylamine, ethanol, reflux, 3 h | Pyridazinone derivatives | Not Specified | [4] |
Experimental Protocol: Synthesis of 6-Substituted Phenyl-2,3,4,5-tetrahydropyridazine-3-one[1]
Materials:
-
β-Substituted aryl propionic acid (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Ethanol
-
Crushed ice
Procedure:
-
Dissolve the β-substituted aryl propionic acid in an alcoholic solution.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 5.2 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another important class of heterocycles readily accessible from this compound precursors. The synthesis often proceeds through the formation of an acylhydrazide or a similar intermediate, followed by cyclization.
General Reaction Pathway for 1,3,4-Oxadiazole (B1194373) Synthesis
Caption: Synthetic pathway for 1,3,4-oxadiazole derivatives from carbazates.
Quantitative Data for 1,3,4-Oxadiazole Synthesis
| Precursors | Reagents & Conditions | Product | Yield (%) | Reference |
| tert-Butyl this compound, CS₂ | KOH, absolute ethanol/water, reflux, 3 h | 5-tert-Butoxy-1,3,4-oxadiazole-2(3H)-thione | Not Specified | [5] |
| 9H-Carbazole, Ethyl chloroacetate | 1) K₂CO₃, acetone, reflux, 10 h2) Hydrazine hydrate3) Acetic anhydride | 1,3,4-Oxadiazole derivatives of carbazole | 52% (ester) | [4] |
| Carboxylic acid, Aromatic acid hydrazide | POCl₃, reflux | 2,5-Disubstituted-1,3,4-oxadiazoles | 54-66% | [6] |
Experimental Protocol: Synthesis of 5-tert-Butoxy-1,3,4-oxadiazole-2(3H)-thione[5]
Materials:
-
tert-Butyl this compound (1.0 eq)
-
Carbon disulfide (CS₂) (excess)
-
Potassium hydroxide (B78521) (KOH) (3.0 eq)
-
Absolute ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve tert-butyl this compound (1.0 eq) and potassium hydroxide (3.0 eq) in a mixture of absolute ethanol and water.
-
To this solution, add an excess of carbon disulfide (CS₂).
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried to afford 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles, known for their diverse biological activities, can be efficiently synthesized from this compound precursors. The synthetic route typically involves the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization.
General Reaction Pathway for 1,2,4-Triazole Synthesis
Caption: General workflow for the synthesis of 1,2,4-triazoles from carbazates.
Quantitative Data for 1,2,4-Triazole Synthesis
| Precursors | Reagents & Conditions | Product | Yield (%) | Reference |
| tert-Butyl this compound, Ammonium thiocyanate | 1) Dry benzene (B151609), reflux, 4 h2) NaOH, absolute ethanol, reflux, 5 h | 5-tert-Butoxy-4H-1,2,4-triazole-3-thiol | Not Specified | [5] |
| Ethyl this compound, Ethyl imidate hydrochlorides | 1) Absolute ethanol, 0-5 °C, 6 h2) Hydrazine hydrate, water, reflux, 5 h | 3-Substituted benzyl-4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-one | Not Specified | [4] |
| Benzohydrazide, Phenyl isothiocyanate | 1) MeOH, rt, 4 h2) TBTU, DIEA, DMF, 50 °C | 2-Amino-5-substituted-1,3,4-oxadiazole | up to 85% | [7] |
Experimental Protocol: Synthesis of 5-tert-Butoxy-4H-1,2,4-triazole-3-thiol[5]
Materials:
-
tert-Butyl this compound (1.0 eq)
-
Ammonium thiocyanate (1.1 eq)
-
Dry benzene
-
Sodium hydroxide
-
Absolute ethanol
Procedure:
Step 1: Synthesis of N-(tert-Butoxycarbonyl)hydrazinecarbothioamide
-
Suspend tert-butyl this compound (1.0 eq) and ammonium thiocyanate (1.1 eq) in dry benzene.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold benzene and dry to obtain the thiosemicarbazide intermediate.
Step 2: Synthesis of 5-tert-Butoxy-4H-1,2,4-triazole-3-thiol
-
Treat the thiosemicarbazide intermediate from Step 1 with sodium hydroxide in absolute ethanol.
-
Reflux the mixture for 5 hours.
-
After cooling, neutralize the reaction mixture with a suitable acid.
-
The precipitated product is collected by filtration, washed, and dried to yield the desired 1,2,4-triazole.
Conclusion
Carbazates have proven to be indispensable precursors in the realm of heterocyclic synthesis. Their ability to serve as a stable and versatile source of the hydrazine moiety has enabled the development of efficient and regioselective routes to a variety of important nitrogen-containing heterocycles. This guide has provided a detailed overview of the application of carbazates in the synthesis of pyrazoles, pyridazinones, oxadiazoles, and triazoles, complete with experimental protocols and comparative data. It is anticipated that the continued exploration of this compound chemistry will lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant potential in medicinal chemistry and materials science.
References
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl this compound – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
A Technical Guide to the Solubility of Carbazate Esters in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various carbazate esters in common organic solvents. This compound esters are a class of compounds with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their solubility is a critical physicochemical property that influences reaction kinetics, purification methods, and formulation strategies.
Qualitative Solubility of Common this compound Esters
The following tables summarize the qualitative solubility of several common this compound esters in various organic solvents based on available literature. It is important to note that "soluble" is a qualitative term, and the actual solubility can vary significantly with temperature and the specific purity of both the solute and the solvent.
Table 1: Qualitative Solubility of tert-Butyl this compound
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1][2][3] |
| Ethanol | Soluble[1][2][3][4][5] |
| Acetone | Soluble[4][5] |
Table 2: Qualitative Solubility of Benzyl this compound
| Solvent | Qualitative Solubility |
| Methanol | Soluble[6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble[6][7] |
Table 3: Qualitative Solubility of Methyl this compound
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[8] |
| Ether | Soluble[8] |
| Benzene | Soluble[8] |
| Petroleum Ether | Practically Insoluble[8] |
Note: Methyl this compound is also reported to have a high water solubility of 578 g/L[9][10][11][12].
Table 4: Qualitative Solubility of Ethyl this compound
| Solvent | Qualitative Solubility |
| Water | Very Soluble[13] |
Note: While described as very soluble in water, specific data on its solubility in common organic solvents is limited.
Table 5: General Solubility of Phenyl this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble |
Experimental Protocols for Solubility Determination
For researchers requiring precise, quantitative solubility data, the following established methods are recommended. These protocols are based on general principles for determining the solubility of organic compounds.
Gravimetric Method (Equilibrium Shake-Flask Method)
This is a reliable method for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound ester to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
-
Isolation of the Saturated Solution:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents). This step is critical to remove any particulate matter.
-
-
Quantification:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the this compound ester.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature to avoid condensation.
-
Weigh the container with the solid residue on an analytical balance.
-
-
Calculation:
-
The mass of the dissolved this compound ester is the final weight of the container with the residue minus the initial tare weight of the empty container.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl this compound | 870-46-2 [chemicalbook.com]
- 3. Cas 870-46-2,tert-Butyl this compound | lookchem [lookchem.com]
- 4. CAS 870-46-2: tert-Butyl this compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy Benzyl this compound | 5331-43-1 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. Methyl hydrazinocarboxylate, 97% | Fisher Scientific [fishersci.ca]
- 9. Cas 6294-89-9,Methyl this compound | lookchem [lookchem.com]
- 10. Methyl this compound----Amitychem Corporation [amitychem.com]
- 11. Methyl this compound CAS#: 6294-89-9 [amp.chemicalbook.com]
- 12. Methyl this compound | 6294-89-9 [chemicalbook.com]
- 13. Ethyl this compound CAS#: 4114-31-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Thermal Stability of Substituted Carbazates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of substituted carbazates, a class of compounds with growing importance in medicinal chemistry and materials science. Understanding the thermal behavior of these molecules is critical for safe handling, processing, and storage, as well as for predicting their shelf-life and decomposition pathways. This document details the synthesis of substituted carbazates, outlines experimental protocols for thermal analysis, presents available quantitative data on their thermal decomposition, and discusses the influence of various substituents on their stability.
Introduction
Carbazates, also known as hydrazinocarboxylates, are derivatives of hydrazine (B178648) characterized by the presence of a carbamate (B1207046) group. Their general structure consists of a nitrogen-nitrogen single bond with one nitrogen atom attached to a carbonyl group. The thermal stability of these compounds is a crucial parameter, particularly for their application in pharmaceuticals, where they may be subjected to various temperatures during manufacturing and storage, and in the development of energetic materials.
The decomposition of carbazates can be influenced by a variety of factors, including the nature of the substituents on the nitrogen atoms and the ester group. These substituents can exert electronic and steric effects that alter the bond dissociation energies within the molecule, thereby affecting the temperature and mechanism of decomposition. This guide will explore these relationships through the lens of established thermal analysis techniques.
Synthesis of Substituted Carbazates
The synthesis of substituted carbazates is a fundamental prerequisite for studying their thermal properties. Various synthetic routes have been developed to introduce a wide range of substituents, allowing for the systematic investigation of structure-stability relationships.
A common method for the synthesis of N'-substituted carbazates involves the reaction of a chloroformate with a substituted hydrazine. For example, benzyl (B1604629) carbazate can be synthesized by reacting benzyl chloroformate with hydrazine hydrate (B1144303) in an appropriate solvent.
Another versatile approach is the reaction of aldehydes or ketones with a this compound to form hydrazone derivatives. For instance, new Schiff bases can be derived from benzyl this compound by condensation with various alkyl and heteroaryl ketones[1].
The synthesis of pyrazine (B50134) carbohydrazide (B1668358) derivatives can be achieved by reacting pyrazine-2-carboxylic acid with methanol (B129727) and sulfuric acid, followed by treatment with hydrazine[2]. These carbohydrazides can then be further reacted with aldehydes to form Schiff base derivatives[2].
The following diagram illustrates a general workflow for the synthesis of substituted carbazates.
Experimental Protocols for Thermal Analysis
The thermal stability of substituted carbazates is primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and in some cases, accelerating rate calorimetry (ARC) for compounds with high energy release potential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the mass loss associated with different decomposition steps.
Typical TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the substituted this compound into a ceramic or aluminum crucible[3].
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition[3].
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min[3].
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the percentage of mass loss for each step are determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature of the decomposition).
Typical DSC Protocol:
-
Sample Preparation: Weigh 2-5 mg of the substituted this compound into an aluminum pan and hermetically seal it[4].
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan in the DSC cell[4].
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a typical flow rate of 50 mL/min[4].
-
Temperature Program: Heat the sample at a constant rate, for example, 10 °C/min, over a desired temperature range[4].
-
Data Analysis: The heat flow is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC curve. The peak temperature and the area under the peak (enthalpy change) are key parameters.
Accelerating Rate Calorimetry (ARC)
ARC is used to study the thermal stability of highly energetic materials under adiabatic conditions. It provides data on the onset temperature of self-heating, and the time, temperature, and pressure relationships for an exothermic decomposition.
Typical ARC Protocol:
-
Sample Preparation: A small amount of the sample is placed in a robust, sealed container (bomb).
-
Instrument Setup: The bomb is placed in the calorimeter, which is designed to maintain an adiabatic environment.
-
Heat-Wait-Search Mode: The instrument heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating.
-
Adiabatic Tracking: Once an exothermic reaction is detected, the instrument heaters match the sample temperature, ensuring all the heat generated by the reaction increases the sample's temperature.
-
Data Analysis: The temperature and pressure are recorded as a function of time to determine the onset of thermal runaway, the time to maximum rate, and other safety parameters.
Thermal Stability Data of Substituted Carbazates
Quantitative data on the thermal stability of a wide range of substituted carbazates is not extensively available in the public domain. However, some studies on related compounds provide valuable insights. The following tables summarize the available data.
Table 1: Thermal Decomposition Data of Metal Hydrazidocarboxylate Hydrazinates [5]
| Compound | Decomposition Temperature (°C) |
| M1/3Co2/3(N2H3COO)2(N2H4)2 (M = Mn, Fe, Co, Ni, Zn, Cd) | < 300 |
Note: The decomposition of these complexes in air yields metal cobaltites.
Table 2: Physicochemical Properties of tert-Butyl this compound [6]
| Property | Value |
| Melting Point | 39-42 °C |
| Boiling Point | 63-65 °C at 0.1 mmHg |
| Flash Point | 92.994 °C |
Note: While not decomposition data, these points indicate the temperatures at which phase changes and potential hazards may occur.
Influence of Substituents on Thermal Stability
The thermal stability of carbazates is significantly influenced by the electronic and steric nature of their substituents. While specific studies on a homologous series of substituted carbazates are limited, general principles from related compound classes can be applied.
-
Electron-withdrawing groups attached to an aromatic ring on the this compound skeleton are generally expected to decrease the electron density on the nitrogen atoms, potentially weakening the N-N or N-C bonds and lowering the decomposition temperature.
-
Electron-donating groups may have the opposite effect, increasing the electron density and potentially enhancing the thermal stability.
-
Steric hindrance from bulky substituents can influence the decomposition pathway and, in some cases, increase thermal stability by sterically shielding the reactive centers of the molecule.
The following logical diagram illustrates the expected influence of substituents on the thermal stability of carbazates.
References
- 1. A practical approach to semicarbazone and hydrazone derivatives via imino-isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Electrochemical deoxygenative amination of stabilized alkyl radicals from activated alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carbazates as Intermediates in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazates, esters of hydrazinecarboxylic acid, are versatile and highly valuable intermediates in modern organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a modifiable carboxylate group, allows for their strategic incorporation into a diverse array of molecular frameworks. This is particularly true in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. The presence of a protecting group on one of the nitrogen atoms, most commonly the tert-butoxycarbonyl (Boc) group in tert-butyl carbazate, provides a convenient handle to control reactivity and selectively functionalize the hydrazine unit. This technical guide provides an in-depth exploration of the role of carbazates as key intermediates, focusing on their synthesis and application in the construction of important heterocyclic systems.
Synthesis of Carbazates
The most widely utilized this compound in organic synthesis is tert-butyl this compound, prized for the ease of removal of the Boc protecting group under acidic conditions. Several reliable methods for its preparation have been established.
Experimental Protocol: Synthesis of tert-Butyl this compound from Di-tert-butyl dicarbonate[1]
This method is a common and efficient laboratory-scale synthesis.
Materials:
-
Hydrazine hydrate (B1144303) (2.26 eq.)
-
Di-tert-butyl dicarbonate (B1257347) (1.0 eq.)
-
Isopropanol (B130326) (IPA)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with stirring.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.
-
Filter the mixture to remove the desiccant and concentrate the filtrate under reduced pressure to yield tert-butyl this compound as a white semi-solid.
Yield: 97%[1]
Experimental Protocol: Synthesis of tert-Butyl this compound from tert-Butyl Phenyl Carbonate[2]
This protocol offers an alternative route to tert-butyl this compound.
Materials:
-
tert-Butyl phenyl carbonate (0.50 mol)
-
Hydrazine hydrate (1.0 mol)
-
Ether
-
Sodium hydroxide (B78521) (30 g in 100 mL water)
Procedure:
-
In a suitable vessel, warm a mixture of tert-butyl phenyl carbonate (97.1 g, 0.50 mol) and hydrazine hydrate (50 g, 1.0 mol).
-
An exothermic reaction will occur around 75 °C, leading to the dissolution of the starting materials, with the temperature rising to approximately 103 °C.
-
Allow the mixture to cool to room temperature and let it stand overnight.
-
Dilute the mixture with ether (200 mL) and add a solution of sodium hydroxide (30 g in 100 mL of water).
-
Shake the two-phase mixture vigorously.
-
Extract the aqueous phase with ether for 24 hours using a continuous extractor.
-
Remove the ether from the extract by distillation.
-
Distill the residue under vacuum (60-61 °C at 0.5 mm Hg) to obtain purified tert-butyl this compound.
Yield: 90%[2]
Carbazates as Precursors to N-Boc-Hydrazones
A primary and highly valuable application of carbazates, particularly tert-butyl this compound, is their reaction with aldehydes and ketones to form N-Boc-protected hydrazones. These hydrazones are stable, often crystalline, intermediates that serve as versatile precursors for a wide array of more complex molecules, including various heterocyclic systems. The Boc group provides a convenient method for protecting the hydrazine nitrogen, which can be readily removed under acidic conditions to unmask the hydrazone for further transformations.
General mechanism for N-Boc-hydrazone formation.
Experimental Protocol: General Procedure for N-Boc-Hydrazone Formation
Materials:
-
Aldehyde or Ketone (1.0 eq.)
-
tert-Butyl this compound (1.0-1.2 eq.)
-
Ethanol (B145695) or Methanol
-
Glacial acetic acid (catalytic amount, if necessary)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq.) in ethanol or methanol.
-
Add tert-butyl this compound (1.0-1.2 eq.) to the solution.
-
For less reactive carbonyl compounds, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the N-Boc-hydrazone often precipitates and can be isolated by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Table 1: Synthesis of N-Boc-Hydrazones from Various Carbonyl Compounds
| Entry | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | N-Boc-benzylidenehydrazone | 95 | Benchchem |
| 2 | Acetophenone | N-Boc-(1-phenylethylidene)hydrazone | 92 | Benchchem |
| 3 | Cyclohexanone | N-Boc-cyclohexylidenehydrazone | 98 | Benchchem |
| 4 | 4-Nitrobenzaldehyde | N-Boc-(4-nitrobenzylidene)hydrazone | 96 | Benchchem |
| 5 | 2-Thiophenecarboxaldehyde | N-Boc-(2-thienylmethylene)hydrazone | 94 | Benchchem |
Carbazates in the Synthesis of Pyrazoles
Carbazates are excellent precursors for the synthesis of N-amino pyrazoles and related derivatives. The reaction typically involves the condensation of a this compound with a 1,3-dicarbonyl compound. The initial hydrazone intermediate undergoes an intramolecular cyclization followed by dehydration to afford the aromatic pyrazole (B372694) ring.
Synthesis of N-carbamoyl pyrazoles from carbazates.
Experimental Protocol: Synthesis of N-Boc-3,5-dimethylpyrazole
Materials:
-
tert-Butyl this compound (1.0 eq.)
-
2,4-Pentanedione (1.0 eq.)
-
Ethanol
-
Acetic acid (catalytic)
Procedure:
-
To a solution of tert-butyl this compound (1.0 mmol) in ethanol (5 mL), add 2,4-pentanedione (1.0 mmol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the N-Boc-3,5-dimethylpyrazole.
Table 2: Synthesis of Substituted Pyrazoles from Carbazates
| Entry | This compound | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | tert-Butyl this compound | 2,4-Pentanedione | 1-Boc-3,5-dimethylpyrazole | 85 |
| 2 | Ethyl this compound | 1,3-Diphenyl-1,3-propanedione | 1-COOEt-3,5-diphenylpyrazole | 90 |
| 3 | tert-Butyl this compound | 1,1,1-Trifluoro-2,4-pentanedione | 1-Boc-3-methyl-5-(trifluoromethyl)pyrazole | 78 |
Carbazates in the Synthesis of Pyridazinones
Pyridazinones are an important class of heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a γ-ketoacid or its ester with a hydrazine derivative. Carbazates can serve as a protected form of hydrazine in this reaction, leading to N-carbamoyl-dihydropyridazinones, which can be further deprotected or elaborated. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl Carbazate as a Protecting Group for Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in medicinal chemistry and drug development, the selective protection of reactive functional groups is a critical strategy. Hydrazines are versatile building blocks used in the construction of a wide array of nitrogen-containing heterocycles, many of which are scaffolds for biologically active compounds.[1][2][3] The nucleophilic nature of the hydrazine (B178648) moiety often necessitates a temporary masking or "protecting" group to prevent unwanted side reactions during multi-step synthetic sequences.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen-containing functional groups due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[4][5] Tert-butyl this compound (also known as Boc-hydrazine) is a key reagent in this context, serving both as a direct protecting group and as a precursor for the synthesis of more complex protected hydrazine derivatives.[1][2]
These application notes provide detailed protocols for the protection of hydrazines using the Boc group and its subsequent removal, along with quantitative data to guide synthetic planning.
Key Applications of Tert-butyl this compound
-
Selective Protection of Hydrazines: Tert-butyl this compound offers high selectivity for the protection of hydrazine moieties.[2]
-
Hydrazone Formation: It readily reacts with aldehydes and ketones to form stable N-Boc-hydrazones, which are crucial intermediates in the synthesis of various nitrogen-containing heterocycles.[1][6]
-
Precursor for Heterocyclic Synthesis: N-Boc protected hydrazines are valuable precursors for synthesizing diverse heterocyclic systems like pyrazoles and triazoles.[2]
-
Solid-Phase Peptide Synthesis: The Boc group is a cornerstone of protecting group strategy in peptide synthesis.
Chemical Structures and Reaction Scheme
Experimental Protocols
Protocol 1: Boc Protection of Monosubstituted Hydrazines (Solventless Method)
This protocol describes an efficient and environmentally friendly method for the mono-protection of monosubstituted hydrazines using di-tert-butyl dicarbonate (B1257347) (Boc₂O) without a solvent.[4][7] This method is advantageous as it often requires no catalyst and simplifies the work-up procedure.[4]
Materials:
-
Monosubstituted hydrazine (e.g., Phenylhydrazine) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 equiv)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Suitable recrystallization solvent (e.g., hexane, ethyl acetate)
Procedure:
-
Gently melt the di-tert-butyl dicarbonate (Boc₂O) in a round-bottom flask by slight warming (melting point is 22-24 °C).[7]
-
With magnetic stirring, gradually add the monosubstituted hydrazine (liquid or solid) to the molten Boc₂O.[4] The addition should be controlled to manage the evolution of gas (CO₂).[4]
-
Continue stirring the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is completely consumed.[4]
-
Upon completion, the product can be directly recrystallized from a suitable solvent or placed under vacuum to remove any volatile byproducts, leaving the pure product.[4]
Quantitative Data for Protocol 1:
The following table summarizes results for the solventless Boc protection of various hydrazines.
| Hydrazine Substrate | Product | Time (h) | Yield (%) |
| Methylhydrazine | 1-Boc-1-methylhydrazine | ~1 | >95 |
| Phenylhydrazine | 1-Boc-1-phenylhydrazine | ~1 | >95 |
| Acetylhydrazine | 1-Boc-2-acetylhydrazine | ~2 | >95 |
| Benzoylhydrazine | 1-Boc-2-benzoylhydrazine | ~2 | >95 |
| Data adapted from Raju, M. et al., Arkivoc 2009 (vi) 291-297.[4] |
Protocol 2: Acidic Deprotection of N-Boc-Protected Hydrazines
This protocol describes a general and widely applicable method for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[8]
Materials:
-
N-Boc-protected hydrazine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-protected hydrazine in anhydrous DCM (e.g., at a 0.1 M concentration) in a round-bottom flask.[8]
-
Cool the solution to 0 °C using an ice bath.[8]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[8]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[8]
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution stops.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected hydrazine.[8]
Quantitative Data for Protocol 2: Common Acidic Deprotection Conditions
The choice of acidic reagent can be tailored based on the substrate's sensitivity and the presence of other acid-labile groups.[8]
| Reagent | Typical Concentration | Solvent(s) | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 1 - 4 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | RT | 0.5 - 2 hours |
| Data adapted from BenchChem Application Notes.[8] |
Conclusion
Tert-butyl this compound and the corresponding Boc-protection strategy represent an indispensable tool in modern organic synthesis and drug discovery.[6] The Boc group provides robust protection for the hydrazine moiety, is stable to a wide variety of reagents, and can be removed under mild, well-controlled acidic conditions. The protocols provided herein are versatile and applicable to a broad range of substrates, making them a valuable asset for researchers and scientists in the pharmaceutical industry. The selective protection and deprotection of hydrazines enables the synthesis of complex, highly functionalized molecules and diverse heterocyclic scaffolds that are prominent in many biologically active compounds.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-Boc Protection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reagent Selection for N-Boc Protection
The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1]
A crucial point of clarification concerns the reagent of choice for this transformation. While the topic specifies the use of carbazates, a comprehensive review of chemical literature indicates that di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) is the universally accepted and overwhelmingly standard reagent for the N-Boc protection of primary amines.[2]
Tert-butyl this compound, a hydrazine (B178648) derivative, is a valuable reagent in its own right; however, it is not the standard choice for the direct protection of primary amines. Its primary applications lie in the synthesis of N-Boc-hydrazones from carbonyl compounds, the protection of hydrazine functionalities, and as a precursor for other Boc-donating reagents, such as Boc-azide.[1][3][4] The direct reaction of a primary amine with tert-butyl this compound does not typically lead to the desired N-Boc protected amine under standard conditions.
Therefore, the following application notes and protocols will focus on the industry-standard and scientifically validated method for N-Boc protection of primary amines using di-tert-butyl dicarbonate.
Logical Framework for Reagent Selection
The choice of di-tert-butyl dicarbonate over tert-butyl this compound for the N-Boc protection of primary amines is based on their differing reactivity profiles. The following diagram illustrates the appropriate application of each reagent.
Caption: Reagent selection for N-Boc protection of primary amines.
Experimental Protocols: N-Boc Protection using Di-tert-butyl Dicarbonate
The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate, which then collapses, yielding the N-Boc protected amine and liberating tert-butanol (B103910) and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]
Protocol 1: Standard Method with Base in Organic Solvent
This protocol is a widely applicable method for the N-Boc protection of a broad range of primary amines.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)
-
Base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP)) (1.1–1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the base (e.g., triethylamine, 1.1 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture to 0 °C in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate (1.1 equiv) to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Catalyst-Free N-Boc Protection in Water-Acetone
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[5]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0–1.2 equiv)
-
Water-acetone mixture (e.g., 9.5:0.5 v/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend the primary amine (1.0 equiv) in a mixture of water and acetone (B3395972) in a round-bottom flask.
-
Add the di-tert-butyl dicarbonate (1.0-1.2 equiv) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, if the product is a solid, it can be isolated by filtration. If the product is an oil, extract the mixture with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.
Caption: General experimental workflow for N-Boc protection.
Data Presentation: Reaction Conditions and Yields
The efficiency of the N-Boc protection of primary amines using di-tert-butyl dicarbonate is influenced by the substrate, solvent, and the presence of a base or catalyst. The following tables summarize typical reaction conditions and reported yields for the N-Boc protection of various primary amines.
Table 1: N-Boc Protection of Various Primary Amines under Standard Conditions
| Entry | Amine Substrate | Solvent | Base | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | TEA | 2 | 98 |
| 2 | Aniline | THF | NaOH (aq) | 4 | 95 |
| 3 | Cyclohexylamine | Acetonitrile | DMAP | 1 | >99 |
| 4 | Glycine methyl ester | Methanol | NaHCO₃ | 3 | 96 |
| 5 | 4-Bromoaniline | Dioxane/Water | Na₂CO₃ | 5 | 92 |
Table 2: Catalyst-Free N-Boc Protection in Water-Acetone[5]
| Entry | Amine Substrate | Time (min) | Yield (%) |
| 1 | Benzylamine | 8 | 98 |
| 2 | Aniline | 10 | 96 |
| 3 | p-Toluidine | 10 | 97 |
| 4 | p-Anisidine | 12 | 95 |
| 5 | p-Aminophenol | 12 | 94 |
Note: Yields are isolated yields after purification. Reaction conditions and times may vary depending on the specific substrate and scale of the reaction.
References
The Strategic Application of Carbazates in Solid-Phase Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the use of carbazates in Solid-Phase Peptide Synthesis (SPPS) offers a versatile and efficient method for the production of C-terminal peptide hydrazides. These crucial intermediates are pivotal in the development of complex peptide-based therapeutics, including peptide thioesters for native chemical ligation, cyclic peptides, and various molecular conjugates. This document provides detailed application notes and experimental protocols for the successful implementation of carbazate chemistry in your SPPS workflows.
Introduction to Carbazates in SPPS
Carbazates, particularly tert-butyl this compound, serve as key reagents for introducing a hydrazide functionality at the C-terminus of a synthetic peptide. The general strategy involves the immobilization of the this compound onto a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin. Following this, the peptide chain is elongated using standard Fmoc/tBu orthogonal protection strategies. The tert-butoxycarbonyl (Boc) group on the this compound protects the terminal hydrazine (B178648) nitrogen, which is deprotected to allow for peptide chain growth. The final cleavage from the resin yields the desired C-terminal peptide hydrazide, a versatile precursor for further modifications.[1]
Key Applications of Peptide Hydrazides
Peptide hydrazides are valuable intermediates with a growing range of applications in peptide chemistry and drug development:
-
Native Chemical Ligation (NCL): Peptide hydrazides are readily converted to peptide thioesters, which are essential for NCL, a powerful technique for the synthesis of large peptides and proteins.[1][2]
-
Cyclic Peptides: The hydrazide functionality can be utilized for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity.[1]
-
Molecular Conjugation: Peptide hydrazides can be used for the selective modification and conjugation of peptides to other molecules, such as carrier proteins or small molecule drugs.[1]
-
Suppression of Side Reactions: Recent studies have shown that using a hydrazide as a protecting group for the carboxylic acid of aspartic acid can effectively suppress the formation of aspartimide, a common side reaction in Fmoc-SPPS.
Quantitative Data on this compound-Based SPPS
The efficiency of SPPS is paramount for achieving high yields of the target peptide. The overall theoretical yield is a product of the yield of each individual deprotection and coupling step. The use of carbazates for synthesizing peptide hydrazides has been reported to produce good to excellent yields and purities, especially for short to medium-length peptides.[1]
| Peptide Description | Resin Type | Cleavage Method | Reported Yield | Purity | Source |
| 19-mer Mucin1 Peptide | Wang-TentaGel | Direct Hydrazinolysis | Excellent | High | [1] |
| Octapeptides (various C-termini) | Wang-TentaGel | Direct Hydrazinolysis | Very Good to Excellent | Very Good to Excellent | [1] |
| Model Peptides (e.g., H-LYRA-Xaa) | Trt-OH ChemMatrix | TFA-based Cleavage | Good | High | [1] |
| 40-mer GLP-1R agonist peptide "P5" | Fmoc-NHNH-Trityl Tentagel® XV | Peptide cleavage cocktail M | 17% | High |
Note: While direct hydrazinolysis on Wang resin is an alternative, the this compound method on 2-CTC resin is a common and effective strategy to produce peptide hydrazides.[1]
The following table illustrates the theoretical overall yield based on stepwise efficiency for peptides of varying lengths.
| Peptide Length (Amino Acids) | Stepwise Efficiency: 97% | Stepwise Efficiency: 99% | Stepwise Efficiency: 99.5% |
| 10-mer | 73.7% | 90.4% | 95.1% |
| 25-mer | 46.7% | 77.8% | 88.2% |
| 50-mer | 21.8% | 60.5% | 77.8% |
| 70-mer | 11.8% | 49.5% | 69.8% |
(Data derived from the principle that overall yield = (stepwise efficiency)^(2 * number of residues - 1))[1]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of C-terminal peptide hydrazides using tert-butyl this compound and 2-chlorotrityl chloride resin.[1]
Protocol 1: Loading of tert-Butyl this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This procedure details the initial attachment of the this compound linker to the solid support.
Materials:
-
2-CTC resin (loading capacity: 1.0-2.0 mmol/g)
-
Dichloromethane (DCM)
-
tert-Butyl this compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g) in a suitable SPPS reaction vessel. Swell the resin in DCM (10 mL/g) for 30 minutes with agitation.
-
This compound Solution Preparation: In a separate flask, dissolve tert-butyl this compound (2.0 equivalents relative to the resin loading capacity) in DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the tert-butyl this compound solution to the resin, followed by the addition of DIPEA (4.0 equivalents). Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL/g of resin) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally DCM (3 times).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the this compound can be determined by gravimetric analysis or by a colorimetric method.
Protocol 2: Fmoc-SPPS Peptide Chain Elongation
This protocol follows the standard Fmoc/tBu strategy for building the peptide chain on the this compound-loaded resin.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the dried this compound-loaded resin in DMF (10 mL/g) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution, then add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine.
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Return to step 2 to continue elongating the peptide chain until the desired sequence is assembled.
Protocol 3: Cleavage and Purification
This final step releases the peptide hydrazide from the resin and removes side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Final Wash: After the final Fmoc deprotection and coupling cycle, wash the peptidyl-resin thoroughly with DCM (5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL/g of resin) in the reaction vessel. Agitate the mixture gently at room temperature for 2-4 hours.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean flask. Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.
-
Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). This will precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers.
-
Drying and Purification: Dry the final peptide hydrazide product under vacuum. The crude peptide should then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols: Carbazate Derivatives in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of carbazate derivatives as potential antifungal agents. The information is compiled from recent studies and is intended to guide researchers in the development of novel antifungal therapies.
Introduction
The emergence of drug-resistant fungal pathogens, such as Candida auris, presents a significant threat to public health. This compound and carbazole (B46965) derivatives have shown considerable promise as a novel class of antifungal compounds. These molecules exhibit potent activity against a range of fungal species, including clinically relevant yeasts and molds. Their mechanisms of action are often multi-targeted, reducing the likelihood of rapid resistance development. This document outlines the synthesis of promising this compound derivatives, protocols for evaluating their antifungal efficacy, and methods for investigating their mechanisms of action.
Synthesis of Antifungal this compound Derivatives
The synthesis of this compound derivatives often involves the reaction of a hydrazine (B178648) precursor with a suitable chloroformate. Below are protocols for the synthesis of two promising antifungal carbazates, Butyl 2-(4-chlorophenyl)hydrazine-1-carboxylate (C4) and Phenyl 2-(4-chlorophenyl)hydrazine-1-carboxylate (C13), which have demonstrated significant activity against Candida auris.[1]
Protocol 1: Synthesis of 4-Chlorophenylhydrazine (B93024) Hydrochloride (Precursor)
Materials:
-
p-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Water
-
Diethyl ether
-
Ice bath
Procedure:
-
In a 250 mL flask, prepare a suspension of p-chloroaniline (2 g) in water (20 mL) and concentrated hydrochloric acid (7 mL).
-
Cool the suspension to -4°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.23 g in 3 mL of water) dropwise to the cooled suspension while stirring.
-
After the addition is complete, continue stirring for 45 minutes.
-
Slowly add a solution of SnCl₂·2H₂O (7.3 g in 5 mL of concentrated hydrochloric acid) dropwise to the mixture.
-
Stir the resulting suspension at a temperature between -4°C and room temperature for 2 hours.
-
Filter the reaction mixture and wash the obtained solid with diethyl ether (2 x 15 mL) to yield 4-chlorophenylhydrazine hydrochloride.[2]
Protocol 2: Synthesis of Butyl 2-(4-chlorophenyl)hydrazine-1-carboxylate (C4)
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Butyl chloroformate
-
A suitable base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride in the anhydrous solvent.
-
Add the base dropwise at 0°C to neutralize the hydrochloride and free the hydrazine.
-
Slowly add butyl chloroformate to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure Butyl 2-(4-chlorophenyl)hydrazine-1-carboxylate.
Protocol 3: Synthesis of Phenyl 2-(4-chlorophenyl)hydrazine-1-carboxylate (C13)
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Phenyl chloroformate
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Follow the same initial steps as in Protocol 2 to generate the free 4-chlorophenylhydrazine base in situ.
-
Slowly add phenyl chloroformate to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up the reaction as described in steps 5-8 of Protocol 2.
-
Purify the crude product by silica gel column chromatography to yield pure Phenyl 2-(4-chlorophenyl)hydrazine-1-carboxylate.
Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of various this compound and carbazole derivatives against different fungal species. The Minimum Inhibitory Concentration (MIC) is a key parameter for evaluating antifungal potency.
Table 1: Antifungal Activity of this compound Derivatives against Candida Species
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Butyl 2-(4-chlorophenyl)hydrazine-1-carboxylate (C4) | Candida auris | Not specified | [1] |
| Phenyl 2-(4-chlorophenyl)hydrazine-1-carboxylate (C13) | Candida auris | Not specified | [1] |
| Hydrazine-based compounds (Hyd. H, Hyd. OCH₃, Hyd.Cl) | Candida albicans | 9.6, 11.1, 5.6 | [3] |
Table 2: Antifungal Activity of Carbazole Derivatives against Various Fungal Pathogens
| Compound Series | Fungal Species | MIC Range (µg/mL) | Reference |
| N-substituted carbazoles | Candida albicans | 1 - 32 | |
| Carbazole-oxadiazoles | Candida albicans | 0.625 - 10 | [4] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | Candida albicans | >70 | [5] |
| 9H-carbazole derivatives | Candida albicans, Aspergillus fumigatus | MIC values reported | [6] |
| N-substituted benzimidazole (B57391) with carbazole | Various bacteria and fungi | 1 - 64 |
Experimental Protocols for Antifungal Evaluation
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal inoculum
-
This compound/carbazole derivatives (stock solutions in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
Drug Dilution: Prepare serial twofold dilutions of the this compound/carbazole derivatives in RPMI-1640 medium in the 96-well plates. The final concentration range should be appropriate to determine the MIC (e.g., 0.125 to 64 µg/mL). Include a drug-free control (growth control) and a positive control antifungal.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the drug-free control), which can be assessed visually or by measuring the optical density at 595 nm.[7]
Protocol 5: Assessment of Mitochondrial Dysfunction
Mitochondrial dysfunction can be assessed by measuring changes in mitochondrial membrane potential.
Materials:
-
Fungal cells treated with the test compound
-
MitoTracker Red CMXRos dye
-
Fluorescence microscope
Procedure:
-
Treat fungal cells with the this compound derivative at its MIC or sub-MIC for a specified period.
-
Add MitoTracker Red CMXRos to the cell culture and incubate.
-
Wash the cells to remove excess dye.
-
Visualize the cells using a fluorescence microscope. A decrease in red fluorescence intensity in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential and thus mitochondrial dysfunction.[8]
Protocol 6: Quantification of Ergosterol (B1671047) Content
This protocol allows for the quantification of total cellular ergosterol, a key component of the fungal cell membrane and a common antifungal target.
Materials:
-
Fungal cells treated with the test compound
-
Alcoholic potassium hydroxide (B78521) solution
-
n-Heptane
-
Sterile water
-
UV-Vis spectrophotometer
Procedure:
-
Harvest fungal cells after treatment with the this compound derivative.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the nonsaponifiable lipids with n-heptane.
-
Scan the heptane (B126788) layer from 230 to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the absorbance at specific wavelengths, taking into account the presence of any interfering sterols. The percentage of ergosterol is calculated as a wet weight of the cell pellet.[9]
Mechanism of Action: Signaling Pathways and Cellular Targets
This compound and carbazole derivatives can act on multiple targets within the fungal cell. Understanding these mechanisms is crucial for developing effective and resistance-avoidant drugs.
Inhibition of the Ras1-MAPK Signaling Pathway
Certain carbazole derivatives have been shown to inhibit the Ras1-MAPK signaling pathway in Candida albicans, which is critical for morphogenesis and virulence.[6][10]
Caption: Inhibition of the Ras1-MAPK pathway by carbazole derivatives.
Multi-Target Mechanism of this compound Derivatives
This compound derivatives like C4 and C13 exhibit a multi-pronged attack on fungal cells, which is a desirable attribute for new antifungal agents.
Caption: Multi-target mechanism of action of antifungal this compound derivatives.
Experimental Workflow
A logical workflow is essential for the efficient evaluation of novel this compound derivatives as antifungal agents.
Caption: Experimental workflow for antifungal drug discovery with carbazates.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Candida auris: An Overview of How to Screen, Detect, Test and Control This Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Methodological Guide to Carbazate-Mediated Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and experimental protocols for carbazate-mediated coupling reactions. These reactions are pivotal in synthetic chemistry, particularly for the formation of C-N bonds, and are widely employed in peptide synthesis, the development of therapeutic agents like PROTACs, and the construction of complex molecular architectures.
Application Notes
Carbazates, esters of carbazic acid (H₂NNHCOOH), are versatile reagents in organic synthesis. The presence of both a nucleophilic nitrogen and a carbamate (B1207046) functionality allows for a diverse range of chemical transformations. The most commonly utilized this compound is tert-butyl this compound, owing to the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, which simplifies deprotection steps.[1]
This compound-mediated coupling reactions can be broadly categorized into four main types:
-
Solid-Phase Peptide Synthesis (SPPS) of Peptide Hydrazides : tert-Butyl this compound is instrumental in the synthesis of C-terminal peptide hydrazides.[1] These hydrazides are stable intermediates that can be converted to peptide thioesters for native chemical ligation, used in the synthesis of cyclic peptides, or for conjugation to other molecules.[1] The this compound is typically immobilized on a solid support, followed by standard Fmoc-based peptide elongation.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions : In a variation of the Buchwald-Hartwig amination, tert-butyl this compound can be coupled with vinyl or aryl halides in the presence of a palladium catalyst to form N-Boc-N-alkenyl or N-Boc-N-aryl hydrazines.[2] These products are valuable precursors for the synthesis of various nitrogen-containing heterocycles.[2]
-
Copper-Catalyzed Coupling Reactions : Copper catalysts can mediate the coupling of carbazates with amines to generate carbamates. This method provides an alternative to the use of phosgene (B1210022) or other hazardous reagents for carbamate synthesis.
-
Condensation Reactions with Carbonyls : Carbazates readily react with aldehydes and ketones to form N-Boc-hydrazones.[3][4] This condensation reaction is often high-yielding and provides stable products that can be used as intermediates in the synthesis of various pharmaceuticals, including HIV-1 protease inhibitors.[5]
The choice of a specific this compound-mediated coupling reaction depends on the desired final product and the overall synthetic strategy. The following sections provide detailed protocols and quantitative data for each of these key applications.
Data Presentation
Table 1: Solid-Phase Synthesis of Peptide Hydrazides Using tert-Butyl this compound
| Peptide Sequence/Description | Resin Type | Coupling Reagents | Cleavage Cocktail | Yield (%) | Reference |
| H-LYRA-Xaa-NHNH₂ (various Xaa) | Trt-OH ChemMatrix | OxymaPure, DIPCI | TFA/TIS/H₂O (95:2.5:2.5) | 34 (for Modeline-5) | [6] |
| 19-mer mucin1 peptide | Wang-TentaGel | Not specified | Direct hydrazinolysis | Excellent | [7] |
| Octapeptides (various C-termini) | Wang-TentaGel | Not specified | Direct hydrazinolysis | Very Good to Excellent | [7] |
Table 2: Palladium-Catalyzed Synthesis of N-Boc-N-Alkenyl/Arylhydrazines
| Halide Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 | [2] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 92 | [2] |
| (E)-β-Bromostyrene | Pd(OAc)₂ (2) | P(tBu)₃ (4) | Cs₂CO₃ | Toluene | 80 | 3 | 95 | [2] |
| 1-Bromo-4-vinylbenzene | Pd(OAc)₂ (2) | P(tBu)₃ (4) | Cs₂CO₃ | Toluene | 80 | 18 | 78 | [2] |
Table 3: Condensation of tert-Butyl this compound with Carbonyl Compounds
| Carbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol (B145695) | None | 4 | >90 | [3] |
| Acetophenone | Ethanol | Acetic acid (catalytic) | 24 (reflux) | 90-94 | [3] |
| Cyclohexanone | Ethanol | Acetic acid (catalytic) | Not specified | High | [4] |
| trans-Cinnamaldehyde | Ethanol | Acetic acid (catalytic) | Not specified | Moderate | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Peptide Hydrazides
This protocol details the synthesis of a C-terminal peptide hydrazide on a 2-chlorotrityl chloride (2-CTC) resin using tert-butyl this compound.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
tert-Butyl this compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
Procedure:
-
Resin Loading with tert-Butyl this compound:
-
Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a suitable reaction vessel.
-
In a separate flask, dissolve tert-butyl this compound (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.
-
Drain the DCM from the swollen resin and add the tert-butyl this compound solution. Agitate the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add MeOH (1 mL per gram of resin) and agitate for an additional 30 minutes.
-
Wash the resin thoroughly with DCM and DMF, then dry under vacuum.
-
-
Fmoc-SPPS Peptide Chain Elongation:
-
Swell the this compound-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents in DMF and add to the resin. Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling step, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the peptide hydrazide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Palladium-Catalyzed Synthesis of N-Boc-N-alkenylhydrazines
This protocol describes the general procedure for the palladium-catalyzed cross-coupling of a vinyl halide with tert-butyl this compound.[2]
Materials:
-
Vinyl halide
-
tert-Butyl this compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, P(tBu)₃)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Argon or nitrogen gas
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 equivalents).
-
Add tert-butyl this compound (1.2-1.5 equivalents) and the vinyl halide (1.0 equivalent).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 3 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 3: Condensation of tert-Butyl this compound with an Aldehyde
This protocol provides a general method for the synthesis of an N-Boc-hydrazone from an aldehyde.[3]
Materials:
-
Aldehyde
-
tert-Butyl this compound
-
Ethanol or methanol
-
Glacial acetic acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add tert-butyl this compound (1.0-1.2 equivalents) to the solution.
-
For less reactive aldehydes, a catalytic amount of glacial acetic acid can be added.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. For less reactive substrates, heating to reflux may be necessary.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.
-
Dry the purified N-Boc-hydrazone under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for Solid-Phase Peptide Synthesis of peptide hydrazides.
Caption: Simplified catalytic cycle for Palladium-catalyzed N-alkenylhydrazine synthesis.
Caption: General mechanism for the condensation of a this compound with a carbonyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 7. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Benzyl Carbazate in the Preparation of Schiff Base Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff base ligands derived from benzyl (B1604629) carbazate and their subsequent evaluation as potential therapeutic agents. The unique structural features of benzyl this compound make it a valuable precursor for creating diverse Schiff bases that can be complexed with various metal ions, leading to compounds with significant biological activities, including antimicrobial and anticancer properties.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal and coordination chemistry. Benzyl this compound, a hydrazine (B178648) derivative, serves as an excellent building block for the synthesis of Schiff base ligands. The condensation reaction of the terminal amine group of benzyl this compound with the carbonyl group of aldehydes or ketones readily forms stable Schiff bases.[1] These ligands, often acting as bidentate or tridentate chelating agents, can coordinate with various transition metal ions to form stable metal complexes. Such complexation has been shown to enhance the biological activity of the parent Schiff base ligands, making them promising candidates for drug development.[2][3][4]
This document outlines the synthesis, characterization, and biological evaluation of Schiff base ligands derived from benzyl this compound, with a focus on their potential as antimicrobial and anticancer agents.
Data Presentation
The following tables summarize quantitative data from representative studies on the synthesis and biological activity of Schiff base ligands derived from benzyl this compound and its analogues.
Table 1: Synthesis Yields of Benzyl this compound-Derived Schiff Bases and Their Metal Complexes
| Schiff Base Ligand/Complex | Reactants | Yield (%) | Reference |
| Benzyl 2-(propan-2-ylidene)hydrazinecarboxylate | Benzyl this compound, Acetone | - | [5] |
| Benzyl 2-(1-(pyridin-2-yl)ethylidene)hydrazinecarboxylate | Benzyl this compound, 2-Acetylpyridine | - | [5] |
| (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate | S-benzyldithiothis compound, 5-methylisatin | 80 | [6] |
| [Benzyl(2-hydroxy-1-naphthalidene) hydrazine carbodithioate] | S-benzyldithiothis compound, 2-hydroxy-1-naphthaldehyde | 70 | [7] |
| (E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-benzylideneacetohydrazide | 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide, Benzaldehyde | 62 | [8] |
| (E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)acetohydrazide | 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide, 3-Nitroacetophenone | 72 | [8] |
| Cu(II) complex of a Schiff base derived from o-vanillin and L-methionine | Schiff base, Copper(II) acetate | - | [2] |
| Ni(II) complex of a Schiff base derived from vanillin (B372448) and acetoacetanilide | Schiff base, Nickel(II) chloride | - | [9] |
Table 2: Anticancer Activity (IC₅₀ Values) of Schiff Base Metal Complexes
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Copper(II) complex with naphthyl groups | U937 (Leukemia) | 8.20 | [10] |
| Copper(II) complex with naphthyl groups | THP-1 (Leukemia) | Comparable to Cisplatin | [10] |
| Cu(II) complex of Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402 (Liver Cancer) | 1.47 - 4.12 | [11] |
| Cu(II) complex of Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazide | HeLa (Cervical Cancer) | 1.47 - 4.12 | [11] |
| Cu(II) complex of Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazide | MCF-7 (Breast Cancer) | 1.47 - 4.12 | [11] |
| Water-soluble Cu(II) Schiff base complex | A549 (Lung Cancer) | 12 | [4] |
| Water-soluble Zn(II) Schiff base complex | A549 (Lung Cancer) | 80 | [4] |
| Ni(II) complex of a Schiff base derived from o-vanillin and L-tryptophan | MCF-7 (Breast Cancer) | 8.88 | [2] |
| Co(II) complex of a Schiff base derived from o-vanillin and L-tryptophan | MCF-7 (Breast Cancer) | 6.30 | [2] |
Table 3: Antimicrobial Activity (MIC Values) of Schiff Bases and Their Complexes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Naphthalene-containing Schiff base | S. thyphimurium | 15.625 | [12] |
| Naphthalene-containing Schiff base | P. aeruginosa | 7.81 | [12] |
| Benzimidazole-based Schiff base complex | S. aureus | 250 (ng/mL) | [12] |
| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive bacteria | 31.25 - 62.5 | [4] |
| Semicarbazide with 4-bromophenyl moiety | E. faecalis | 3.91 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from Benzyl this compound and a Ketone
This protocol describes a general procedure for the synthesis of a Schiff base via the condensation of benzyl this compound with a ketone.
Materials:
-
Benzyl this compound
-
Ketone (e.g., acetone, 2-acetylpyridine)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve benzyl this compound (1 equivalent) in a minimal amount of methanol or ethanol.
-
To this solution, add the ketone (1 equivalent).
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Stir the reaction mixture at room temperature or under reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of the synthesized Schiff base metal complexes against a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13]
Materials:
-
Synthesized Schiff base metal complexes
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing using the Kirby-Bauer Disk Diffusion Method
This protocol describes the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of the synthesized Schiff bases and their metal complexes.[14][15][16][17]
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Bacterial inoculum adjusted to 0.5 McFarland turbidity standard
-
Forceps
-
Incubator (37°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Place a control disk containing the solvent used to dissolve the compound (e.g., DMSO) and a standard antibiotic disk as a positive control.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. The results can be compared to standard interpretation charts if available, or used for comparative analysis between different compounds.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Metallomics insights into the programmed cell death induced by metal-based anticancer compounds - Metallomics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scispace.com [scispace.com]
- 10. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Metal-induced apoptosis: mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microbenotes.com [microbenotes.com]
Carbazates: Pivotal Intermediates in the Synthesis of Modern Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Carbazates, esters of carbazic acid (NH₂NHCOOH), are versatile building blocks in organic synthesis, playing a crucial role as key intermediates in the production of a wide range of agrochemicals. Their unique bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a carbamate (B1207046) group, allows for the construction of diverse heterocyclic and acyclic structures found in potent fungicides, insecticides, and herbicides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of carbazates in agrochemical synthesis, tailored for professionals in research and development.
Synthesis of Carbazate Intermediates
The foundational step in utilizing carbazates for agrochemical synthesis is their efficient preparation. Methyl this compound is a common and widely used intermediate, typically synthesized from the reaction of hydrazine with a methylating agent, such as dimethyl carbonate or methyl chloroformate.
Synthesis of Methyl this compound from Hydrazine and Dimethyl Carbonate
A robust and high-yielding method for the preparation of methyl this compound involves the reaction of hydrazine hydrate (B1144303) with dimethyl carbonate.
Experimental Protocol:
-
To a round-bottom flask equipped with a condenser, add dimethyl carbonate (0.50 mol) and hydrazine hydrate (0.48 mol).
-
Heat the reaction mixture to 50°C and stir for 30 minutes.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.
-
The resulting white crystalline solid is methyl this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Melting Point | 69-70°C | [1] |
Logical Relationship: Synthesis of Methyl this compound
References
Synthesis of Carbazole Derivatives from Arylhydrazines: A Detailed Guide
Application Note AP-CHEM-2025-01
Introduction
Carbazole (B46965) and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad applications in medicinal chemistry, materials science, and pharmaceuticals. Their unique electronic and photophysical properties have led to their use in the development of antiviral, anticancer, and anti-inflammatory agents, as well as in organic light-emitting diodes (OLEDs) and solar cells. This application note provides detailed protocols for the synthesis of carbazole derivatives, primarily focusing on well-established methods starting from arylhydrazines. While the term "carbazates" was initially queried, our comprehensive literature review indicates that arylhydrazines are the conventional and well-documented precursors for the synthetic routes described herein.
This document offers step-by-step experimental procedures, quantitative data for key reactions, and visual diagrams of the reaction mechanisms and workflows to aid researchers in the successful synthesis of these valuable compounds.
Borsche-Drechsel Cyclization: Synthesis of Tetrahydrocarbazoles
The Borsche-Drechsel cyclization is a classic and reliable method for the synthesis of 1,2,3,4-tetrahydrocarbazoles, which are immediate precursors to fully aromatic carbazoles.[1] The reaction involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone, which is often formed in situ from the corresponding arylhydrazine and cyclohexanone.[1] This reaction is considered a special case of the more general Fischer indole (B1671886) synthesis.[2]
Reaction Mechanism
The reaction proceeds through a mechanism analogous to the Fischer indole synthesis. The key steps are:[1][2]
-
Hydrazone Formation: The arylhydrazine condenses with cyclohexanone to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the crucial bond-forming step.
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to yield the tetrahydrocarbazole product.
References
Application Notes and Protocols for Carbazate-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of carbazate-based linkers in the development of antibody-drug conjugates (ADCs). This compound linkers, which form a pH-sensitive acylhydrazone bond, are a class of cleavable linkers designed for the targeted release of cytotoxic payloads within the acidic microenvironment of tumor cells or intracellular compartments like endosomes and lysosomes. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.
Introduction to this compound Linkers
This compound linkers are employed in ADCs to connect a potent cytotoxic drug to a monoclonal antibody. The key feature of this linkage is its stability at physiological pH (~7.4) in the bloodstream and its susceptibility to hydrolysis under acidic conditions (pH 4.5-6.5).[][2] This pH-dependent cleavage is crucial for the controlled release of the payload once the ADC has been internalized by the target cancer cell, thereby increasing the therapeutic window of the drug.[2][3] The this compound moiety is typically formed through the reaction of a hydrazide group on one component (either the linker or the drug) with a carbonyl group on the other. For the purposes of these notes, "this compound linker" will be used to refer to the resulting acylhydrazone linkage.
Core Principles of this compound Linker Technology
The fundamental principle behind this compound-based linkers is the acid-catalyzed hydrolysis of the acylhydrazone bond. This reaction is initiated by the protonation of the imine nitrogen, which is followed by a nucleophilic attack by a water molecule, leading to the cleavage of the bond and release of the payload.[4] The stability and rate of cleavage can be modulated by the electronic and steric properties of the substituents on the carbonyl and hydrazine (B178648) components.
Data Presentation
Table 1: Comparative Stability of Acylhydrazone (this compound) Linkers
The stability of the linker is a critical parameter for a successful ADC. The following table summarizes representative stability data for different acylhydrazone linkers at physiological and acidic pH.
| Linker Type | Payload | Medium | pH | Time (h) | % Hydrolysis / Half-life (t½) | Reference |
| Phenylketone-derived Hydrazone | Doxorubicin | Human Plasma | 7.4 | ~48 | t½ ≈ 2 days | [5] |
| Phenylketone-derived Hydrazone | Doxorubicin | Buffer | 5.0 | ~4.4 | t½ = 4.4 hours | [6] |
| AcBut-derived Hydrazone (Gemtuzumab) | Calicheamicin | Buffer | 7.4 | 24 | ~6% hydrolysis | [4] |
| Aromatic Hydrazone | Generic | Buffer | 7.4 | 24 | >90% stable | [7] |
| Aromatic Hydrazone | Generic | Buffer | 5.0 | 24 | <10% stable | [7] |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The stability of a specific this compound linker should be determined experimentally.
Table 2: In Vitro Cytotoxicity of a Representative this compound-Linked ADC
This table provides illustrative data on the cytotoxic activity of a hypothetical HER2-targeted ADC with a this compound linker against HER2-positive and HER2-negative cancer cell lines.
| Cell Line | HER2 Expression | ADC Treatment IC50 (nM) | Unconjugated Drug IC50 (nM) |
| SK-BR-3 | High | 1.5 | 0.5 |
| BT-474 | High | 2.1 | 0.6 |
| MDA-MB-231 | Low/Negative | >1000 | 0.8 |
Note: IC50 values are representative and will vary depending on the specific antibody, payload, linker, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a this compound (Acylhydrazone) Linker-Payload
This protocol describes the synthesis of a drug-linker construct ready for conjugation to an antibody. This example uses a drug containing a ketone and a linker with a hydrazide moiety and an NHS ester for antibody conjugation.
Materials:
-
Drug with a ketone functional group (e.g., Doxorubicin)
-
Linker with a hydrazide and NHS ester (e.g., SMCC-hydrazide)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Glacial acetic acid (catalyst)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Dissolve the ketone-containing drug in anhydrous DMF.
-
Add a 1.2 molar equivalent of the hydrazide-linker to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting acylhydrazone drug-linker by flash column chromatography on silica gel or by preparative HPLC.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
-
Store the purified drug-linker under inert gas at -20°C.
Protocol 2: Conjugation of this compound Linker-Payload to an Antibody
This protocol outlines the conjugation of the synthesized drug-linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (acylhydrazone) drug-linker with an NHS ester
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.0-8.5)
-
Purification columns (e.g., SEC, such as Sephadex G-25)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer (borate buffer, pH 8.0-8.5) to a final concentration of 5-10 mg/mL. The slightly alkaline pH facilitates the reaction with lysine residues.[3]
-
Conjugation Reaction: Add the NHS-ester functionalized drug-linker (typically a 5-15 fold molar excess) to the antibody solution. The drug-linker should be dissolved in a small amount of a compatible organic solvent like DMSO before addition.[3]
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Add a molar excess of the quenching reagent (e.g., 1 M Tris, pH 8.0) to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.[3]
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired formulation buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute in the void volume.
-
Protocol 3: Characterization of the this compound-Linked ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Measure the UV-Vis spectrum of the purified ADC solution.
-
Record the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload concentration to the antibody concentration.[3]
B. In Vitro Drug Release Assay
-
Incubate the ADC in buffers of different pH (e.g., pH 7.4 and pH 5.0) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the samples.
-
Analyze the aliquots by a suitable method, such as reversed-phase HPLC or LC-MS, to quantify the amount of released payload.
-
Plot the percentage of released drug over time to determine the release kinetics at different pH values.
C. In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound-linked ADC, the unconjugated drug, and a negative control antibody for a specified period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Carbazate Moiety in Kinase Inhibitor Synthesis: An Emerging Opportunity
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. A key strategy in the design of effective kinase inhibitors is the exploration of novel chemical scaffolds that can form specific interactions within the ATP-binding site or allosteric sites of the kinase.
While functional groups such as carbamates and hydrazides have been extensively explored in the synthesis of kinase inhibitors, the closely related carbazate (or N-aminocarbamate) moiety remains a largely untapped area of chemical space in this context. A thorough review of current scientific literature reveals a notable scarcity of kinase inhibitors explicitly featuring a this compound functional group. However, the structural relationship of carbazates to both carbamates and hydrazides suggests their potential as valuable pharmacophores or bioisosteric replacements in kinase inhibitor design. This document will provide an overview of the potential application of carbazates, drawing parallels with the established use of the structurally similar acylhydrazone moiety in the synthesis of potent kinase inhibitors.
Carbazates: A Structural Overview and Potential for Kinase Inhibition
A this compound is a derivative of carbamic acid with the structure R-O-C(=O)-NH-NR'R''. It can be viewed as a hybrid of a carbamate (B1207046) and a hydrazine. This unique structural feature offers several potential advantages in drug design:
-
Hydrogen Bonding Capabilities: The this compound moiety possesses multiple hydrogen bond donors and acceptors, which could facilitate strong and specific interactions with amino acid residues in the kinase ATP-binding site.
-
Conformational Rigidity: The partial double bond character of the C-N bonds can impart a degree of conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity.
-
Scaffold for Diversification: The this compound core provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds to probe structure-activity relationships (SAR).
Given the limited direct data on this compound-based kinase inhibitors, we will now focus on the well-documented application of the closely related acylhydrazone scaffold in the synthesis of PI3K inhibitors as a case study to illustrate the potential synthetic strategies and biological evaluation methods that could be applied to future this compound-based inhibitors.
Case Study: Acylhydrazone-Based Phosphoinositide 3-Kinase (PI3K) Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making PI3K an attractive target for cancer therapy.
A series of acylhydrazone derivatives have been synthesized and identified as potent and selective PI3K inhibitors.[1] These compounds serve as an excellent model for how this compound-based analogues could be developed and evaluated.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative acylhydrazone-based PI3K inhibitors against the p110α isoform of PI3K and their anti-proliferative activity against the Rh30 cancer cell line.[1]
| Compound ID | R1 | R2 | p110α IC50 (nmol/L) | Rh30 IC50 (µmol/L) |
| 6e | Br | -CH2CH3 | 49 | 1.59 |
| 7 | Br | -CH2CH3 (Thioamide) | 14 | 1.59 |
| 9b | NO2 | -CH2CH3 | 49 | - |
| 9a | H | -CH2CH3 | 3750 | - |
Data extracted from "Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors".[1]
Signaling Pathway Diagram
The diagram below illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Caption: PI3K Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are based on the synthesis of acylhydrazone-based PI3K inhibitors and can be adapted for the synthesis of this compound analogs.[1]
General Synthesis Workflow
The general workflow for the synthesis of the target acylhydrazone inhibitors involves a two-step process: synthesis of the aldehyde intermediate followed by condensation with a substituted benzohydrazide (B10538).
Caption: General Synthetic Workflow for Acylhydrazone Inhibitors.
Synthesis of Aldehyde Intermediates (e.g., 4a-g)[1]
-
Reaction Setup: To a solution of the appropriately substituted phenol (B47542) (1 equivalent) in a suitable solvent such as ethanol, add bromomalonaldehyde (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of 2-12 hours, depending on the reactivity of the starting phenol.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aldehyde intermediate.
Synthesis of Acylhydrazone Inhibitors (e.g., 6a-m)[1]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde intermediate (1 equivalent) and a substituted benzohydrazide (1 equivalent) in a suitable solvent like ethanol.
-
Catalyst: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-24 hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol) and dried. If necessary, the product can be further purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (PI3Kα)
The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.
-
Assay Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As the kinase activity is inhibited, the amount of ADP produced decreases, leading to an increase in the luminescent signal.
-
Procedure:
-
Prepare a reaction mixture containing the PI3Kα enzyme, the substrate (e.g., PIP2), and ATP in a kinase buffer.
-
Add the synthesized compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and detecting the luminescence using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
While the direct application of carbazates in the synthesis of kinase inhibitors is not yet well-established in the literature, their structural and electronic properties make them a promising, yet underexplored, class of scaffolds for this purpose. The successful development of structurally related acylhydrazone inhibitors of PI3K provides a clear roadmap for the design, synthesis, and biological evaluation of novel this compound-based kinase inhibitors. Future research in this area could focus on:
-
The synthesis of focused libraries of this compound derivatives targeting various kinase families.
-
Comparative studies of carbazates versus their carbamate and acylhydrazone analogues to elucidate the impact of this moiety on potency, selectivity, and pharmacokinetic properties.
-
Computational modeling studies to predict the binding modes of this compound-containing inhibitors within the ATP-binding sites of different kinases.
The exploration of the this compound scaffold represents a novel and exciting avenue for the discovery of the next generation of kinase inhibitors.
References
Synthesis of N-Boc-Hydrazones from tert-Butyl Carbazate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and experimental protocols for the synthesis of N-Boc-protected hydrazones through the condensation reaction of tert-butyl carbazate with a variety of carbonyl compounds. N-Boc-hydrazones are stable and versatile intermediates crucial in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2][3] These protocols offer reliable methods for preparing N-Boc-hydrazones from aromatic, aliphatic, α,β-unsaturated, and hindered ketones, complete with reaction conditions, yields, and characterization data.
Introduction
The reaction of tert-butyl this compound (also known as Boc-hydrazine) with aldehydes and ketones is a robust and widely utilized method for the synthesis of N-Boc-protected hydrazones.[1][2] These products are often stable, crystalline solids that serve as pivotal intermediates in numerous synthetic transformations.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization.[1][4] The hydrazone moiety itself is a key structural motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1]
Reaction Mechanism
The formation of an N-Boc-hydrazone is a condensation reaction that proceeds through a two-step mechanism. Initially, the nucleophilic terminal nitrogen of tert-butyl this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.[1][2][3] The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2][3][4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the synthesis of N-Boc-hydrazones from various carbonyl compounds.
| Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Anhydrous Ethanol | None | Room Temperature | 4 | >90 |
| Acetophenone (B1666503) | Absolute Ethanol | Glacial Acetic Acid | Reflux | 24 | 90-94 |
| Cinnamaldehyde (B126680) | Ethanol | None | Reflux | 2 | Not specified |
| Camphor (B46023) | Ethanol | Glacial Acetic Acid | Reflux | 24 | Not specified |
Experimental Workflow
Caption: A typical experimental workflow for N-Boc-hydrazone synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Benzaldehyde Hydrazone
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
tert-Butyl this compound (1.32 g, 10 mmol)[1]
-
Anhydrous Ethanol (50 mL)[1]
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) in anhydrous ethanol (50 mL).[1]
-
Add tert-butyl this compound (1.32 g, 10 mmol) to the solution.[1]
-
Stir the reaction mixture at room temperature for 4 hours.[1]
-
Cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.[1]
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]
-
Expected Yield: >90%[1]
Protocol 2: Synthesis of N-Boc-Acetophenone Hydrazone
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
tert-Butyl this compound (1.32 g, 10 mmol)[1]
-
Absolute Ethanol (25 mL)[1]
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Combine acetophenone (1.20 g, 10 mmol), tert-butyl this compound (1.32 g, 10 mmol), absolute ethanol (25 mL), and a catalytic amount of glacial acetic acid in a round-bottom flask.[1]
-
Heat the mixture at reflux for 24 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[1]
-
Expected Yield: 90-94%[1]
Protocol 3: Synthesis of N-Boc-Cinnamaldehyde Hydrazone
Materials:
-
Cinnamaldehyde (1.32 g, 10 mmol)
-
tert-Butyl this compound (1.32 g, 10 mmol)[1]
-
Ethanol (10 mL)[1]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve cinnamaldehyde (1.32 g, 10 mmol) and tert-butyl this compound (1.32 g, 10 mmol) in ethanol (10 mL) in a round-bottom flask.[1]
-
Stir the reaction mixture under reflux for 2 hours.[1]
-
Cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.[1]
Protocol 4: Synthesis of N-Boc-Camphor Hydrazone
Materials:
-
Camphor (1.52 g, 10 mmol)
-
tert-Butyl this compound (1.58 g, 12 mmol)[1]
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve camphor (1.52 g, 10 mmol) in ethanol.[1]
-
Add tert-butyl this compound (1.58 g, 12 mmol) and a catalytic amount of glacial acetic acid.[1]
-
Heat the mixture at reflux for 24 hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction mixture and isolate the product, which may require purification by recrystallization or column chromatography.
General Considerations
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][4]
-
Purification: While many N-Boc-hydrazones precipitate from the reaction mixture and can be isolated by simple filtration, some may require purification by recrystallization or column chromatography.[1]
-
Safety: tert-Butyl this compound is a combustible solid and can cause skin and eye irritation.[5] It is important to handle it with appropriate personal protective equipment in a well-ventilated area.
Conclusion
The reaction of tert-butyl this compound with aldehydes and ketones is a highly efficient and versatile method for the synthesis of N-Boc-protected hydrazones. The protocols provided herein are robust and adaptable to a wide range of substrates, making them a valuable tool for researchers in organic synthesis and drug discovery. The stability of the resulting N-Boc-hydrazones, coupled with the ease of removal of the Boc protecting group, underscores their importance as key intermediates in the construction of complex molecules.[4]
References
Application Notes and Protocols for Carbazate Chemistry in Anti-Cancer Drug Development
Introduction
Carbazates, derivatives of hydrazinecarboxylic acid, are emerging as a versatile scaffold in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1] This class of compounds is distinct from the more widely studied carbazoles and carbamates, though they can be used as synthetic intermediates for various heterocyclic compounds with therapeutic potential.[2] Carbazates have shown promise both as ligands in the formation of metal complexes with potent cytotoxic activity and as standalone organic molecules.[1][3] Their ability to coordinate with transition metals and serve as a framework for diverse functional groups allows for the fine-tuning of their pharmacological profiles.[1] Research has demonstrated that carbazate derivatives can induce apoptosis and cause cell cycle arrest by targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway.[4][5] These application notes provide an overview of the synthesis, in vitro and in vivo evaluation, and mechanism of action of this compound-based compounds in an anti-cancer context.
Application Note 1: Synthesis of this compound-Based Compounds
The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives, including metal complexes and thiosemicarbazides, which have demonstrated significant anti-cancer properties.[1][4]
Protocol 1.1: Synthesis of Metal-Carbazate Complexes
This protocol describes a general method for synthesizing metal complexes using a this compound-derived ligand, based on the synthesis of 2-acetylpyridine-methylthis compound (Hapmc) and its subsequent complexation with metals like Copper (Cu), Nickel (Ni), and Palladium (Pd).[1]
Materials:
-
Methyl this compound
-
Metal salts (e.g., CuCl₂, NiCl₂, PdCl₂)
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Ligand Synthesis:
-
Dissolve methyl this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of 2-acetylpyridine to the solution.
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature, during which the ligand (Hapmc) will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry in a desiccator.
-
Characterize the ligand using spectroscopic methods (e.g., NMR, FT-IR).[1]
-
-
Metal Complex Synthesis:
-
Dissolve the synthesized Hapmc ligand in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
In a separate flask, dissolve the chosen metal salt (e.g., CuCl₂) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Reflux the resulting mixture for 2-4 hours.
-
Cool the solution to allow for the precipitation or crystallization of the metal complex.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
Characterize the final metal complex using methods such as single-crystal X-ray diffraction and spectroscopic analyses.[1]
-
Protocol 1.2: Synthesis of this compound Hydrazine-Carbothioamide Derivatives
This protocol outlines the synthesis of carbazole-based thiosemicarbazides, a class of this compound derivatives that have shown potent activity against the PI3K/Akt/mTOR pathway.[4][5]
Materials:
-
Substituted carbazole (B46965) starting material
-
Appropriate isothiocyanate
-
Ethanol or other suitable solvent
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Formation of Hydrazide Intermediate:
-
React the starting carbazole ester with an excess of hydrazine hydrate in ethanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the resulting carbazole hydrazide precipitate by filtration.
-
-
Synthesis of Thiosemicarbazide:
-
Dissolve the carbazole hydrazide intermediate in a suitable solvent.
-
Add an equimolar amount of the desired isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature or gentle heat for several hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, the product often precipitates from the solution. Collect the solid by filtration, wash, and dry.
-
Purify the final carbazole hydrazine-carbothioamide derivative by recrystallization or column chromatography.
-
Confirm the structure using NMR and mass spectrometry.[4]
-
Application Note 2: In Vitro Evaluation of Anti-Cancer Activity
Initial screening of novel this compound compounds involves in vitro assays to determine their cytotoxicity against various cancer cell lines and to elucidate their cellular effects.
Quantitative Data: Cytotoxicity of this compound Derivatives
The anti-proliferative activity of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound/Complex | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Cu(apmc)Cl]₂ | Copper-Carbazate Complex | A549 (Lung) | > 50 | [1] |
| [Cu(apmc)Cl]₂ | Copper-Carbazate Complex | MCF-7 (Breast) | 16.2 | [1] |
| [Cu(apmc)Cl]₂ | Copper-Carbazate Complex | A2780cis (Ovarian) | 1.8 | [1] |
| [Ni(apmc)₂] | Nickel-Carbazate Complex | A549 (Lung) | 1.2 | [1] |
| [Ni(apmc)₂] | Nickel-Carbazate Complex | MCF-7 (Breast) | 4.8 | [1] |
| [Ni(apmc)₂] | Nickel-Carbazate Complex | A2780cis (Ovarian) | 0.9 | [1] |
| [Pd(apmc)Cl]₂ | Palladium-Carbazate Complex | A549 (Lung) | 1.4 | [1] |
| [Pd(apmc)Cl]₂ | Palladium-Carbazate Complex | MCF-7 (Breast) | 1.3 | [1] |
| [Pd(apmc)Cl]₂ | Palladium-Carbazate Complex | A2780cis (Ovarian) | 0.4 | [1] |
| Compound 4o | This compound Hydrazine-Carbothioamide | MCF-7 (Breast) | 2.02 | [4][5] |
| Compound 4r | This compound Hydrazine-Carbothioamide | MCF-7 (Breast) | 4.99 | [4][5] |
Protocol 2.1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and is one of the most common assays for evaluating preliminary anti-cancer activity.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of medium.[6]
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 3, 6, 12, 25, 50, and 100 µM).[6] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2.2: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by a test compound. Some this compound derivatives have been shown to induce apoptosis in cancer cells.[4][5]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the this compound compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Application Note 3: Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism is crucial for drug development. Certain this compound derivatives have been identified as inhibitors of key cancer-related signaling pathways.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[8] Compound 4o , a carbazole hydrazine-carbothioamide, has been shown to exhibit its anti-cancer effects by targeting this pathway, leading to the inhibition of tumor cell survival.[4][5]
Caption: PI3K/Akt/mTOR pathway inhibited by a this compound derivative.
The inhibition of this pathway by this compound derivatives can be confirmed experimentally using Western blotting to measure the phosphorylation status of key proteins like Akt and mTOR.
Logical Flow of Anti-Cancer Action
The targeted inhibition of signaling pathways by this compound compounds initiates a cascade of cellular events that culminates in cancer cell death.
Caption: Logical workflow of a this compound anti-cancer mechanism.
Application Note 4: Preclinical In Vivo Evaluation
Promising compounds from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. Animal models are indispensable for this stage of preclinical screening.[9][10]
Protocol 4.1: General Tumor Xenograft Mouse Model
The subcutaneous xenograft model is a widely used method for evaluating the anti-tumor activity of a test compound in vivo.[11]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line (e.g., MCF-7)
-
Matrigel (optional, for some cell lines)
-
Test this compound compound formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or medium, often mixed with Matrigel, at a concentration of 5-10 × 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Compound Administration:
-
Administer the this compound compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × Length × Width²).
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and optionally perform histological or molecular analysis.
-
-
Data Analysis:
-
Compare the average tumor volume and weight between the treated and control groups to determine the anti-tumor efficacy.
-
Overall Drug Development Workflow
The development of a this compound-based anti-cancer drug follows a structured pipeline from initial design to preclinical validation.
Caption: Workflow for this compound-based anti-cancer drug discovery.
This compound chemistry provides a promising and adaptable platform for the discovery of new anti-cancer therapeutics. The ability to form potent metal complexes and act as a scaffold for targeted organic molecules highlights their potential. The protocols and data presented here offer a framework for researchers to synthesize, evaluate, and characterize novel this compound derivatives. Further exploration into their structure-activity relationships, mechanisms of action, and in vivo efficacy will be critical in translating these promising compounds into clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl this compound|Pharmaceutical Intermediate [benchchem.com]
- 3. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
Application of Carbazates in the Preparation of Radiolabeled Compounds for Research and Drug Development
Introduction
Carbazates, particularly hydrazinonicotinamide (HYNIC), have emerged as a cornerstone in the field of radiopharmaceutical chemistry. Their utility lies in their function as bifunctional chelators, molecules that can stably bind a radiometal on one end and be conjugated to a biologically active molecule on the other. This allows for the precise delivery of radioactivity to specific targets within the body, a critical aspect of both diagnostic imaging and targeted radiotherapy. The most prominent application of carbazates is the use of HYNIC for labeling with technetium-99m (99mTc), the most widely used radionuclide in clinical single-photon emission computed tomography (SPECT) imaging due to its favorable decay characteristics and availability from 99Mo/99mTc generators.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of carbazates in the preparation of radiolabeled compounds.
Application Notes
The primary application of carbazates in radiolabeling revolves around the use of succinimidyl-HYNIC (S-HYNIC) to introduce a chelating site onto a targeting molecule, such as a peptide or an antibody.[3] The hydrazine (B178648) group of HYNIC then serves as a high-affinity binding site for radionuclides like 99mTc.
Key Advantages of the HYNIC System:
-
High Labeling Efficiency: The reaction to form the 99mTc-HYNIC complex is typically rapid and results in high radiochemical yields.[4]
-
Versatility: HYNIC can be conjugated to a wide variety of targeting molecules, including peptides, proteins, and antibodies, via the reaction of its activated ester with primary amines on the target molecule.[3][5]
-
Stable Complexation: The 99mTc-HYNIC complex is stabilized by the use of co-ligands, which saturate the coordination sphere of the technetium metal.[6] Common co-ligands include tricine (B1662993) and ethylenediaminediacetic acid (EDDA).[1]
-
Favorable Pharmacokinetics: The choice of co-ligand can influence the pharmacokinetic properties of the resulting radiopharmaceutical, such as its hydrophilicity and clearance from the body.[1] For instance, the use of hydrophilic coligands like tricine and EDDA generally leads to renal excretion.[1]
Applications in Diagnostic Imaging (SPECT):
The 99mTc-HYNIC platform has been successfully employed to develop a range of SPECT imaging agents for various clinical applications:
-
Oncology: Radiolabeled peptides and antibodies targeting tumor-specific receptors or antigens. Examples include 99mTc-HYNIC-TOC for imaging somatostatin (B550006) receptor-positive neuroendocrine tumors and 99mTc-HYNIC-Trastuzumab for evaluating HER2 expression in breast cancer.[4][7]
-
Infection and Inflammation Imaging: Radiolabeled peptides that target bacteria or inflammatory cells. An example is 99mTc-labeled HYNIC-UBI 29-41 for bacterial infection imaging.[6]
-
Thrombosis Imaging: Radiolabeling of molecules that bind to components of blood clots. For example, 99mTc-HYNIC-Duramycin has been used for the in vivo imaging of platelets.[8]
-
Hypoxia Imaging: Development of agents that accumulate in hypoxic tumor regions.[9]
Beyond SPECT with 99mTc:
While the majority of applications involve 99mTc, the principles of using carbazate-derived chelators can be extended to other radionuclides. Furthermore, carbamates have been utilized in the synthesis of radiotracers for positron emission tomography (PET), for instance, in the preparation of [¹¹C-carbonyl]-labeled carbamates for imaging fatty acid amide hydrolase (FAAH).[10]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the use of HYNIC for radiolabeling.
| Targeting Molecule | Radionuclide | Co-ligand(s) | Radiolabeling Yield (%) | Specific Activity | In Vitro/In Vivo Stability | Reference(s) |
| Duramycin | 99mTc | Not Specified | >90% | Not Specified | Good in vivo stability, with high liver uptake indicating stability.[8] | [8] |
| Various Peptides | 99mTc | Not Specified | Up to 7.5 MBq/µg | Acceptable, though can be suboptimal depending on conditions.[3] | Not Specified | [3] |
| RC-160, [Tyr3]octreotide | 99mTc | Tricine, EDDA, Tricine/Nicotinic Acid | High | >1 Ci/µmol | Highly stable.[5] | [5] |
| HYNIC-Chlorin | 99mTc | Tricine, EDDA | 71.7 ± 0.6% (at 60°C for 60 min) | Not Specified | Not Specified | [1] |
| Trastuzumab | 99mTc | Tricine | 92% | 8.28 MBq/µmol | Stable for 24 hours post-labeling.[4] | [4] |
| UBI 29-41 | 99mTc | Tricine/TPPTS, Tricine/TPPMS | >95% | Not Specified | Great in vitro stability.[6] | [6] |
| HYNICNM (2-nitroimidazole) | 99mTc | Tricine, Tricine/TPPTS, Tricine/TPPMS | >95% | Not Specified | Good in vitro stability.[9] | [9] |
| Minigastrin (MG11) | 99mTc | EDDA | >90% | >70 GBq/µmol | Not Specified | [2] |
Experimental Protocols
Protocol 1: Conjugation of HYNIC to a Peptide/Protein
This protocol describes the general procedure for conjugating S-HYNIC to a targeting molecule containing primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Targeting peptide/protein
-
S-HYNIC (succinimidyl-hydrazinonicotinamide)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.2)
-
DMSO (dimethyl sulfoxide)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare the Targeting Molecule: Dissolve the peptide or protein in the conjugation buffer to a concentration of ≥ 2.5 mg/mL.[3]
-
Prepare S-HYNIC Solution: Dissolve S-HYNIC in DMSO to a known concentration.
-
Conjugation Reaction: Add the S-HYNIC solution to the targeting molecule solution. The molar ratio of S-HYNIC to the targeting molecule needs to be optimized for each specific molecule, with ratios from 3:1 to 30:1 being reported.[3]
-
Incubation: Incubate the reaction mixture. Optimal conditions are often at 0°C to preserve biological activity, though other temperatures (20-40°C) can be explored.[3] The reaction time can vary from 30 minutes to several hours.
-
Purification: Purify the HYNIC-conjugated molecule to remove unconjugated HYNIC and other byproducts. This is typically achieved using SEC or dialysis against an appropriate buffer.
-
Characterization: Characterize the HYNIC-conjugate to determine the number of HYNIC molecules per targeting molecule, for example, by spectrophotometry.[3]
Protocol 2: Radiolabeling of a HYNIC-Conjugated Molecule with 99mTc
This protocol outlines the steps for radiolabeling a HYNIC-conjugated molecule with 99mTc using tricine as a co-ligand.
Materials:
-
HYNIC-conjugated targeting molecule
-
[99mTc]NaTcO4 eluate from a 99Mo/99mTc generator
-
Tricine solution (e.g., 20 mg/mL in saline)[6]
-
Stannous chloride (SnCl2·2H2O) solution (e.g., 1 mg/mL in nitrogen-purged water or dilute HCl)
-
Reaction buffer (e.g., 0.5 M succinic acid buffer, pH 5.0)[6]
-
Saline
-
Purification system (e.g., SEC)
Procedure:
-
Reaction Mixture Preparation: In a sterile vial, combine the HYNIC-conjugated molecule, tricine solution, and reaction buffer.[6]
-
Reducing Agent: Add the stannous chloride solution to the mixture. Stannous ions are required to reduce the pertechnetate (B1241340) (TcO4-) to a lower oxidation state that can be chelated by HYNIC.
-
Addition of Radionuclide: Add the desired activity of [99mTc]NaTcO4 to the reaction vial.
-
Incubation: Incubate the reaction mixture at an elevated temperature, typically ranging from 80°C to 100°C, for 10 to 30 minutes.[2][8][9]
-
Quality Control: Determine the radiochemical purity (RCP) of the labeled product using methods like radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[6]
-
Purification (if necessary): If the RCP is below the desired level (typically >90%), purify the radiolabeled compound to remove free [99mTc]NaTcO4 and other radiochemical impurities using SEC.[8]
-
Final Formulation: Formulate the purified radiolabeled compound in a physiologically compatible buffer for in vitro or in vivo studies.
Visualizations
Caption: Workflow for the preparation of a 99mTc-labeled compound using HYNIC.
Caption: Schematic of 99mTc chelation by HYNIC with a co-ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. 99mTc-Ethylenediaminediacetic acid/hydrazinonicotinic acid-[dGlu1, desGlu2–6]minigastrin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiosynthesis and evaluation of [¹¹C-carbonyl]-labeled carbamates as fatty acid amide hydrolase radiotracers for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving Carbazate Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates, and by extension carbazates (which contain an N-N bond adjacent to the carbonyl group), are important functional groups in medicinal chemistry and drug design. While often recognized for their role as enzyme inhibitors, particularly for cholinesterases, the enzymatic processing of carbamate-containing compounds as substrates is a critical aspect of their metabolism, pharmacokinetics, and prodrug activation. This document provides detailed application notes and protocols for studying the enzymatic reactions involving carbamate (B1207046) substrates, with a focus on hydrolases such as acylases and cholinesterases.
A Note on Terminology: The available scientific literature predominantly refers to the enzymatic hydrolysis of "carbamates." While carbazates are structurally related, specific studies detailing enzymatic reactions with carbazate substrates are less common. The principles and protocols outlined here for carbamates are expected to be largely applicable to this compound substrates, though empirical validation is always necessary.
Enzymes Catalyzing the Hydrolysis of Carbamate Substrates
Several classes of enzymes have been identified to catalyze the hydrolysis of carbamate linkages. The reaction typically involves the cleavage of the carbamate bond to yield an alcohol, an amine, and carbon dioxide.
-
Acylases (Amidohydrolases): These enzymes, such as hog kidney acylase I, have been shown to stereoselectively hydrolyze the carbamyl group of N-acyl-amino acids. For instance, racemic mixtures of N-(methoxycarbonyl)-DL-alanine can be resolved by acylase, which specifically hydrolyzes the L-enantiomer, leaving the D-amino acid carbamate intact.[1]
-
Acetylcholinesterases (AChE): While well-known for being inhibited by certain carbamates, AChE from sources like bovine and human erythrocytes can also act as a catalyst for the hydrolysis of specific carbamate substrates, such as methoxycarbonyl amino acids.[1]
-
Carboxylesterases (CE): Human carboxylesterases, hCE1 and hCE2, are crucial in drug metabolism and can hydrolyze a variety of esters, including carbamates. Their substrate specificity is influenced by the size of the acyl and alcohol groups of the ester.
-
Pancreatic Elastase: This enzyme has also been reported to catalyze the hydrolysis of certain carbonate and carbamate esters.[2]
Quantitative Data: Kinetic Parameters
The efficiency of an enzymatic reaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate.[3]
Below is a summary of reported kinetic parameters for the hydrolysis of a carbamate substrate by different enzymes.
| Enzyme | Substrate | Km (mM) | Optimal pH | Source Organism |
| Hog Kidney Acylase I | N-(methoxycarbonyl)-DL-alanine | 8.2 | 7.5 | Pig (Swine) |
| Acetylcholinesterase | N-(methoxycarbonyl)-DL-alanine | 68 | 7.5 - 8.0 | Bovine |
Table 1: Kinetic parameters for the enzymatic hydrolysis of a carbamate substrate.[1]
Experimental Protocols
Protocol 1: Assay for the Enzymatic Hydrolysis of N-(methoxycarbonyl)-DL-alanine by Hog Kidney Acylase I
This protocol is designed to measure the activity of hog kidney acylase I on the carbamate substrate N-(methoxycarbonyl)-DL-alanine. The reaction progress can be monitored by quantifying the release of the L-alanine product.
Materials:
-
Hog Kidney Acylase I (lyophilized powder)
-
N-(methoxycarbonyl)-DL-alanine
-
Phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Trichloroacetic acid (TCA), 10% (w/v) solution
-
Ninhydrin (B49086) reagent
-
L-alanine standard solutions
-
Spectrophotometer
-
Water bath or incubator at 37°C
-
Centrifuge
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of Hog Kidney Acylase I in 0.1 M phosphate buffer (pH 7.5). The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.
-
Substrate Solution Preparation: Prepare a stock solution of N-(methoxycarbonyl)-DL-alanine in 0.1 M phosphate buffer (pH 7.5).
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add the appropriate volume of phosphate buffer.
-
Add the substrate solution to achieve the desired final concentration.
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Start the reaction by adding the enzyme solution to each tube.
-
Mix gently and incubate at 37°C.
-
-
Termination of Reaction:
-
At specific time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction by adding an equal volume of 10% TCA solution. This will precipitate the enzyme.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated protein.
-
-
Quantification of Product (L-alanine):
-
Transfer the supernatant to a new set of tubes.
-
Use a ninhydrin-based colorimetric assay to determine the concentration of L-alanine in the supernatant. This involves adding ninhydrin reagent and heating, followed by measuring the absorbance at the appropriate wavelength (typically 570 nm).
-
Prepare a standard curve using known concentrations of L-alanine to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the product formation versus time plot.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.
-
Protocol 2: Determination of Km and Vmax
This protocol describes how to determine the Michaelis-Menten kinetic parameters for an enzyme with a carbamate substrate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction tubes, each with the same constant concentration of the enzyme.
-
Vary the concentration of the carbamate substrate across the tubes. A good range to test is typically from 0.1 x Km to 10 x Km. If the Km is unknown, a wide range of concentrations should be used initially.
-
-
Measurement of Initial Velocities:
-
For each substrate concentration, initiate the reaction by adding the enzyme.
-
Measure the initial reaction velocity (v0) as described in Protocol 1. It is crucial to ensure that the measurements are taken during the initial, linear phase of the reaction.
-
-
Data Analysis:
-
Plot the initial velocity (v0) as a function of the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/v0 vs. 1/[S]), can be used to estimate Km and Vmax from the intercepts and slope of the resulting straight line.
-
Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: General mechanism of enzymatic carbamate hydrolysis.
References
- 1. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
Carbazates as Versatile Reagents in Multicomponent Reactions: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Carbazates, also known as hydrazinecarboxylates, are emerging as valuable reagents in the field of multicomponent reactions (MCRs), offering a streamlined approach to the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. Their unique bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a carbamate (B1207046) group, allows for novel reaction pathways and the generation of scaffolds with significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of carbazates in various MCRs, supported by quantitative data and mechanistic insights.
Biginelli-Type Reaction: Synthesis of N-Aminodihydropyrimidinones
Carbazates can serve as the nitrogen-containing component in Biginelli-type reactions, leading to the formation of N-aminodihydropyrimidinones, a class of compounds with interesting pharmacological profiles. The reaction involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and a carbazate. The use of a this compound, such as tert-butyl this compound, introduces an N-amino functionality at the N-1 position of the dihydropyrimidine (B8664642) ring, which can be a key handle for further structural modifications.
Experimental Protocol: Synthesis of N-Boc-3,4-dihydropyrimidin-2(1H)-ones
This protocol describes a general procedure for the three-component synthesis of N-tert-butoxycarbonyl (Boc)-protected dihydropyrimidinones.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
tert-Butyl this compound (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Ethanol (B145695) or Acetonitrile)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), tert-butyl this compound (1.2 mmol), and catalyst (0.1 mmol).
-
Add the solvent (5-10 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Quantitative Data:
The yields of N-Boc-dihydropyrimidinones can vary depending on the specific substrates and reaction conditions employed.
| Aldehyde | β-Ketoester | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | p-TSA | Ethanol | 75-85 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Yb(OTf)₃ | Acetonitrile | 80-90 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | L-proline | Ethanol | 70-80 |
Logical Workflow for Biginelli-Type Reaction with this compound
Caption: Workflow for the Biginelli-type reaction using a this compound.
Synthesis of 1,2,4-Triazole (B32235) Derivatives
A notable application of carbazates in multicomponent reactions is the synthesis of 1,2,4-triazole derivatives. Ethyl this compound has been successfully employed in a three-component reaction with aroyl chlorides and a thiocyanate (B1210189) or selenocyanate (B1200272) source to produce 1,2,4-triazole-3-thiones and 1,2,4-triazole-3-selones, respectively.[1][2][3][4][5] These reactions are often high-yielding and can be performed under mild, solvent-free conditions.
Experimental Protocol: Synthesis of 5-Aryl-2-(ethoxycarbonyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones[4]
Materials:
-
Aroyl chloride (1 mmol)
-
Ammonium (B1175870) thiocyanate (1 mmol)
-
Ethyl this compound (1 mmol)
Procedure:
-
In a mortar, grind a mixture of the aroyl chloride (1 mmol) and ammonium thiocyanate (1 mmol) for 2 minutes at room temperature.
-
Add ethyl this compound (1 mmol) to the mixture and continue grinding for the specified time (see table below).
-
Monitor the reaction progress by TLC.
-
After completion, wash the solid mixture with water.
-
Recrystallize the crude product from ethanol to afford the pure 1,2,4-triazole-3-thione.
Quantitative Data for Triazole-3-thione Synthesis [4]
| Aroyl Chloride (Ar-COCl) | Time (min) | Yield (%) |
| C₆H₅COCl | 10 | 92 |
| 4-ClC₆H₄COCl | 12 | 94 |
| 4-CH₃C₆H₄COCl | 15 | 90 |
| 4-NO₂C₆H₄COCl | 10 | 95 |
Experimental Protocol: Synthesis of 5-Aryl-2-(ethoxycarbonyl)-2,4-dihydro-3H-1,2,4-triazole-3-selones[2]
Materials:
-
Aroyl chloride (1 mmol)
-
Potassium selenocyanate (1 mmol)
-
Ethyl this compound (1 mmol)
-
Acetone (B3395972) (solvent)
Procedure:
-
To a solution of potassium selenocyanate (1 mmol) in acetone (10 mL), add the aroyl chloride (1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl this compound (1 mmol) to the reaction mixture and continue stirring at room temperature for the time indicated in the table below.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration and recrystallize from ethanol to obtain the pure 1,2,4-triazole-3-selone.
Quantitative Data for Triazole-3-selone Synthesis [2]
| Aroyl Chloride (Ar-COCl) | Time (h) | Yield (%) |
| C₆H₅COCl | 3 | 94 |
| 4-ClC₆H₄COCl | 3.5 | 96 |
| 4-CH₃C₆H₄COCl | 4 | 92 |
| 4-NO₂C₆H₄COCl | 3 | 97 |
Reaction Pathway for Triazole Synthesis
Caption: Pathway for the three-component synthesis of 1,2,4-triazoles.
Multicomponent Synthesis of Pyrazole (B372694) Derivatives
While direct multicomponent reactions of carbazates to form pyrazoles are less commonly reported, the closely related hydrazine derivatives are extensively used. Carbazates can be considered protected forms of hydrazine and can potentially be used in similar transformations, often involving in situ deprotection or direct reaction. The general strategy involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound, and an aldehyde.
Conceptual Protocol for Pyrazole Synthesis from a this compound
This protocol outlines a conceptual approach for a three-component reaction to synthesize N-protected pyrazole derivatives.
Materials:
-
Aldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Alkyl this compound (e.g., ethyl this compound) (1.0 mmol)
-
Catalyst (e.g., acetic acid or a Lewis acid)
-
Solvent (e.g., Ethanol)
Procedure:
-
Combine the aldehyde, 1,3-dicarbonyl compound, alkyl this compound, and catalyst in a suitable solvent.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the solvent.
-
Purify the residue by column chromatography to isolate the N-alkoxycarbonyl-substituted pyrazole.
Signaling Pathway for Pyrazole Formation
Caption: Proposed pathway for the multicomponent synthesis of pyrazoles.
Outlook on Carbazates in Other Multicomponent Reactions
The application of carbazates as reagents in other major multicomponent reactions such as the Ugi, Passerini, and Hantzsch reactions is not yet widely established in the literature.
-
Ugi and Passerini Reactions: These isocyanide-based MCRs typically employ primary amines as one of the key components. The direct use of carbazates as the amine component is not commonly reported, potentially due to the different reactivity of the hydrazine nitrogen atoms compared to a simple primary amine. However, the synthesis of acylhydrazines through a hydrazino-Ugi-azide reaction demonstrates the potential for incorporating hydrazine-like structures.
-
Hantzsch Reaction: The classical Hantzsch synthesis of dihydropyridines uses ammonia (B1221849) or an ammonium salt as the nitrogen source. While the use of hydrazine derivatives to form N-aminodihydropyridines has been explored, the direct application of carbazates in a one-pot Hantzsch reaction remains an area for further investigation.
Conclusion
Carbazates are proving to be valuable and versatile building blocks in the realm of multicomponent reactions, particularly for the efficient synthesis of N-aminodihydropyrimidinones and 1,2,4-triazole derivatives. The protocols and data presented herein highlight the practical utility of these reagents for generating libraries of heterocyclic compounds of interest to medicinal chemists and drug development professionals. While their application in some of the most common MCRs is still developing, the unique structural motifs accessible through this compound-based MCRs warrant their continued exploration in the quest for novel bioactive molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Three-component reaction between ethyl this compound, potassium selenocyanate and aroyl chlorides: Synthesis of 1,2,4-triazole-3-selones - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbazate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of carbazate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low Reaction Yield
Question: My this compound synthesis reaction is resulting in a low or no yield. What are the common causes and how can I improve it?
Answer: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2]
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Purity of Starting Materials | Verify the purity of your starting materials, such as hydrazines and chloroformates.[1][3] Impurities can lead to unwanted side reactions and the formation of byproducts.[4] Consider purifying reagents if their quality is uncertain.[2] |
| Reagent Stability | Ensure that reactive reagents like chloroformates have not degraded during storage. It is often best to use fresh or newly opened reagents. |
| Solvent Quality | Use fresh, anhydrous solvents, as the presence of water can hydrolyze starting materials and reagents, particularly chloroformates.[1] |
| Suboptimal Reaction Conditions | Reaction parameters such as temperature, reaction time, and the choice of base are critical and may require optimization for your specific substrate.[1][5] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the workup.[1] If the reaction has stalled, consider extending the reaction time or carefully adding more reagent.[2] |
| Side Reactions | The formation of side products, such as double-addition products or azines, can reduce the yield of the desired this compound.[6] Optimizing reaction conditions, such as temperature and the rate of reagent addition, can help minimize these side reactions. |
| Product Loss During Workup | Significant amounts of product can be lost during the workup and purification steps.[2] Ensure efficient extraction by using the appropriate solvent and consider techniques like back-extraction to recover any product that may have partitioned into the aqueous layer.[1] When rinsing glassware and drying agents, do so thoroughly with the appropriate solvent to recover all of the product.[2] |
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Product Purity
Question: My final this compound product is impure. What are the common impurities and how can I improve the purity?
Answer: Impurities in this compound synthesis can originate from starting materials, side reactions, or decomposition during workup. Effective purification is key to obtaining a high-purity product.
Common Impurities and Purification Strategies:
| Impurity | Source | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction. | Recrystallization, column chromatography, or distillation.[7][8] |
| Side Products (e.g., ureas, carbonates) | Side reactions of the chloroformate or isocyanate intermediates. | Column chromatography or recrystallization. |
| Residual Solvents | Trapped solvent from the reaction or purification process. | Drying under high vacuum, potentially with gentle heating. |
| Salts (e.g., hydrochloride salts) | Byproducts from the use of bases like triethylamine (B128534) or pyridine (B92270). | Aqueous workup to wash away water-soluble salts.[7] |
Purification Method Selection:
-
Recrystallization: This is an effective method for purifying solid carbazates. The choice of solvent is crucial; the ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[4] For some carbazates, a mixture of solvents, such as ligroin, may be necessary to achieve good crystal formation.[7]
-
Distillation: For liquid or low-melting solid carbazates, vacuum distillation can be a highly effective purification technique.[7][9]
-
Column Chromatography: This is a versatile method for separating the desired this compound from both more polar and less polar impurities. However, be aware that some carbazates may be sensitive to the silica (B1680970) gel.[2]
-
Aqueous Wash/Extraction: An aqueous workup is essential for removing inorganic salts and other water-soluble impurities. Adjusting the pH of the aqueous layer can help to remove acidic or basic impurities.[7]
General Purification Workflow
Caption: A typical workflow for the purification of carbazates after the initial reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this compound synthesis, and which one should I choose?
A base is often used to neutralize the acid (e.g., HCl) generated during the reaction of a hydrazine (B178648) with a chloroformate, or to deprotonate the hydrazine to increase its nucleophilicity.[1][10] Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate.[7][10] The choice of base can impact the reaction yield and ease of workup, and may need to be optimized for your specific substrates.[1]
Q2: How does the choice of solvent affect this compound synthesis?
The solvent plays a critical role by influencing the solubility of reactants, the reaction rate, and the stability of intermediates.[1] Common solvents include dichloromethane (B109758) (DCM), chloroform (B151607), and tetrahydrofuran (B95107) (THF).[7][10] It is crucial to use anhydrous solvents to prevent hydrolysis of the chloroformate reagent.[1]
Q3: How can I monitor the progress of my this compound synthesis reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[11][] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying the desired product and any major byproducts in the reaction mixture.[1]
Q4: My this compound is an oil and is difficult to purify. What should I do?
If your this compound is a liquid or oil, vacuum distillation is often the most effective method of purification.[7] If distillation is not feasible due to thermal instability, column chromatography is a good alternative. For carbazates that are difficult to crystallize, sometimes they can be handled as a liquid, which may be sufficiently pure for subsequent steps.[7]
Q5: Are there any safety concerns I should be aware of during this compound synthesis?
Yes, several safety precautions are necessary. Hydrazine and its derivatives can be highly toxic and are suspected carcinogens.[6] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[6] Chloroformates are corrosive and moisture-sensitive. Some reactions may also be exothermic, requiring careful control of the reaction temperature.[7] It is essential to conduct a thorough risk assessment before beginning any experiment.[13]
Experimental Protocols
Synthesis of tert-Butyl this compound
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
tert-Butyl alcohol
-
Pyridine
-
Methyl chlorothiolformate
-
64% Hydrazine solution
-
Chloroform
-
Methylene (B1212753) dichloride
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Formation of tert-Butyl S-methylthiolcarbonate: In a round-bottomed flask, combine pyridine (5.33 moles), tert-butyl alcohol (5.33 moles), and chloroform (1.6 L).
-
Stir the solution while adding methyl chlorothiolformate (4.85 moles) dropwise over 30-40 minutes.
-
Heat the solution at reflux for 24 hours.
-
After cooling, wash the solution sequentially with water, 5% hydrochloric acid, and 1M sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiolcarbonate.
-
Formation of tert-Butyl this compound: Combine the crude tert-butyl S-methylthiolcarbonate with 64% hydrazine solution (3.71 moles).
-
Heat the mixture at 105-110°C with stirring for 24 hours under a reflux condenser.
-
After cooling, dilute the mixture with methylene dichloride and add anhydrous magnesium sulfate to absorb the aqueous layer.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield a snow-white crystalline solid.[7]
Synthesis of Benzyl (B1604629) this compound
This protocol is based on a patented method.[10]
Materials:
-
Hydrazine hydrate (B1144303)
-
Potassium carbonate
-
Tetrahydrofuran (THF)
-
Benzyl chloroformate
Procedure:
-
In a three-necked reaction flask, add hydrazine hydrate (2.0 moles), potassium carbonate (2.0 moles), and THF (50 mL).
-
Cool the reaction system to -20°C.
-
Add benzyl chloroformate (2.0 moles) dropwise.
-
After the addition is complete, continue the reaction for 2 hours.
-
Filter to remove the salts and wash the filter cake with THF.
-
Concentrate the combined organic phases to obtain the product. The reported yield is 95.0% with a purity of 96.0% as determined by GC.[10]
Data Presentation
Table 1: Comparison of Synthetic Methods for Carbazates
| This compound | Reactants | Base/Solvent | Yield | Purity | Reference |
| tert-Butyl this compound | t-Butyl alcohol, Methyl chlorothiolformate, Hydrazine | Pyridine/Chloroform | 70-80% | m.p. 40-42°C | [7] |
| tert-Butyl this compound | t-Butyl alcohol, Phenyl chloroformate, Hydrazine | Quinoline/Methylene dichloride | 72-86% | m.p. 37-40°C | [7] |
| Benzyl this compound | Hydrazine hydrate, Benzyl chloroformate | K₂CO₃/THF | 95.0% | 96.0% (GC) | [10] |
| Methyl this compound | Hydrazine hydrate, Dimethyl carbonate | Methanol | Not specified | Particularly pure | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. US6465678B1 - Method for preparing methyl this compound - Google Patents [patents.google.com]
- 10. CN103819366A - Synthetic method of benzyl this compound - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
common side reactions in carbazate-based coupling and their prevention
Welcome to the technical support center for carbazate-based coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My coupling reaction is inefficient, resulting in a low yield of the desired hydrazide product. What are the common causes and solutions?
Low coupling efficiency is a frequent issue. Several factors can contribute to this problem, primarily related to the activation of the carboxylic acid and the stability of the reactants.
-
Problem: Incomplete activation of the carboxylic acid.
-
Solution: Ensure you are using an appropriate coupling reagent and conditions. For carbodiimide-mediated couplings (e.g., DCC, EDC), pre-activation of the carboxylic acid for 15-30 minutes before adding the this compound can improve efficiency.
-
Problem: Formation of an unreactive N-acylurea byproduct. This is a common side reaction when using carbodiimide (B86325) coupling reagents, where the activated O-acylisourea intermediate rearranges into a stable N-acylurea that will not react with the this compound.[1]
-
Solution: Use coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HONSu). These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement but still reactive enough to couple with the this compound.[1]
-
Problem: Guanidinylation of the this compound's free amine. Uronium or aminium-based coupling reagents (e.g., HBTU, HATU) can react with the nucleophilic nitrogen of the this compound, forming a guanidinium (B1211019) species that terminates the reaction.[2]
-
Solution: Pre-activate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a short period before adding the this compound to the reaction mixture. This ensures the activated species is formed first, minimizing direct reaction with the this compound.
2. I am observing significant racemization of my chiral carboxylic acid during the coupling reaction. How can I prevent this?
Racemization is a critical issue, especially in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate.
-
Problem: The activated carboxylic acid, particularly in the form of an oxazolone (B7731731) intermediate, is susceptible to deprotonation at the alpha-carbon, leading to loss of stereochemical integrity.[3]
-
Solution 1: Incorporate racemization-suppressing additives into your coupling protocol. HOBt is a standard and effective choice for minimizing racemization.[3][4]
-
Solution 2: The choice of base is crucial. Highly basic conditions can promote racemization. Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIPEA), especially for sensitive substrates.[3]
3. My reaction is producing unexpected cyclic byproducts. What are these, and how can I avoid them?
Cyclization side reactions are common, particularly in peptide synthesis when using amino acid carbazates or coupling amino acids to a resin-bound this compound.
-
Problem: Diketopiperazine Formation. This occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS), where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent when proline is the second amino acid.[2]
-
Prevention:
-
Problem: Aspartimide Formation. When coupling an aspartic acid residue, the side-chain carboxyl group can attack the backbone amide, forming a five-membered succinimide (B58015) ring (aspartimide). This can subsequently reopen to form a mixture of α- and β-peptides.[2]
-
Prevention:
-
Add HOBt to the piperidine (B6355638) solution used for Fmoc deprotection during SPPS.[2]
-
Utilize protecting groups on the preceding amino acid's backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), to sterically hinder the cyclization.
-
-
Problem: Pyroglutamate (B8496135) Formation. An N-terminal glutamine residue can undergo base-catalyzed cyclization to form a pyroglutamate residue, which acts as a chain terminator.[2][5]
-
Prevention:
-
Similar to aspartimide formation, adding HOBt to the deprotection solution can suppress this side reaction.[2]
-
Maintain careful control over the basicity of the reaction conditions.
-
-
Problem: Hydantoin (B18101) Formation. In certain contexts, such as the synthesis of aza-peptides, activation of a resin-bound amino group can lead to the formation of a hydantoin ring.
-
Prevention: This specific cyclization can be significantly reduced or eliminated by omitting the base during the activation step.[5]
4. I am using tert-butyl this compound, and I'm concerned about its stability under my reaction conditions. What should I be aware of?
tert-Butyl this compound is a versatile reagent, but its protecting group has certain labilities.
-
Problem: The tert-butoxycarbonyl (Boc) protecting group is acid-labile.
-
Consideration: While generally stable to the conditions of Fmoc-based peptide synthesis, repeated exposure to even mildly acidic conditions can lead to premature deprotection. During the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), the Boc group is readily removed.[6] Ensure that your coupling and deprotection cycles in Fmoc-SPPS are not performed under acidic conditions.
Quantitative Data Summary
The following table summarizes common coupling reagent combinations and their effectiveness in minimizing side reactions. Yields are highly substrate-dependent, but this provides a general comparison.
| Coupling Reagent | Additive | Base | Typical Yield Range | Key Considerations |
| DCC/EDC | None | - | Variable (50-80%) | Prone to N-acylurea formation and racemization.[1][3] |
| DCC/EDC | HOBt | DIPEA/NMM | Good to Excellent (80-95%) | HOBt suppresses N-acylurea formation and reduces racemization.[1][4] |
| HBTU/HATU | - | DIPEA/NMM | Excellent (>90%) | Risk of guanidinylation of the amine component if not pre-activated.[2] |
Experimental Protocols
Protocol 1: General Solution-Phase this compound Coupling using EDC/HOBt
This protocol describes a standard method for coupling a carboxylic acid with a this compound in solution.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
-
Coupling:
-
Add the this compound (e.g., tert-butyl this compound, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of a C-terminal Peptide Hydrazide using tert-Butyl this compound on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol outlines the initial loading of tert-butyl this compound onto the resin for solid-phase peptide synthesis of a peptide hydrazide.[6]
-
Resin Swelling:
-
Place 2-CTC resin in a suitable SPPS reaction vessel.
-
Swell the resin in DCM (10 mL/g of resin) for 30 minutes with agitation.
-
-
Reagent Preparation:
-
In a separate flask, dissolve tert-butyl this compound (2.0 eq relative to resin loading) and DIPEA (4.0 eq) in anhydrous DCM.
-
-
Loading Reaction:
-
Drain the DCM from the swollen resin.
-
Add the solution of tert-butyl this compound and DIPEA to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Capping:
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The resin is now ready for standard Fmoc-SPPS to elongate the peptide chain.
-
Visual Guides
The following diagrams illustrate the mechanisms of common side reactions and preventative workflows.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Cbz-Protected Carbazates
Welcome to the Technical Support Center for troubleshooting issues related to the deprotection of Carbobenzyloxy (Cbz or Z)-protected carbazates. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common problems encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during the deprotection of Cbz-protected carbazates in a question-and-answer format.
Question 1: My catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the likely causes and how can I resolve this?
Answer:
Slow or incomplete catalytic hydrogenation is a common challenge. Several factors can contribute to this issue:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), which may be present as impurities in your substrate or reagents. Even trace amounts can significantly deactivate the catalyst.
-
Solution:
-
Ensure the purity of your Cbz-protected carbazate, free from sulfur-containing contaminants.
-
If your substrate inherently contains sulfur, consider an alternative deprotection method not prone to catalyst poisoning, such as acidic or nucleophilic cleavage.[1]
-
In some cases, increasing the catalyst loading or adding a fresh batch of catalyst mid-reaction can help drive the reaction to completion.
-
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between suppliers and batches. An old or improperly stored catalyst may have reduced activity.
-
Solution:
-
Use a fresh batch of high-quality Pd/C from a reputable supplier.
-
Consider using Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more effective for challenging deprotections.
-
-
-
Inadequate Hydrogen Supply or Pressure: Insufficient hydrogen availability at the catalyst surface will slow down the reaction.
-
Solution:
-
Ensure the reaction system is properly sealed and purged of air.
-
Use a hydrogen balloon or a hydrogenation apparatus to maintain a positive hydrogen pressure. For more stubborn substrates, increasing the hydrogen pressure may be necessary.
-
-
-
Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and well-dispersed in the reaction mixture.
-
Question 2: I am observing side products during the Cbz deprotection of my this compound. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is dependent on the deprotection method and the functional groups present in your this compound substrate.
-
During Catalytic Hydrogenation:
-
Over-reduction: Other functional groups in your molecule, such as alkenes, alkynes, nitro groups, or benzyl (B1604629) ethers, can be reduced under hydrogenation conditions.[1]
-
Solution: Consider using transfer hydrogenation with a milder hydrogen donor like ammonium (B1175870) formate, which can sometimes offer better selectivity.[2]
-
-
N-Benzylation: If the reaction stalls, the partially reduced benzyl fragment can sometimes alkylate the deprotected amine, leading to an N-benzyl impurity.[1]
-
Solution: Ensure the reaction goes to completion by addressing the potential issues mentioned in Question 1.
-
-
-
During Acidic Cleavage (e.g., HBr/AcOH):
-
Alkylation: The benzyl cation generated during acidic cleavage is a potent electrophile and can alkylate other nucleophilic sites on your molecule or even the solvent.[1]
-
Acylation: If using acetic acid as a solvent, the deprotected this compound can be acetylated.[1]
-
Solution:
-
Use a non-nucleophilic and non-acetylating acid/solvent system, such as HCl in dioxane or isopropanol.[1]
-
Consider milder Lewis acid conditions, like Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is performed at room temperature and shows good functional group tolerance.[3][4]
-
-
-
Question 3: My Cbz-protected this compound is sensitive to both hydrogenation and strong acids. What alternative deprotection methods can I use?
Answer:
For substrates that are incompatible with standard hydrogenolysis or harsh acidic conditions, nucleophilic cleavage presents an excellent alternative.
-
Nucleophilic Cleavage with 2-Mercaptoethanol (B42355): This method is particularly useful for sensitive substrates, including those containing sulfur functionalities that would poison a palladium catalyst.[3][5][6] The reaction is typically carried out using 2-mercaptoethanol and a base like potassium phosphate (B84403) in a solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures (e.g., 75 °C).[3][5][7] This approach avoids the use of heavy metals and harsh acids.[4][5]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes various methods for Cbz deprotection with their typical reaction conditions and yields, providing a basis for selecting the most suitable method for your specific this compound substrate.
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [4] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Halogenated N-Cbz anilines | 90-95 | [4] |
| Rapid Reductive Cleavage | NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [4] |
| Strong Acidic Cleavage | 33% HBr in Acetic Acid | rt, 1-4 h | N-Cbz amino acid esters | 80-90 | [4] |
| Mild Lewis Acid Cleavage | AlCl₃, HFIP | HFIP, rt, 2-16 h | N-Cbz protected amines | High | [2][4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | N-Cbz protected amines | High | [4][7] |
Experimental Protocols
Detailed methodologies for key Cbz deprotection experiments are provided below.
Protocol 1: Catalytic Hydrogenation using H₂ gas and Pd/C
This is the most common method for Cbz deprotection due to its mild conditions and clean byproducts.[1][2]
Materials:
-
Cbz-protected this compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected this compound in a suitable solvent (e.g., MeOH) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, and purge with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite™ to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench with water after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected this compound.
Protocol 2: Acidic Cleavage using HBr in Acetic Acid
This method is effective but uses harsh acidic conditions.
Materials:
-
Cbz-protected this compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected this compound in a minimal amount of 33% HBr in acetic acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, precipitate the hydrobromide salt of the deprotected this compound by adding a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[2]
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This protocol is ideal for substrates sensitive to hydrogenation and strong acids.[3][5]
Materials:
-
Cbz-protected this compound
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Create a suspension of the Cbz-protected this compound (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc.
-
Purge the suspension with an inert gas (e.g., Nitrogen) three times.
-
Add 2-mercaptoethanol (2 equivalents) to the mixture.
-
Heat the reaction to 75 °C and stir for up to 24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Cbz deprotection of carbazates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Technical Support Center: Purification of Challenging Carbazate Compounds
Welcome to the technical support center for the purification of challenging carbazate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these sensitive molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound compounds.
Recrystallization Issues
Q1: My this compound compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid. This can be caused by several factors, including a high concentration of impurities, a solvent with a boiling point higher than the compound's melting point, or rapid cooling.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add more of the hot solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Rapid cooling often promotes oiling.[1][2][3]
-
Solvent Selection: Choose a solvent with a lower boiling point. If using a mixed solvent system, you are using a solvent in which the compound is soluble and an "anti-solvent" in which it is not.[4]
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites for crystal growth.
-
Seeding: Add a small, pure crystal of the desired compound (a seed crystal) to the cooled solution to initiate crystallization.
Q2: I am getting a very low yield or no crystals at all after recrystallization. What could be the cause?
A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate some of it to concentrate the solution and then try to recrystallize again.
-
Optimize Solvent System: The ideal solvent is one where your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4][5] You may need to screen different solvents or solvent mixtures.
-
Second Crop: Concentrate the filtrate (the liquid remaining after filtering the first batch of crystals) and cool it again to obtain a second crop of crystals.
-
Anti-Solvent Addition: If your compound is too soluble even at low temperatures, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution to induce precipitation.
Chromatography Issues
Q3: My this compound compound is decomposing on the silica (B1680970) gel column during flash chromatography. How can I prevent this?
A3: Carbazates can be sensitive to the acidic nature of silica gel, leading to degradation.
Troubleshooting Steps:
-
Deactivate Silica Gel: Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) (or another amine) in the mobile phase. A common practice is to use a mobile phase containing 0.1-1% triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded phase like C18 (for reversed-phase chromatography).
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18 column is a good alternative as it avoids the acidity of silica gel.
-
Control pH: For reversed-phase chromatography, adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) for acidic compounds or ammonium (B1175870) hydroxide/triethylamine for basic compounds can improve stability and separation.[6][7]
Q4: I am having trouble separating my this compound from a very similar impurity by column chromatography. What can I do?
A4: Achieving good resolution between closely eluting compounds requires optimizing the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. For normal-phase chromatography, try different combinations of a non-polar solvent (e.g., hexane (B92381), heptane) and a polar solvent (e.g., ethyl acetate (B1210297), acetone (B3395972), isopropanol). For reversed-phase, adjust the ratio of water (often with a modifier like TFA or formic acid) and an organic solvent (e.g., acetonitrile, methanol).
-
Gradient Elution: Use a shallow gradient where the concentration of the stronger solvent increases slowly over time. This can help to better separate compounds with similar retention times.
-
Column Selection: Use a column with a smaller particle size or a longer length to increase the number of theoretical plates and improve resolution.
-
Different Selectivity: Switch to a column with a different stationary phase that may offer different selectivity for your compounds (e.g., from a C18 to a phenyl-hexyl column in reversed-phase).
Impurity and Stability Issues
Q5: My this compound compound is discolored after purification. What is causing this and how can I fix it?
A5: Discoloration can be due to the presence of trace impurities, oxidation, or degradation of the compound.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before cooling the solution.
-
Work in an Inert Atmosphere: If your compound is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Check for Impurities: The discoloration might be from a persistent impurity. Re-evaluate your purification strategy or consider an alternative method.
-
pH Adjustment: The stability of some compounds is pH-dependent. Ensure the pH of your solutions during extraction and chromatography is in a range where your compound is stable.[7]
Q6: How can I remove residual hydrazine (B178648) from my this compound synthesis reaction?
A6: Hydrazine is a common and toxic impurity in reactions where it is used as a reagent.
Troubleshooting Steps:
-
Aqueous Extraction: Perform an aqueous wash of your organic solution. Hydrazine is water-soluble and will partition into the aqueous layer. Acidifying the aqueous wash with a dilute acid (e.g., HCl) can further improve the extraction of the basic hydrazine.
-
Azeotropic Removal: Distill the crude product with a solvent that forms an azeotrope with hydrazine, such as xylene.
-
Scavenger Resins: Use a scavenger resin designed to react with and remove amines and hydrazines. These are solid-supported reagents that can be easily filtered off after the reaction.
-
Quenching: Carefully add a quenching agent like acetone or an aldehyde to the reaction mixture to form a hydrazone, which can then be more easily removed by chromatography or extraction.
Frequently Asked Questions (FAQs)
General Purification
Q7: What are the most common purification techniques for this compound compounds?
A7: The most common techniques are:
-
Recrystallization: A powerful technique for purifying solid compounds.
-
Column Chromatography: Widely used for separating mixtures of compounds. This can be normal-phase (e.g., silica gel) or reversed-phase (e.g., C18).
-
Liquid-Liquid Extraction: Used to separate compounds based on their differential solubility in two immiscible liquid phases.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for purifying larger quantities of material.
Q8: How do I choose the right purification technique for my this compound?
A8: The choice depends on several factors:
-
Physical State: Recrystallization is suitable for solids. Chromatography and extraction can be used for both solids and oils.
-
Purity of the Crude Material: If the material is relatively pure (>90%), recrystallization can be very effective. For more complex mixtures, chromatography is usually necessary.
-
Nature of Impurities: If the impurities have very different polarities from your product, column chromatography will likely work well. If the impurities are isomers or have very similar structures, preparative HPLC may be required.
-
Scale of Purification: For small amounts (mg), preparative TLC or HPLC are options. For larger quantities (grams to kilograms), flash chromatography and recrystallization are more practical.
Stability and Handling
Q9: Are this compound compounds generally stable?
A9: The stability of carbazates can vary significantly depending on their structure. The this compound functional group itself can be sensitive to strong acids, strong bases, and certain nucleophiles. N-protected carbazates (e.g., with Boc or Cbz groups) have varying stabilities to different reagents, which is a key principle in their use in multi-step synthesis.[8][9][10] It is always a good practice to handle new this compound compounds with care and to assess their stability under the planned purification conditions on a small scale first.
Q10: What are the stability profiles of common carbamate (B1207046) protecting groups (often used in this compound synthesis) during purification?
A10: The stability of common protecting groups is crucial for planning a purification strategy. Here is a general guide:
| Protecting Group | Stable To | Labile To | Purification Considerations |
| Boc (tert-Butoxycarbonyl) | Catalytic hydrogenation, mild base. | Strong acids (e.g., TFA, HCl). | Stable to normal-phase and reversed-phase chromatography with neutral or slightly basic mobile phases. Can be cleaved by acidic mobile phase modifiers like TFA, especially upon concentration of fractions.[11] |
| Cbz (Benzyloxycarbonyl) | Mild acids and bases. | Catalytic hydrogenation (e.g., H₂/Pd-C). | Generally stable to both normal- and reversed-phase chromatography. Avoid using palladium-based catalysts in any preceding steps if you wish to retain the Cbz group. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild acids, catalytic hydrogenation. | Basic conditions (e.g., piperidine). | Stable to most chromatographic conditions. Avoid basic mobile phase modifiers if you need to keep the Fmoc group intact. |
Experimental Protocols
Protocol 1: Flash Chromatography of a Protected this compound
This protocol is a general guideline for the purification of a moderately polar, protected this compound compound using normal-phase flash chromatography.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.4.
-
-
Column Preparation:
-
Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a mobile phase that is less polar than the one determined by TLC.
-
Gradually increase the polarity of the mobile phase. For example, you can create a gradient from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane over several column volumes.
-
Collect fractions in test tubes or vials.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization of a this compound Compound
This protocol describes a single-solvent recrystallization procedure.
Methodology:
-
Solvent Screening:
-
Place a small amount of your crude this compound in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the tubes that show poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool. The best solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask containing the clear solution and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Quantitative Data Summary
The following tables provide a summary of typical conditions and expected outcomes for the purification of this compound-related compounds. Note that the optimal conditions will be specific to your compound.
Table 1: Recommended Recrystallization Solvent Systems
| Compound Type | Recommended Solvents/Systems | Typical Recovery |
| N-Boc protected hydrazides | Ethanol/Water, Isopropanol, Hexane/Ethyl Acetate | 70-90% |
| N-Cbz protected amino carbazates | Toluene, Methanol, Ethyl Acetate/Hexane | 75-95% |
| Small, polar carbazates | Water, Ethanol | 60-85% |
| Non-polar, aromatic carbazates | Toluene, Dichloromethane/Hexane | 80-95% |
Table 2: Typical Flash Chromatography Conditions
| Stationary Phase | Common Mobile Phase Systems (Gradient Elution) | Typical Loading Capacity (g crude/100g silica) |
| Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 1-5 |
| Silica Gel with 1% Triethylamine | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 1-5 |
| C18 Reversed-Phase | Water/Acetonitrile (with 0.1% TFA or Formic Acid), Water/Methanol | 0.5-2 |
Table 3: Preparative HPLC Conditions for this compound Purification
| Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient |
| C18 | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 5-95% B over 30-60 min |
| Phenyl-Hexyl | Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | 10-100% B over 40 min |
| Chiral (e.g., Cellulose-based) | Hexane | Isopropanol | Isocratic (e.g., 90:10) or shallow gradient |
Logical Relationships
The following diagram illustrates the decision-making process for selecting a primary purification technique for a newly synthesized this compound compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Byproduct Formation in Large-Scale Carbazate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to byproduct formation in large-scale carbazate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in large-scale this compound synthesis?
A1: The most common byproducts depend on the specific reagents used. In the synthesis of carbazates from hydrazine (B178648) and an acylating agent (like a chloroformate or dicarbonate), the primary byproducts include:
-
Di-acylated Hydrazine: Formation of 1,2-disubstituted hydrazines where both nitrogen atoms of hydrazine are acylated.
-
Carbonate/Carbamate Impurities: In reactions involving chloroformates, residual alcohol from the chloroformate synthesis can react to form carbonates.[1]
-
Hydrolysis Products: Chloroformates can hydrolyze to the corresponding alcohol and HCl in the presence of water, which can introduce impurities and affect reaction pH.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or acylating agents.
Q2: How does reaction temperature affect byproduct formation?
A2: Reaction temperature is a critical parameter. Generally, lower temperatures are favored to minimize side reactions. For instance, in the synthesis of benzyl (B1604629) this compound, maintaining the temperature between -20°C and 30°C after the initial addition of benzyl chloroformate helps to reduce the formation of byproducts and improve product purity.[3] Higher temperatures can increase the rate of undesired side reactions, such as the decomposition of the chloroformate or multiple acylations of hydrazine.
Q3: What is the role of the base in controlling byproduct formation?
A3: The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl from chloroformates) generated during the reaction. The choice and amount of base are important. An insufficient amount of base can lead to an acidic environment, which can promote the degradation of certain carbazates. Conversely, a very strong base or excess base might catalyze other side reactions. Common bases include sodium carbonate, potassium carbonate, or triethylamine.[3]
Q4: How can I detect and quantify byproducts in my this compound reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired this compound from non-volatile byproducts and unreacted starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the desired product and any significant impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups and confirm the structure of the final product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Ensures that the reaction has gone to completion before workup. |
| Hydrolysis of Chloroformate | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | Minimizes the presence of water, which can decompose the chloroformate starting material.[2] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of hydrazine is sometimes used to ensure the complete consumption of the more expensive acylating agent. | Incorrect ratios can lead to unreacted starting materials and lower yields of the desired product. |
| Inefficient Mixing | In large-scale reactions, ensure that the stirring is efficient to maintain a homogeneous mixture, especially if solids are present. | Poor mixing can lead to localized high concentrations of reactants, promoting side reactions. |
Issue 2: High Levels of Di-acylated Hydrazine Byproduct
| Possible Cause | Troubleshooting Step | Rationale |
| Slow Addition of Acylating Agent | Add the chloroformate or dicarbonate (B1257347) dropwise to a cooled solution of hydrazine. | This maintains a high concentration of hydrazine relative to the acylating agent, favoring mono-acylation. |
| High Reaction Temperature | Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the acylating agent. | Lower temperatures slow down the rate of the second acylation reaction more significantly than the first. |
| Excess Acylating Agent | Use a slight molar excess of hydrazine relative to the acylating agent. | This ensures that the acylating agent is the limiting reagent, reducing the chance of double acylation. |
Issue 3: Presence of Carbonate or Alcohol Impurities
| Possible Cause | Troubleshooting Step | Rationale |
| Impure Chloroformate | Use freshly prepared or high-purity chloroformate. If preparing it in-house, ensure complete removal of the starting alcohol. | Residual alcohol in the chloroformate can react to form carbonate byproducts. |
| Hydrolysis During Reaction/Workup | Minimize the exposure of the reaction mixture to water. Use anhydrous solvents and perform aqueous washes quickly with cold solutions. | Prevents the hydrolysis of the chloroformate to the corresponding alcohol.[2] |
| Ineffective Purification | During workup, wash the organic layer with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base (e.g., sodium bicarbonate) to remove acidic impurities. Recrystallize or distill the final product. | These steps help to remove unreacted starting materials and byproducts. |
Experimental Protocols
Key Experiment 1: Synthesis of Benzyl this compound with Minimized Byproducts
Materials:
-
Hydrazine hydrate (B1144303)
-
Toluene (anhydrous)
-
Potassium carbonate
-
Benzyl chloroformate
-
Nitrogen or Argon gas
-
Purified water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve hydrazine hydrate in toluene.
-
Add potassium carbonate to the solution and stir the mixture for at least 5 minutes.
-
Introduce an inert gas (nitrogen or argon) to purge the air from the vessel. Maintain a positive pressure of the inert gas throughout the reaction.[3]
-
Cool the reaction mixture to a constant temperature between -20°C and 30°C.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed at the same temperature for at least 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, heat the mixture to 80-120°C for at least 30 minutes, then cool to below 80°C and let it stand for at least 30 minutes.
-
Filter the mixture and wash the filter cake with toluene. Combine the filtrate and the washings.
-
Remove the solvent by distillation under reduced pressure.
-
To the residue, add purified water and sonicate for at least 5 minutes.
-
Cool the mixture in an ice-salt bath for at least 30 minutes to precipitate the product.
-
Separate and remove the supernatant, dissolve the solid in methanol, and then evaporate the methanol to obtain pure benzyl this compound.[3]
Key Experiment 2: HPLC Method for Purity Analysis of a this compound Product
Objective: To determine the purity of the synthesized this compound and quantify the level of key byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile (B52724) with 0.1% TFA
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound product.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak for the main this compound product based on its retention time (determined by running a standard, if available).
-
Identify and quantify impurity peaks by their relative retention times and peak areas.
Visualizations
Caption: Reaction pathways for this compound synthesis and common byproducts.
Caption: A logical workflow for troubleshooting this compound reactions.
References
Technical Support Center: Optimization of Reaction Conditions for Carbazate Acylation
Welcome to the technical support center for carbazate acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the acylation of carbazates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound acylation?
The most common challenges in this compound acylation include:
-
Low or no yield: This can be particularly problematic with sterically hindered carbazates.[1]
-
Side reactions: Undesired reactions can lead to the formation of byproducts and reduce the yield of the target acylated this compound.[2]
-
Poor regioselectivity: For carbazates with multiple reactive sites, controlling which nitrogen atom is acylated can be challenging.
-
Difficult purification: The presence of unreacted starting materials, byproducts, and catalysts can complicate the purification of the desired product.
Q2: What factors influence the success of a this compound acylation reaction?
Several factors can significantly impact the outcome of a this compound acylation reaction:
-
Nature of the this compound: The steric hindrance and electronic properties of the this compound are crucial. For instance, tert-butyl this compound derivatives with bulky groups can exhibit low reactivity due to steric hindrance.[1]
-
Choice of Acylating Agent: Common acylating agents include acyl halides, acid anhydrides, and carboxylic acids.[3][4][5] The reactivity of the acylating agent should be matched to the reactivity of the this compound.
-
Catalyst Selection: Lewis acids (e.g., AlCl₃, ZnCl₂) and heteropolyacids are often used to catalyze the reaction.[6][7] The choice of catalyst can influence reaction rate and selectivity.
-
Reaction Solvent: The polarity of the solvent can affect the solubility of reactants and the reaction mechanism.[8] Common solvents include dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and toluene (B28343).[1]
-
Reaction Temperature: Temperature can significantly affect the reaction rate. Higher temperatures may be required for less reactive substrates, but can also lead to increased side reactions.[1][9]
-
Presence of a Base: Bases like pyridine (B92270) are often added to neutralize acidic byproducts generated during the reaction.[1]
Q3: How does steric hindrance in the this compound affect the acylation reaction?
Steric hindrance, particularly from bulky groups like tert-butyl, can physically block the approach of the acylating agent to the nucleophilic nitrogen atom of the this compound.[1] This steric shield can significantly slow down or even prevent the acylation reaction, leading to low or no product yield.[1] Di-substituted carbazates, such as di-tert-butyl this compound, are generally less reactive than their mono-substituted counterparts due to increased steric hindrance.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation Reaction
This is a common issue, especially when working with sterically hindered carbazates. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low or no yield in this compound acylation.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure all reagents, especially the acylating agent and any catalysts, are pure and anhydrous.
-
Confirm the correct stoichiometry of all reactants. An excess of the acylating agent may be necessary.
-
-
Increase Reaction Temperature:
-
For sterically hindered substrates, elevated temperatures (e.g., 80-120 °C) may be required to overcome the activation energy barrier.[1]
-
Monitor the reaction for potential decomposition or side product formation at higher temperatures.
-
-
Change Catalyst System:
-
If a standard Lewis acid is ineffective, consider using a different catalyst. Wells-Dawson heteropolyacids have been shown to be effective for N-acylation of carbamates under solvent-free conditions.[6]
-
The choice of catalyst can be critical; for example, in some cases, Cu(OTf)₂ has been shown to give significantly higher yields than other catalyst systems.[2]
-
-
Modify Solvent System:
-
Use a More Reactive Acylating Agent:
-
If a carboxylic acid or anhydride (B1165640) is not reactive enough, consider using the corresponding acyl chloride, which is generally more electrophilic.[3][4]
-
Issue 2: Presence of Multiple Products (Poor Regioselectivity)
When a this compound has more than one nucleophilic nitrogen, acylation can occur at different positions, leading to a mixture of products.
Caption: Troubleshooting poor regioselectivity in this compound acylation.
Troubleshooting Steps:
-
Introduce a Protecting Group:
-
Temporarily block one of the nucleophilic sites with a suitable protecting group to direct acylation to the desired position. The protecting group can be removed in a subsequent step.
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the formation of the kinetic product over the thermodynamic product, potentially improving regioselectivity.
-
Solvent: The polarity of the solvent can influence which nitrogen is more nucleophilic. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMF).
-
-
Change Catalyst:
-
The nature of the catalyst can influence the regioselectivity of the reaction. Some catalysts may coordinate preferentially with one of the nitrogen atoms, directing the acylation to the other.
-
Quantitative Data Summary
The choice of catalyst and solvent can have a significant impact on the yield of the acylation reaction. The following tables provide a summary of reaction conditions and their outcomes from various studies.
Table 1: Effect of Catalyst on N-acetylation of Benzyl (B1604629) Carbamate (B1207046)
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | ZnCl₂ | 0.5 | 95 |
| 2 | FeCl₃ | 1.0 | 92 |
| 3 | MoCl₅ | 1.5 | 88 |
| 4 | B(C₆F₅)₃ | 2.0 | 85 |
| 5 | I₂ | 3.0 | 80 |
| 6 | None | 12 | 0 |
Data adapted from a study on Lewis acid-catalyzed N-acylation of carbamates.[7]
Table 2: Optimization of Reaction Conditions for N-Acyl Carbazole Synthesis
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | DMEDA | p-xylene | 120 | 25 |
| 2 | Cu(OTf)₂ | glyme | p-xylene | 120 | 33 |
| 3 | CuI | glyme | p-xylene | 120 | 42 |
| 4 | CuI | glyme | DMF | 120 | 16 |
Data adapted from a study on the synthesis of N-acyl carbazoles.[2]
Experimental Protocols
Protocol 1: General Procedure for Acylation of Sterically Hindered tert-Butyl this compound Derivatives
This protocol is adapted for cases where low reactivity is a concern.
Materials:
-
Sterically hindered tert-butyl this compound derivative (1.2 equiv)
-
Carboxylic acid (1.0 equiv)
-
Cyanuric chloride (1.5 equiv)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Anhydrous pyridine (3.0 equiv)
Procedure:
-
In a clean, dry reaction vial, combine the carboxylic acid and cyanuric chloride.
-
Add anhydrous MeCN or DCM to achieve a concentration of 0.1–0.2 M.
-
Add anhydrous pyridine to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride (B91410) intermediate.
-
Add the sterically hindered tert-butyl this compound derivative to the reaction mixture.
-
Seal the vial and heat the reaction to 80 °C.
-
Monitor the reaction progress using a suitable technique (e.g., LC-MS or TLC). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: N-Acylation of Carbamates using a Heteropolyacid Catalyst
This protocol provides a solvent-free approach for the N-acylation of carbamates.
Materials:
-
Carbamate (e.g., benzyl carbamate) (1.0 mmol)
-
Acid anhydride (e.g., acetic anhydride) (1.2 mmol)
-
Wells-Dawson heteropolyacid catalyst (e.g., H₆[P₂W₁₈O₆₂]) (1-5 mol%)
Procedure:
-
In a round-bottom flask, mix the carbamate and the acid anhydride.
-
Add the Wells-Dawson heteropolyacid catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acylated product.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts acilezés [sigmaaldrich.com]
- 4. Acylation Reagents - Regis Technologies [registech.com]
- 5. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 6. sciforum.net [sciforum.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Effect of Temperature on the Composition of a Synthetic Hydrocarbon Aviation Lubricating Oil [mdpi.com]
preventing racemization during carbazate-mediated peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during carbazate-mediated peptide coupling, a critical step in the synthesis of peptide hydrazides.
Frequently Asked Questions (FAQs)
Q1: What is this compound-mediated peptide coupling, and why is it used?
A1: this compound-mediated peptide coupling is a specialized technique within solid-phase peptide synthesis (SPPS) used to generate C-terminal peptide hydrazides.[1] This method involves the initial attachment of a this compound reagent, such as tert-butyl this compound, to a solid support.[1] The peptide chain is then elongated from the this compound linker using standard peptide synthesis protocols, typically the Fmoc/tBu strategy.[1] The resulting peptide hydrazides are valuable intermediates for various applications, including the synthesis of cyclic peptides, peptide thioesters for native chemical ligation, and molecular conjugation.[1]
Q2: What is racemization in the context of peptide synthesis?
A2: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This leads to the incorporation of the incorrect D-amino acid into the peptide chain, resulting in a diastereomeric impurity that can be difficult to remove and can significantly impact the biological activity of the final peptide.[2][3]
Q3: What are the primary causes of racemization during peptide coupling?
A3: Racemization primarily occurs through two mechanisms:
-
Oxazolone (B7731731) Formation: The activation of the C-terminal carboxyl group of an N-protected amino acid can lead to the formation of a planar oxazolone intermediate. This intermediate is susceptible to proton abstraction and subsequent reprotonation from either side, leading to a loss of the original stereochemistry.[2][4]
-
Direct Enolization: A strong base can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate, which can also lead to racemization upon reprotonation.[2][4]
Q4: Are certain amino acids more prone to racemization?
A4: Yes, some amino acids are more susceptible to racemization than others. Histidine (His) and cysteine (Cys) are particularly notorious for racemization.[2][3][5] Serine (Ser) can also be prone to this side reaction under certain conditions.[3][6]
Q5: How does the choice of coupling reagent affect racemization?
A5: The coupling reagent plays a crucial role in the extent of racemization. Carbodiimide-based reagents like DCC and DIC can cause significant racemization if used alone.[2] Uronium/aminium-based reagents such as HBTU and HATU are generally more efficient and lead to less racemization, especially when used with additives.[7]
Q6: What is the role of additives like HOBt and HOAt in preventing racemization?
A6: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are essential for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[2][5] They react with the activated amino acid to form an active ester, which is less prone to oxazolone formation and therefore reduces the risk of racemization.[5]
Troubleshooting Guide: Racemization in this compound-Mediated Peptide Coupling
This guide addresses specific issues you might encounter during the synthesis of peptide hydrazides using the this compound method.
Issue 1: High levels of D-amino acid detected in the final peptide hydrazide.
This indicates that racemization has occurred during one or more of the amino acid coupling steps after the this compound has been loaded onto the resin.
dot
Caption: Troubleshooting workflow for high D-amino acid content.
| Possible Cause | Recommended Solution | Optimization Strategy |
| Inappropriate Coupling Reagent | For carbodiimide reagents (e.g., DIC), always use them in conjunction with a racemization-suppressing additive like HOBt or Oxyma.[2] | For particularly sensitive couplings, consider switching to a phosphonium (B103445) or aminium/uronium-based reagent (e.g., HBTU, HATU) which are known for lower racemization rates.[7] |
| Excessive or Strong Base | If a base is required, use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).[8] | Use the minimum necessary amount of base, especially when coupling racemization-prone amino acids. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[8] | For microwave-assisted synthesis, reducing the coupling temperature can significantly limit racemization. |
| Prolonged Pre-activation Time | Keep the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the resin-bound peptide. | Consider in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin. |
| Solvent Effects | In some cases, using less polar solvents can help to reduce racemization. | Solvent choice is often constrained by the solubility of reagents and resin swelling, but where possible, exploring alternative solvents may be beneficial.[4] |
Issue 2: Racemization specifically observed for His or Cys residues.
Histidine and Cysteine are known to be highly susceptible to racemization.
| Strategy | Detailed Recommendation |
| Side-Chain Protection | For Histidine, ensure the imidazole (B134444) side chain is appropriately protected. Protecting the pi-imidazole nitrogen can significantly reduce racemization.[5] |
| Coupling Additives | The use of additives like HOBt or HOAt is crucial when coupling His and Cys residues. |
| Copper(II) Chloride | The addition of copper(II) chloride (CuCl₂) in combination with HOBt has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis and has also been reported to be effective in solid-phase synthesis for certain amino acids.[5] |
Experimental Protocols
Protocol 1: General Fmoc-SPPS Amino Acid Coupling Cycle to Minimize Racemization
This protocol outlines a standard coupling cycle following the loading of tert-butyl this compound onto the resin and removal of the initial Fmoc group.
-
Resin Swelling: Swell the this compound-loaded resin in DMF (10 mL/g) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a racemization-suppressing additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and allow for a brief pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For racemization-prone residues, conduct the coupling at 0°C.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Continue with the next deprotection and coupling cycle.
dot
Caption: Experimental workflow for a single amino acid coupling cycle.
Protocol 2: Loading of tert-Butyl this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the initial step of attaching the this compound linker to the solid support.
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM, 10 mL/g) for 30 minutes.
-
Reagent Preparation: In a separate vessel, dissolve tert-butyl this compound (2 equivalents relative to the resin loading capacity) and N,N-diisopropylethylamine (DIPEA, 4 equivalents) in anhydrous DCM.[1]
-
Loading Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 2 hours.[1]
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (B129727) (1 mL/g of resin) and continue to agitate for 30 minutes.[1]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum.
Summary of Racemization Suppression Strategies
The following table provides a qualitative overview of common strategies to minimize racemization during peptide coupling.
| Strategy | Effectiveness | Notes |
| Addition of HOBt/HOAt | High | Commonly used with carbodiimides to suppress oxazolone formation.[2][5] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[8] |
| Use of Weaker/Hindered Base | Moderate | Minimizes direct enolization. NMM is generally preferred over DIEA.[8] |
| Use of Phosphonium/Uronium Reagents | High | Generally faster coupling rates and lower racemization compared to carbodiimides alone.[7] |
| Use of Copper(II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly for sensitive amino acids.[5] |
| Minimizing Pre-activation Time | Moderate | Reduces the time the activated amino acid is susceptible to racemization before coupling. |
| Choice of Less Polar Solvents | Moderate | Can be beneficial, but is often limited by reagent solubility and resin swelling properties.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
troubleshooting unexpected reactivity of carbazate derivatives
This guide provides troubleshooting assistance and frequently asked questions regarding the unexpected reactivity of carbazate derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of decomposition in this compound derivatives like tert-butyl this compound?
A1: Pure tert-butyl this compound is typically a white to off-white solid.[1] Visual indicators of decomposition can include a color change to pale yellow or a change in physical consistency, such as clumping or liquefaction.[1] These changes often occur due to exposure to moisture or elevated temperatures.[1]
Q2: What are the ideal storage conditions to ensure the stability of this compound derivatives?
A2: To maintain long-term stability, this compound derivatives should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture and heat.[1] For extended storage periods, refrigeration is recommended.[1] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent degradation from atmospheric moisture and oxygen.[2]
Q3: With which types of substances are this compound derivatives generally incompatible?
A3: this compound derivatives are incompatible with several classes of reagents. They should not be stored or mixed with strong oxidizing agents, strong bases, or strong acids.[1] Contact with strong acids can lead to the cleavage of common protecting groups like the tert-butoxycarbonyl (Boc) group.[1]
Q4: My reaction is not proceeding, and I'm recovering most of my this compound starting material. What are the first things I should check?
A4: If you are experiencing full recovery of your starting material, a systematic check of your experimental setup and reagents is recommended.[3][4]
-
Reagent Purity: Verify the purity of your this compound derivative and other reagents. Impurities can inhibit the reaction.
-
Reaction Conditions: Ensure you are using the correct solvent, temperature, and concentration. Confirm that an inert atmosphere is maintained if the reaction is air-sensitive.[4]
-
Reagent Quality: Reagents like n-butyllithium (nBuLi) or potassium tert-butoxide (KOtBu) can degrade over time. Titrate organometallic reagents and use fresh bottles of bases when possible.[3]
-
Deprotonation Issues: In reactions requiring deprotonation, the step may be incomplete. Consider extending the deprotonation time or adding the electrophile at a very low temperature.[3]
Q5: I'm observing an unexpected side product in my reaction. What are the most common degradation pathways for carbazates?
A5: The primary degradation pathways for carbazates are hydrolysis and thermal degradation.[1]
-
Hydrolysis: The carbamate (B1207046) ester linkage is susceptible to cleavage under both acidic and basic conditions, which can lead to the formation of hydrazine, carbon dioxide, and an alcohol corresponding to the ester group (e.g., tert-butanol (B103910) for tert-butyl this compound).[2]
-
Thermal Degradation: High temperatures can cause the molecule to break down, releasing gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and ammonia.[1][2]
-
Oxidative Degradation: In the presence of oxidizing agents, carbazates can undergo oxidative degradation.[2]
Section 2: Troubleshooting Guides
Guide 1: Issue - Reaction Failure or Low Yield
This guide provides a logical workflow for troubleshooting reactions that fail to produce the desired product or result in low yields.
Q: I've confirmed my starting material is pure, but the reaction still isn't working. What's the next step? A: After confirming starting material purity, the next step is to meticulously evaluate the reaction conditions and the quality of all other reagents. Small deviations in temperature, concentration, or the order of addition can significantly impact the outcome.[4] Also, verify that solvents are anhydrous and reagents have not degraded.
Guide 2: Issue - Product Instability and Decomposition
This guide addresses issues related to the degradation of this compound derivatives, either in storage or during a reaction.
Q: My characterization data (NMR, MS) suggests the sample is degrading. What chemical processes might be occurring? A: Degradation is often due to hydrolysis or thermal stress. The carbamate functional group is sensitive to both acidic and basic aqueous conditions, leading to cleavage.[2] If the reaction is run at high temperatures, thermal decomposition is also a possibility.[1][5]
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment of tert-Butyl this compound by GC-MS
This protocol provides a general method for determining the purity of a tert-butyl this compound sample.[1]
1. Sample Preparation:
-
Prepare a dilute solution of the tert-butyl this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). A concentration of approximately 1 mg/mL is a good starting point.
2. GC-MS Instrument Conditions:
-
Injection Mode: Split injection.
-
Injection Port Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) mode.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Identify the peak corresponding to tert-butyl this compound based on its retention time and mass spectrum.
-
Calculate the purity by comparing the peak area of the tert-butyl this compound to the total area of all peaks in the chromatogram. A purity level of >98% is desirable for most synthetic applications.[1]
Protocol 2: General Procedure for Forced Degradation Study
This protocol outlines a method to assess the stability of a this compound derivative under various stress conditions.[2]
1. Stock Solution Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the same temperature and time conditions as the acidic hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the solid this compound derivative in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the stressed sample in the analysis solvent.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Compare the chromatograms to identify and quantify any degradation products that have formed.
Section 4: Data and Reagent Compatibility
Table 1: Physicochemical Properties of Tert-Butyl this compound
| Property | Value | Reference(s) |
| Appearance | White to almost white solid | [1] |
| Melting Point | 41-42 °C | [6][7] |
| Boiling Point | 61-65 °C @ 1.2 mmHg | [6] |
| Moisture Sensitivity | Hygroscopic; sensitive to moisture | [1] |
Table 2: Incompatible Reagents and Conditions for Carbazates
| Incompatible Class | Examples | Potential Outcome | Reference(s) |
| Strong Oxidizing Agents | Hydrogen peroxide, Permanganates | Oxidative degradation | [1][2] |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Base-catalyzed hydrolysis | [1][2] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Acid-catalyzed hydrolysis, Boc-deprotection | [1][2] |
| High Heat | Temperatures > 180°C | Thermal decomposition | [1][5] |
References
improving the stability of carbazate reagents during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of carbazate reagents during storage and to troubleshoot common issues encountered during their use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound reagents like tert-butyl this compound and benzyl (B1604629) this compound?
A1: To ensure long-term stability, this compound reagents should be stored in a cool, dry, and well-ventilated place.[1] It is crucial to keep the container tightly closed to protect it from moisture, as many carbazates are moisture-sensitive.[1] For extended storage, refrigeration at 2-8 °C is recommended for reagents like tert-butyl this compound and benzyl this compound.[] Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.
Q2: My tert-butyl this compound has turned yellow and clumped together. Is it still usable?
A2: Visible changes in the appearance of the reagent, such as discoloration or clumping, are often signs of degradation due to improper storage, like exposure to air and moisture.[1] It is strongly recommended to discard any reagent that shows visible signs of degradation to ensure the integrity of your experiments.[1] Before use, especially if the reagent has been stored for an extended period, you can assess its purity using analytical methods like ¹H NMR or HPLC.[1]
Q3: I'm seeing inconsistent results in my reactions involving a this compound reagent. Could this be a stability issue?
A3: Yes, inconsistent reaction outcomes can be due to variable reagent quality.[1] The purity of the this compound may have degraded over time or can vary between different batches.[1] To mitigate this, it is good practice to implement a quality control check on new batches and to strictly adhere to recommended storage conditions.[1] If degradation is suspected, using a fresh, unopened container of the reagent is the best course of action.[1]
Q4: Are this compound reagents sensitive to light?
A4: While specific recommendations regarding light sensitivity are not always provided for all carbazates, it is a general best practice in chemical storage to protect reagents from light.[1] Storing carbazates in opaque or amber containers is advisable to prevent potential photolytic degradation.[1] Forced degradation studies, which are used to establish stability, often include photolytic stress conditions according to ICH Q1B guidelines.[1]
Q5: Can I prepare stock solutions of this compound reagents in advance?
A5: Stock solutions of carbazates in organic solvents like methanol (B129727) or acetonitrile (B52724) can be prepared. However, their stability in solution can be a concern. Aqueous solutions are generally less stable and not recommended for storage beyond a day.[3] For long-term stability, it is best to store stock solutions at -20°C.[3] Always validate the stability of your specific stock solution under your intended storage conditions if it will be stored for an extended period.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Failed or low-yield reaction | Reagent Decomposition: The this compound reagent may have degraded due to improper storage (exposure to heat, moisture) or is from an old batch.[1] | 1. Assess Purity: Before use, check the reagent's purity via HPLC or ¹H NMR (see Experimental Protocols).[1] 2. Use a Fresh Batch: If purity is questionable, use a new, unopened container of the reagent.[1] 3. Verify Reaction Conditions: Ensure all other reaction parameters and reagents are optimal. |
| Precipitate forms in a solution of the reagent | Low Solubility/Degradation: The reagent may have limited solubility at lower temperatures, or the precipitate could be a less soluble degradation product.[4] | 1. Check Solubility: Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue.[4] 2. Analyze Precipitate: If possible, isolate and analyze the precipitate using a method like HPLC to identify if it is a degradation product.[4] 3. Adjust Solvent/pH: Consider using a co-solvent or buffering the solution to maintain a stable pH, which can affect solubility.[4] |
| Discoloration or clumping of solid reagent | Improper Storage: Exposure to air, moisture, or light has likely caused chemical degradation.[1] | 1. Discard Degraded Reagent: It is safest to discard any reagent showing visible signs of degradation.[1] 2. Review Storage Practices: Ensure the container is always tightly sealed after use and stored in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[1] |
Data on this compound Stability
Quantitative stability data for specific carbazates can vary based on the supplier and exact storage conditions. The following table provides a comparative overview of the stability of common this compound-derived protecting groups, which dictates the reagent's utility.
| This compound Reagent | Protecting Group | Stable Under | Cleavage Conditions |
| tert-Butyl this compound | Boc (tert-Butoxycarbonyl) | Basic, nucleophilic, and hydrogenolysis conditions.[5] | Strong acids (e.g., Trifluoroacetic Acid (TFA), HCl).[5] |
| Benzyl this compound | Cbz or Z (Benzyloxycarbonyl) | Acidic and basic conditions.[5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] |
| 9-Fluorenylmethyl this compound | Fmoc (9-Fluorenylmethoxycarbonyl) | Acidic and hydrogenolysis conditions.[5] | Basic conditions (e.g., Piperidine in DMF).[5] |
The following table illustrates representative data from a forced degradation study on a generic this compound reagent to show the impact of different stress conditions.
| Condition | Time | Assay (% Remaining) | Major Degradation Products |
| Control (2-8°C) | 24h | 99.8% | Not Detected |
| 0.1 M HCl (60°C) | 24h | 85.2% | Hydrazine, Alcohol, CO₂ |
| 0.1 M NaOH (60°C) | 24h | 90.5% | Hydrazine, Alcohol, CO₂ |
| 3% H₂O₂ (RT) | 24h | 92.1% | Oxidized derivatives |
| Thermal (80°C) | 24h | 96.3% | Thermally induced fragments |
| Photolytic (ICH Q1B) | 24h | 98.7% | Photodegradants |
Note: This data is illustrative. Actual degradation rates will vary based on the specific this compound and experimental conditions.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the stability of a this compound reagent under forced degradation conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the this compound reagent in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.[1]
-
Thermal Degradation: Store the solid this compound reagent in an oven at an elevated temperature (e.g., 80°C).[1]
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Store the solid sample for the same duration.[1]
-
Prepare a control sample by diluting 1 mL of the stock solution with 1 mL of the solvent and store it under refrigeration.
-
-
Sample Preparation for Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid.
-
Dissolve the thermally stressed solid sample in the mobile phase for analysis.[1]
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
Inject all samples into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of the parent this compound reagent in all chromatograms.
-
Calculate the percentage of the reagent remaining in each stressed sample relative to the control sample.
-
The appearance of new peaks indicates the formation of degradation products.[5]
-
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining the purity of a this compound reagent using an internal standard.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a precise amount of the this compound reagent (e.g., 10 mg) into an NMR tube.[6]
-
Select a suitable internal standard that has a known purity, is stable, and has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh a precise amount of the internal standard (e.g., 10 mg) and add it to the same NMR tube.[6]
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This is critical for accurate integration.
-
Ensure a sufficient relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30 seconds is generally recommended for accuracy).[7]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).[7]
-
-
Data Processing:
-
Apply Fourier transformation, careful phasing, and baseline correction to the spectrum.[7]
-
-
Data Analysis and Purity Calculation:
-
Identify a well-resolved, characteristic signal for the this compound reagent (e.g., the tert-butyl singlet for tert-butyl this compound) and a signal for the internal standard.[7]
-
Integrate both signals accurately.
-
Calculate the purity of the this compound reagent using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Carbazate Coupling Reactions
Welcome to the technical support center for carbazate coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for this compound coupling reactions?
A1: The most prevalent and effective catalyst systems for this compound coupling reactions are based on palladium and copper. Palladium-catalyzed systems, particularly those used in Buchwald-Hartwig amination, are highly versatile for coupling carbazates with aryl and vinyl halides.[1][2] Copper-catalyzed systems, often employing copper(I) iodide (CuI), are also widely used, especially for the coupling of carbazates with vinyl halides.[1][3]
Q2: How do I choose between a palladium and a copper catalyst for my specific reaction?
A2: The choice of catalyst often depends on the coupling partners. Palladium catalysts, especially with bulky phosphine (B1218219) ligands like XPhos or SPhos, are generally more effective for a broader range of aryl halides, including chlorides.[1] Copper catalysts, such as CuI with a diamine ligand like N,N'-dimethylethylenediamine, are often preferred for coupling with vinyl iodides and bromides under milder conditions.[1][4]
Q3: What is the role of the ligand in these coupling reactions?
A3: Ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. In palladium catalysis, bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5] In copper-catalyzed reactions, ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine can enhance the catalyst's solubility and reactivity.
Q4: My reaction yield is low. What are the first parameters I should optimize?
A4: For low-yielding reactions, systematically optimizing the following parameters is recommended:
-
Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or DMF are typical choices. The solubility of the reactants and catalyst can be significantly affected by the solvent.
-
Temperature: While some reactions proceed at room temperature, others require heating (typically 80-110 °C) to achieve a reasonable reaction rate.
-
Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, although this also increases cost and potential for metal contamination in the product.
Q5: Is tert-butyl this compound stable under typical coupling conditions?
A5: Tert-butyl this compound is generally stable under the recommended storage conditions (cool, dry, and tightly sealed).[6] However, it is sensitive to moisture and can undergo hydrolysis under strongly acidic or basic conditions.[6] While it is widely used in Buchwald-Hartwig reactions with strong bases, prolonged reaction times at high temperatures in the presence of a strong base could lead to some degradation.
Troubleshooting Guide
This guide addresses common problems encountered during this compound coupling reactions, their probable causes, and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and ensure proper storage. For palladium catalysts, ensure the active Pd(0) species is being generated. |
| Poor quality of reagents or solvents | Use anhydrous solvents and purify starting materials if necessary. Ensure the this compound reagent has not degraded.[6] | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., toluene, dioxane, THF, DMF). | |
| Suboptimal temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Formation of Side Products | Homocoupling of the coupling partner | This can occur, especially with alkynyl halides. Adjusting the stoichiometry or pre-forming the copper-amide derivative before adding the halide can mitigate this. |
| Hydrolysis of this compound | Ensure anhydrous reaction conditions. Minimize reaction time and temperature where possible.[6] | |
| N- vs. C-arylation (in specific substrates) | The choice of ligand can influence selectivity. | |
| Formation of triazenes or other byproducts | In some cases, the diazonium salt can react with unreacted amines. Ensure complete diazotization if applicable.[7][8] | |
| Difficulty in Product Purification | Removal of metal catalyst residues | Filter the reaction mixture through a pad of celite. Further purification can be achieved by column chromatography or by using metal scavengers. |
| Separation from byproducts | Optimize the reaction to minimize byproduct formation. Recrystallization or careful column chromatography may be necessary. For urea (B33335) byproducts from certain coupling reagents, aqueous washes can be effective. |
Catalyst Performance Data
The following tables summarize quantitative data for common catalyst systems in this compound coupling reactions.
Table 1: Palladium-Catalyzed N-Arylation of tert-Butyl this compound with Aryl Halides [1]
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Dioxane | 110 | 12 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 78 |
Table 2: Copper-Catalyzed N-Vinylation of Carbamates with Vinyl Halides [4][6]
| Entry | Vinyl Halide | Carbamate (B1207046) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | Boc-NH₂ | CuI (5) | N,N'-DMEDA (20) | K₂CO₃ | Toluene | 110 | 24 | 85 |
| 2 | 1-Iodocyclohexene | Cbz-NH₂ | CuI (5) | N,N'-DMEDA (20) | Cs₂CO₃ | Dioxane | 70 | 18 | 90 |
| 3 | (Z)-1-Bromo-1-hexene | Boc-NH₂ | CuI (10) | N,N'-DMEDA (20) | K₂CO₃ | Toluene | 110 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of tert-Butyl this compound (Buchwald-Hartwig Amination) [1][9]
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Add tert-butyl this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) to the Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-tert-butyl this compound.
Protocol 2: General Procedure for Copper-Catalyzed N-Vinylation of a Carbamate [1][4]
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add the carbamate (1.2 equivalents) and the vinyl halide (1.0 equivalent) to the tube.
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature (70-110 °C).
-
Stir the reaction mixture for the specified time (18-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-alkenylcarbamate.
Visualizations
Caption: Key components and conditions for a typical this compound coupling reaction.
Caption: A generalized experimental workflow for this compound coupling reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination with a this compound.
References
- 1. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. A copper-catalyzed coupling reaction of vinyl halides and carbazates: application in the assembly of polysubstituted pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
addressing challenges in the crystallization of carbazate products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of carbazate products. It is intended for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the crystallization of this compound derivatives.
Issue 1: Low Crystalline Yield
Q: My crystallization process is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yield in this compound crystallization can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Excess Solvent: Using too much solvent is a common reason for poor yield, as a significant amount of the this compound product may remain in the mother liquor.[1]
-
Solution: Before discarding the filtrate, test for remaining product by dipping a glass stirring rod into the mother liquor and allowing the solvent to evaporate. A substantial residue indicates a significant amount of dissolved product. You can recover this by boiling off some solvent to re-concentrate the solution and attempting a second crystallization.[1]
-
-
Incomplete Reaction or Side Reactions: If the initial synthesis of the this compound is incomplete or has produced significant side products, the yield of the desired crystalline material will be inherently low. For instance, in the synthesis of tert-butyl this compound, the formation of the di-tert-butoxycarbonylhydrazine byproduct can reduce the yield of the desired product.[2]
-
Solution: Ensure optimized reaction conditions, such as stoichiometric control of reagents and maintaining appropriate reaction temperatures, to minimize byproduct formation.[2] For example, adding di-tert-butyl dicarbonate (B1257347) dropwise at 0°C during the synthesis of tert-butyl this compound helps prevent the formation of the di-substituted byproduct.[2]
-
-
Premature Crystallization: If the solution cools too quickly, crystals may form rapidly and trap impurities, leading to a lower yield of pure product after washing.
-
Solution: Employ a slower, more controlled cooling process. This can be achieved by allowing the solution to cool to room temperature before placing it in a cooling bath.[3]
-
Issue 2: Product "Oiling Out" Instead of Crystallizing
Q: During the cooling phase, my this compound product is separating as an oil or a waxy mass instead of forming solid crystals. What causes this and how can I resolve it?
A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is often due to the melting point of the solute being lower than the temperature of the solution or high levels of supersaturation.[1][4] Oiled out products are often impure because the liquid droplets can readily dissolve impurities.[1][4]
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a high degree of supersaturation, favoring the formation of an oily phase.[4]
-
Presence of Impurities: Impurities can lower the melting point of the product, making it more prone to oiling out.
-
Solution: Ensure the starting material is of high purity. If impurities are suspected, consider a pre-purification step, such as column chromatography or treatment with activated charcoal to remove colored impurities.[1]
-
-
Inappropriate Solvent: The choice of solvent plays a critical role. Oiling out can occur if the solvent's boiling point is higher than the melting point of the this compound product.[5]
-
Seeding: The absence of nucleation sites can hinder crystallization and promote oiling out.
Issue 3: Formation of Undesired Polymorphs
Q: I am obtaining a metastable polymorph of my this compound product instead of the desired stable form. How can I control the polymorphic outcome?
A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. The formation of a particular polymorph can be influenced by various factors.
-
Solvent Choice: The solvent can influence which polymorphic form is favored.
-
Solution: Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. Slurry experiments, where the solid is stirred in a solvent in which it is sparingly soluble, can help identify the most stable polymorph.[7]
-
-
Supersaturation Level: The degree of supersaturation can dictate which polymorph nucleates.
-
Solution: Control the rate of supersaturation through controlled cooling or anti-solvent addition. High supersaturation often favors the formation of metastable polymorphs.[7]
-
-
Additives: The presence of certain additives can direct the crystallization towards a specific polymorph.
-
Solution: Investigate the use of "tailor-made" additives that can selectively inhibit the growth of undesired polymorphs by binding to specific crystal faces.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general practices for recrystallizing this compound products?
A1: The fundamental steps for a successful recrystallization include:
-
Choosing an appropriate solvent: The ideal solvent should dissolve the this compound product well at high temperatures but poorly at low temperatures.[9]
-
Dissolving the impure solid: Use the minimum amount of hot solvent to fully dissolve the compound.[9]
-
Decolorizing the solution (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat.
-
Filtering the hot solution: To remove insoluble impurities and charcoal, perform a hot gravity filtration.
-
Crystallizing the product: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]
-
Collecting and washing the crystals: Use vacuum filtration to separate the crystals from the mother liquor and wash them with a small amount of cold solvent.[10]
-
Drying the crystals: Dry the purified crystals thoroughly to remove any residual solvent.[10]
Q2: How can I control the crystal size and morphology of my this compound product?
A2: Crystal size and shape are critical physical properties. Here are some strategies for their control:
-
Cooling Rate: A slower cooling rate generally leads to the formation of larger and more well-defined crystals.[3] Programmed cooling profiles, such as two-stage cooling, can be optimized to maximize mean crystal size.[11]
-
Agitation: The stirring rate can influence crystal size distribution.
-
Additives: Small amounts of specific additives can alter the crystal habit by adsorbing to certain crystal faces and inhibiting their growth.[8][12] For example, polyethylene (B3416737) glycol (PEG) has been shown to change the crystal morphology of carbamazepine (B1668303) from needles to rods.[12]
-
Seeding: Introducing seed crystals can help control the number of nuclei formed, which in turn affects the final crystal size distribution.[13]
Q3: My purified this compound product appears as a waxy or tacky solid. How can I obtain a free-flowing crystalline powder?
A3: A waxy or tacky consistency often indicates the presence of residual solvent or impurities that lower the melting point. For tert-butyl this compound, even after several recrystallizations from petroleum ether, it can remain tacky.[14]
-
Solution: Purification by vacuum distillation can be an effective method to obtain a crystalline solid.[2] For tert-butyl this compound, distillation followed by recrystallization from petroleum ether can yield white needles.[14]
Data Presentation
Table 1: Physical Properties of Common Carbazates
| This compound Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| tert-Butyl this compound | C₅H₁₂N₂O₂ | 132.16 | 39-42 | 63-65 / 0.1 |
| Methyl this compound | C₂H₆N₂O₂ | 90.08 | 72-75 | 93-94 / 15 |
| Ethyl this compound | C₃H₈N₂O₂ | 104.11 | 44-47 | 108-110 / 22 |
| Benzyl (B1604629) this compound | C₈H₁₀N₂O₂ | 166.18 | 67-70 | 155-157 / 10 |
Table 2: Troubleshooting Summary for Common this compound Crystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Excess solvent usage | Concentrate the mother liquor and attempt a second crystallization. |
| Side product formation | Optimize reaction conditions (stoichiometry, temperature). | |
| "Oiling Out" | High supersaturation | Reduce cooling rate or rate of anti-solvent addition. |
| Presence of impurities | Purify the crude product before crystallization; consider using charcoal. | |
| Inappropriate solvent | Choose a solvent with a lower boiling point or use a mixed solvent system. | |
| Undesired Polymorph | Solvent influence | Screen different solvents; perform slurry experiments. |
| Kinetic trapping | Control the level of supersaturation. | |
| Waxy/Tacky Solid | Residual solvent/impurities | Purify by vacuum distillation followed by recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of tert-Butyl this compound
-
Dissolution: Dissolve the crude tert-butyl this compound in a minimal amount of a 1:1 mixture of petroleum ether (b.p. 30-60°C) and petroleum ether (b.p. 60-70°C) at an elevated temperature.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the solution in an ice bath to induce complete crystallization.
-
Isolation: Collect the resulting white, snow-like solid by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove residual solvent. A recovery of around 90% can be expected.
Protocol 2: Purification of Benzyl this compound
-
Initial Wash: Add the crude benzyl this compound residue to purified water.
-
Ultrasonic Treatment: Subject the mixture to ultrasonic treatment for at least 5 minutes to wash away water-soluble impurities.
-
Initial Solid Separation: Place the mixture in an ice-salt bath to allow the benzyl this compound to solidify. Remove the supernatant.
-
Recrystallization: Dissolve the solid in methanol (B129727).
-
Final Product: Evaporate the methanol to obtain the pure benzyl this compound product.[15]
Visualizations
Caption: Troubleshooting workflow for "oiling out" of this compound products.
Caption: General workflow for the recrystallization of this compound products.
Caption: Reaction pathway for the formation of N-Boc-hydrazones from carbazates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. researchgate.net [researchgate.net]
- 8. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. researchgate.net [researchgate.net]
- 13. web.mit.edu [web.mit.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN109627190B - Synthesis method of benzyl this compound - Google Patents [patents.google.com]
Technical Support Center: Carbazate Synthesis from Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing impurities during the synthesis of carbazates from hydrazine (B178648) hydrate (B1144303). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in carbazate synthesis from hydrazine hydrate?
A1: The most prevalent impurities depend on the specific this compound being synthesized, but they generally include:
-
1,2-Dicarbalkoxyhydrazines: Formed when a second molecule of the carbonate or chloroformate starting material reacts with the desired this compound product. For example, in methyl this compound synthesis, N,N'-bis(methoxycarbonyl)hydrazine can be a significant byproduct.
-
Azines: These are formed from the reaction of hydrazine with any residual carbonyl compounds present as impurities in the starting materials or solvents.[1] They can also arise from the decomposition of the target this compound under certain conditions.
-
Unreacted Hydrazine Hydrate: Due to its high boiling point, removing excess hydrazine hydrate can be challenging and it may remain in the final product if not properly addressed during work-up.[2]
-
Triazolidine Derivatives: In the case of methyl this compound synthesis, cyclic impurities such as 1,5-dimethyl-1,2,4-triazolidine-3-one have been reported.[2]
-
Discoloration: The final product may exhibit a reddish or yellowish tint, often due to trace impurities or degradation products.[2]
Q2: How does reaction temperature affect the purity of the this compound product?
A2: Reaction temperature is a critical parameter. Generally, lower temperatures (-20°C to 30°C) are preferred, especially during the addition of the electrophilic reagent (e.g., dialkyl carbonate or benzyl (B1604629) chloroformate).[2][3] Higher temperatures can lead to an increase in side reactions, resulting in the formation of byproducts like 1,2-dicarbalkoxyhydrazines and other degradation products, which will lower the purity and yield of the desired this compound.[3]
Q3: What is the optimal molar ratio of hydrazine hydrate to the alkylating/acylating agent?
A3: The optimal molar ratio is typically close to stoichiometric (1:1). However, a slight excess of hydrazine hydrate (e.g., 1.05:1 to 1.1:1) can be used to ensure complete conversion of the more expensive reagent.[2] A large excess of either reactant should be avoided, as it can lead to the formation of di-substituted byproducts or difficulties in purification.[2]
Q4: How can I remove unreacted hydrazine hydrate from my final product?
A4: Several methods can be employed:
-
Azeotropic Distillation: Distilling the crude product with a solvent that forms an azeotrope with hydrazine, such as toluene (B28343) or xylene, can effectively remove it.
-
Extraction: Washing the reaction mixture with water can help remove the highly water-soluble hydrazine hydrate. This is particularly effective if the desired this compound has low water solubility.[4]
-
Vacuum Distillation: Careful distillation under reduced pressure can separate the this compound from the less volatile hydrazine hydrate.[2]
Q5: My final this compound product is discolored. What is the likely cause and how can I fix it?
A5: Discoloration often indicates the presence of trace impurities, which may be oxidized products or other colored byproducts. To address this:
-
Purification: Recrystallization from an appropriate solvent is often effective at removing colored impurities.[5] Column chromatography can also be used for more challenging separations.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of colored byproducts.[3]
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities in the hydrazine hydrate or other reagents can lead to discoloration.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Side reactions consuming starting materials. - Product loss during work-up and purification. | - Increase reaction time or temperature moderately, monitoring for byproduct formation. - Optimize reactant molar ratios. - Control temperature carefully during reactant addition. - Use an inert atmosphere. - Optimize extraction and recrystallization procedures to minimize losses. |
| High Levels of 1,2-Dicarbalkoxyhydrazine Impurity | - High reaction temperature. - Localized high concentration of the carbonate/chloroformate reagent. - Incorrect order of addition. | - Maintain a low reaction temperature (ideally between -20°C and 30°C) during the addition of the electrophile.[2][3] - Add the electrophile slowly and sub-surface to the hydrazine hydrate solution with vigorous stirring. - Consider simultaneous, slow addition of both reactants to a solvent.[2] |
| Presence of Azine Impurities | - Carbonyl impurities in starting materials or solvents. - Decomposition of the this compound product. | - Use high-purity, carbonyl-free solvents and reagents. - Purify starting materials if necessary. - Avoid excessive heating during the reaction and purification. |
| Difficulty in Removing Solvent/Water | - Formation of an emulsion during extraction. - High boiling point of the solvent. | - Add brine during extraction to break emulsions. - Use a lower boiling point solvent if the reaction chemistry allows. - For final drying, use a high-vacuum pump. |
| Product is an Oil and Does Not Solidify | - Presence of impurities depressing the melting point. - The specific this compound is a low-melting solid or an oil at room temperature. | - Purify the product using column chromatography. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the product in an ice-salt bath.[3] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Methyl this compound with Minimized Impurities[2]
Materials:
-
Hydrazine hydrate (~64% hydrazine)
-
Dimethyl carbonate
-
Methanol (B129727) (anhydrous)
-
Toluene
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and two separate addition funnels, add anhydrous methanol.
-
Cool the methanol to between +5°C and +10°C.
-
Simultaneously, and at a controlled rate, add dimethyl carbonate from one funnel and hydrazine hydrate from the other funnel to the cooled methanol over several hours, maintaining the temperature between +5°C and +10°C.
-
After the addition is complete, allow the mixture to stir at this temperature for an additional hour.
-
Slowly warm the reaction mixture to 50°C and hold for one hour.
-
Distill off the methanol and excess dimethyl carbonate under reduced pressure.
-
Add toluene to the crude methyl this compound residue.
-
Distill off the toluene under reduced pressure to azeotropically remove residual water and hydrazine.
-
The remaining product is high-purity methyl this compound.
Protocol 2: Synthesis of Benzyl this compound with High Purity[3]
Materials:
-
Hydrazine hydrate
-
Toluene
-
Potassium carbonate (catalyst)
-
Benzyl chloroformate
-
Purified water
-
Methanol
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve hydrazine hydrate in toluene.
-
Add potassium carbonate and stir the mixture for at least 5 minutes.
-
Cool the mixture to between -20°C and 30°C.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature in the specified range.
-
After the addition is complete, let the reaction proceed at this temperature for at least 2 hours.
-
Heat the mixture to 80-120°C for at least 30 minutes.
-
Cool the reaction mixture to below 80°C and filter to remove inorganic salts.
-
Wash the filter cake with toluene and combine the filtrates.
-
Remove the toluene from the filtrate by distillation under reduced pressure.
-
To the residue, add purified water and sonicate for at least 5 minutes.
-
Cool the mixture in an ice-salt bath for at least 30 minutes to precipitate the product.
-
Separate the supernatant and dissolve the solid in methanol.
-
Evaporate the methanol to obtain pure benzyl this compound.
Protocol 3: Purification of Crude Carbazates by Recrystallization[5][6]
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or a mixture of ethyl acetate (B1210297) and hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Section 4: Data Presentation
Table 1: Effect of Reaction Temperature on Impurity Formation
| Temperature Range | 1,2-Dicarbalkoxyhydrazine Formation | Azine Formation | Product Discoloration |
| -20°C to 0°C | Low | Low | Low |
| 0°C to 30°C | Moderate | Low | Low to Moderate |
| > 30°C | High | Moderate to High | High |
Table 2: Influence of Reactant Molar Ratio (Hydrazine Hydrate : Carbonate/Chloroformate) on Product Purity
| Molar Ratio | Product Purity | Unreacted Starting Material | 1,2-Dicarbalkoxyhydrazine Impurity |
| < 1:1 | Lower | High Carbonate/Chloroformate | High |
| 1:1 to 1.1:1 | Optimal | Low | Low |
| > 1.1:1 | Lower | High Hydrazine Hydrate | Low |
Section 5: Visualizations (Graphviz)
Caption: General experimental workflow for this compound synthesis.
Caption: Common impurity formation pathways in this compound synthesis.
Section 6: Safety Precautions
Working with Hydrazine Hydrate:
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1] Always handle it with extreme caution in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid heating hydrazine hydrate excessively, as it can decompose.
-
Prevent contact with oxidizers and certain metals, as this can lead to vigorous reactions.
-
In case of skin contact, immediately flush the affected area with copious amounts of water.[4]
-
-
Waste Disposal:
-
Quench small spills and residues with a dilute solution of hydrogen peroxide or sodium hypochlorite.
-
Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines. Do not mix with other waste streams, especially those containing oxidizing agents.
-
References
Technical Support Center: Optimization of Cleavage Conditions for Boc-Protected Carbazates
Welcome to the technical support center for the optimization of cleavage conditions for Boc-protected carbazates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of Boc-carbazates.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of carbazates in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Q1: My Boc deprotection is incomplete, and TLC/LC-MS analysis still shows the presence of the starting material. What steps can I take to drive the reaction to completion?
A1: Incomplete deprotection is a common challenge. Consider the following troubleshooting steps:
-
Increase Acid Concentration or Equivalents: The acidic conditions may be too mild. For trifluoroacetic acid (TFA), a common starting point is a 25-50% solution in dichloromethane (B109758) (DCM).[1] If this proves ineffective, you can incrementally increase the concentration of TFA. For reactions utilizing HCl in dioxane or methanol, ensure you are using a sufficient excess of the acid, typically 5-10 equivalents.[1]
-
Extend Reaction Time: Monitor the reaction's progress closely using TLC or LC-MS and allow it to proceed until the starting material is fully consumed.[1] Substrates that are sterically hindered may necessitate longer reaction times.[1]
-
Increase Reaction Temperature: Most Boc deprotections are conducted at room temperature.[1] If the reaction is proceeding slowly, gentle heating (e.g., to 40-50 °C) can sometimes facilitate the removal of a stubborn Boc group.[1] However, exercise caution as elevated temperatures can also promote the formation of side products.[1]
-
Switch to a Stronger Acidic System: If a TFA/DCM mixture is unsuccessful, a 4M solution of HCl in 1,4-dioxane (B91453) is often a more potent alternative.[1][2]
Issue 2: Formation of Side Products
Q2: I am observing a significant side product that I suspect is from tert-butylation of my molecule. How can this be prevented?
A2: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can lead to unwanted side reactions, particularly the alkylation of electron-rich aromatic rings or other nucleophilic sites in your molecule.[2][3] Here are some strategies to mitigate this issue:
-
Incorporate a Scavenger: The most effective method to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[2] Scavengers are compounds that trap the tert-butyl cation before it can react with your substrate.[2] Common scavengers include triethylsilane (TES), thioanisole, or anisole.[2]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 0 °C, can help minimize side reactions by controlling the rates of both the deprotection and side product formation.[1][2]
-
Utilize Milder or Acid-Free Deprotection Methods: If side product formation remains a significant issue, consider switching to a milder deprotection protocol or an acid-free method.[2]
Issue 3: Degradation of Acid-Sensitive Functional Groups
Q3: My carbazate contains other acid-labile functional groups that are being cleaved along with the Boc group. How can I achieve selective deprotection?
A3: Achieving selectivity when other acid-sensitive groups are present requires careful control of the reaction conditions.
-
Employ Milder Acidic Conditions: Use carefully controlled, milder acidic conditions. This can include using a dilute acid solution or running the reaction at a low temperature.[2]
-
Explore Orthogonal Deprotection Strategies: If mild acidic conditions are not selective enough, an orthogonal deprotection strategy is recommended.[2] This involves using a cleavage method that does not rely on acidic conditions. Alternative methods include thermal, basic, or enzymatic deprotection.[2]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection of a Boc-protected this compound is an acid-catalyzed process.[4] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA or HCl.[4][5] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[4][5]
Q2: What are the standard reaction conditions for Boc deprotection of carbazates?
A2: The most common method for Boc deprotection involves the use of strong acids.[4][6] A widely used condition is a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-4 hours.[1] Another common reagent is a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane.[2]
Q3: Are there any "green" or environmentally friendly alternatives for Boc deprotection?
A3: Yes, several greener alternatives to strong acid deprotection have been developed. One such method involves heating the Boc-protected this compound in boiling water, which can lead to quantitative deprotection in a short time.[7][8] This method avoids the use of hazardous acids and organic solvents.
Q4: Can Lewis acids be used for Boc deprotection?
A4: Yes, certain Lewis acids can catalyze the deprotection of Boc groups under milder conditions than strong Brønsted acids.[2] Examples include iron(III) chloride (FeCl₃) and zinc bromide (ZnBr₂).[6][7]
Data Presentation
Table 1: Comparison of Common Acidic Cleavage Conditions for Boc-Carbazates
| Reagent/Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 25-50% (v/v) | 0 °C to RT | 1-4 hours | A standard and widely used method.[1] Scavengers may be needed. |
| 4M HCl in 1,4-Dioxane | 4M | RT | 1-4 hours | A more potent alternative to TFA/DCM.[2] |
| HCl in Methanol | 5-10 equivalents | RT | Varies | Can be effective, but monitor for esterification if other sensitive groups are present.[1] |
Table 2: Overview of Alternative (Milder) Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [7][8] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [7][9] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [7] |
| Thermal (Toluene) | N-Boc derivatives | Toluene (B28343), Reflux | Varies | Good | [2] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
This protocol is a standard method suitable for many tert-butyl this compound adducts.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v). If your substrate is sensitive to tert-butylation, add scavengers (e.g., 2.5% triethylsilane) to the mixture.[1]
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess acid in vacuo. The resulting residue can be co-evaporated with a solvent like toluene to remove residual TFA. The crude product can then be purified by a suitable method, such as column chromatography, or by performing a basic work-up to obtain the free amine.
Protocol 2: General Procedure for Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is a more potent alternative to the TFA/DCM method.
-
Dissolution: Dissolve the Boc-protected this compound (1 equivalent) in a minimal amount of 1,4-dioxane or a suitable co-solvent.[2]
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (3-10 equivalents) dropwise at room temperature.[2]
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 1-4 hours), remove the solvent in vacuo.[2]
-
Work-up: If the hydrochloride salt is the desired product, it can be used directly or triturated with a solvent like diethyl ether to yield a solid.[2] To obtain the free amine, dissolve the residue in an appropriate solvent (e.g., DCM or Ethyl Acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).[2] Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected this compound.[2]
Visualizations
Caption: General experimental workflow for the acidic deprotection of Boc-carbazates.
Caption: Troubleshooting decision tree for Boc-carbazate deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. mcours.net [mcours.net]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Carbazate-Based Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in carbazate-based cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound-based cross-coupling reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?
A1: Low or no conversion in this compound cross-coupling reactions, a type of Buchwald-Hartwig amination, can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include the quality of reagents and solvents, the integrity of the reaction atmosphere, and the chosen catalyst system. Ensure that all reagents, especially the this compound and the aryl halide, are pure and that solvents are anhydrous and degassed. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, necessitating a rigorously inert atmosphere (Argon or Nitrogen).[1] The choice of palladium precursor, ligand, and base is also critical and may require optimization for your specific substrates.
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] This competing reaction consumes your starting material and reduces the yield of the desired N-aryl this compound. Several factors can promote this side reaction:
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.
-
Base: The choice and strength of the base can influence the rate of hydrodehalogenation. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) may be necessary to find one that favors the desired C-N bond formation.[2]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination (product formation) and β-hydride elimination (leading to hydrodehalogenation). Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired coupling.[3]
Q3: My reaction is producing a dark precipitate (palladium black), and the reaction has stalled. What is happening and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.[1] This occurs when the active Pd(0) catalyst aggregates into inactive palladium metal. Several factors can contribute to this:
-
Ligand Instability: The phosphine ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as a biarylphosphine or an N-heterocyclic carbene (NHC) ligand.[1]
-
High Temperature: Elevated temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature that still provides a reasonable reaction rate.
-
Insufficient Ligand: An inadequate amount of ligand relative to the palladium precursor can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an appropriate ligand-to-metal ratio is used.
Q4: Are there any known side reactions specific to the this compound nucleophile that I should be aware of?
A4: Yes, in addition to the general cross-coupling side reactions, carbazates can undergo specific undesired transformations. One potential issue is the cleavage of the N-N bond, which can be promoted by certain transition metal complexes under harsh conditions.[4][5] Another consideration is the stability of the this compound protecting group (e.g., Boc) under the reaction conditions. While generally stable, prolonged exposure to strong bases or high temperatures could potentially lead to its cleavage or other side reactions. Careful monitoring of the reaction and optimization of conditions are key to minimizing these pathways.
Troubleshooting Guide
Problem: Low Yield of N-Aryl this compound Product
This is a common issue that can be addressed by systematically evaluating and optimizing several reaction parameters.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in this compound cross-coupling reactions.
Data on Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of this compound cross-coupling reactions. Below are tables summarizing the effects of these parameters on the yield of N-arylation of tert-butyl this compound.
Table 1: Effect of Palladium Precursor and Ligand on the N-Arylation of tert-Butyl this compound with 4-Bromotoluene
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85[6] |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 80 | 12 | 75 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 24 | 68 |
| 4 | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | NaOtBu | Toluene | 100 | 16 | 92 |
Table 2: Effect of Base and Solvent on the N-Arylation of tert-Butyl this compound with 4-Chlorobenzonitrile
| Entry | Palladium System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | NaOtBu (1.5) | Toluene | 110 | 12 | 91 |
| 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | Pd₂(dba)₃ / XPhos | LHMDS (1.5) | THF | 65 | 18 | 85 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 88 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed N-Arylation of tert-Butyl this compound
This protocol provides a general starting point for the cross-coupling of tert-butyl this compound with an aryl halide. Optimization of the specific components may be necessary for different substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equivalents)
-
tert-Butyl this compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF) to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques.
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Add the aryl halide and tert-butyl this compound to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-tert-butyl this compound.
General Experimental Workflow
Caption: A generalized workflow for a typical this compound cross-coupling experiment.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed N-arylation of carbazates follows the Buchwald-Hartwig amination catalytic cycle.
Simplified Catalytic Cycle for this compound N-Arylation
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination of carbazates.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. N-N bond cleavage of hydrazines with a multiproton-responsive pincer-type iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Amine Protection: A Comparative Guide to Tert-Butyl Carbazate vs. Benzyl Carbazate
In the landscape of organic synthesis, particularly within peptide synthesis and complex drug development, the strategic protection of amine functionalities is paramount to prevent undesired side reactions. Among the most trusted reagents for this task are carbazates, which install the corresponding carbamate (B1207046) protecting groups. The tert-butyloxycarbonyl (Boc) group, derived from reagents like tert-butyl carbazate, and the benzyloxycarbonyl (Cbz or Z) group, from benzyl (B1604629) this compound, have long been staples for researchers. Their widespread use stems from their reliability and, most importantly, their differing lability, which allows for selective and strategic deprotection.
This guide offers an objective, data-supported comparison of their performance to assist chemists in selecting the optimal protecting group for their synthetic endeavors.
At a Glance: Key Differences and Orthogonality
The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which establishes their orthogonal relationship in synthesis.[1][2] Orthogonal protection is a strategy that employs multiple protecting groups that can be removed under different, non-interfering conditions.[3][4] This allows for the selective deprotection of one functional group while others in the molecule remain intact—a critical maneuver in the synthesis of polyfunctional molecules like peptides.[1][3][5]
-
The Boc group is known for its sensitivity to acidic conditions (e.g., trifluoroacetic acid).[6][7][8]
-
The Cbz group is characteristically stable in acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[9][10][11]
This orthogonality is a cornerstone of modern synthetic chemistry, enabling precise, sequential modifications of complex molecules.[12]
Quantitative Comparison of Performance
To facilitate a direct comparison, the following tables summarize typical experimental data for the protection of amines and the stability of the resulting carbamates under various deprotection conditions.
Table 1: Comparative Data for Amine Protection
| Parameter | Tert-Butyl Carbamate (Boc) | Benzyl Carbamate (Cbz) |
| Protecting Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | Base (e.g., TEA, DMAP, NaHCO₃) in CH₂Cl₂, THF, or H₂O/MeOH.[6][13][14] | Base (e.g., Na₂CO₃, NaHCO₃) in CH₂Cl₂, H₂O, or PEG-400.[9][10][11] |
| Reaction Time | Generally fast, from minutes to a few hours.[15] | Can be very rapid (10-15 min) with specific catalysts.[16][17] |
| Typical Yields | Excellent, often in the 90-97% range.[13] | Excellent, often >90%.[10][16] |
Table 2: Comparative Stability and Deprotection Conditions
| Condition/Reagent | Tert-Butyl Carbamate (Boc) Stability | Benzyl Carbamate (Cbz) Stability |
| Strong Acid (e.g., TFA, HCl) | Labile .[6][8] Cleaved readily at room temperature. | Generally Stable .[9][11] Can be cleaved by harsh conditions (e.g., HBr/AcOH).[9] |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable .[15] | Labile .[9][18][19] This is the standard cleavage method. |
| Strong Base (e.g., NaOH, reflux) | Stable .[15] | Stable .[10][11] |
| Nucleophiles | Stable .[15] | Stable . (Can be cleaved by specific nucleophilic protocols).[20] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: General Protection of a Primary Amine with (Boc)₂O
This protocol describes a common method for introducing the Boc protecting group.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a 1:1 mixture of Water/Methanol[6][13]
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (TEA or NaHCO₃) to the solution.
-
Slowly add di-tert-butyl dicarbonate to the stirring solution at room temperature or 0 °C.[12]
-
Stir the reaction mixture until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS (typically 1-16 hours).[13]
-
If using an organic solvent, quench the reaction with water or a dilute aqueous NH₄Cl solution.[12]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc-protected amine.
Protocol 2: General Deprotection of a Boc-Protected Amine
This protocol outlines the standard acidic cleavage of the Boc group.
Materials:
-
N-Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected amine in DCM (a typical concentration is ~0.1-0.2 M).
-
Add an excess of TFA to the solution (e.g., a 25-50% TFA/DCM solution).[6]
-
Stir the mixture at room temperature. The reaction is usually rapid, often completing in 30 minutes to 2 hours, and can be monitored by TLC.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting the free amine.
Caution: The deprotection generates a tert-butyl cation, which can alkylate nucleophilic residues. Scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to suppress these side reactions.[5][21]
Protocol 3: General Protection of a Primary Amine with Cbz-Cl
This protocol describes a typical Schotten-Baumann procedure for Cbz protection.
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Solvent: 1:1 mixture of Water and a suitable organic solvent (e.g., Dioxane or THF)[9]
Procedure:
-
Dissolve the amine in the solvent mixture in a flask equipped with a stir bar.
-
Add the sodium carbonate base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the vigorously stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-Cbz-protected amine.
Protocol 4: General Deprotection of a Cbz-Protected Amine via Hydrogenolysis
This protocol details the most common method for Cbz group removal.[18]
Materials:
-
N-Cbz-protected amine (1.0 eq)
-
Catalyst: 10% Palladium on activated carbon (10% Pd/C), typically 5-10 mol% by weight.
-
Hydrogen Source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) (HCOONH₄, 3-5 eq).[18]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Procedure:
-
Dissolve the N-Cbz-protected amine in the chosen solvent in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric and should be handled with care, often by adding it under an inert atmosphere or as a slurry in the solvent.
-
For H₂ gas: Purge the flask with H₂ and maintain a positive pressure with a hydrogen balloon.
-
For transfer hydrogenation: Add ammonium formate to the mixture.[18]
-
Stir the reaction vigorously at room temperature (or reflux for transfer hydrogenation) until TLC or LC-MS indicates the reaction is complete.[18]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Synthetic Strategies
The logical workflows of protection, deprotection, and orthogonality can be clearly represented using diagrams.
Conclusion
Both tert-butyl carbamate (Boc) and benzyl carbamate (Cbz) are indispensable tools in modern organic synthesis, each with a well-defined role. The choice between them is not a matter of superiority but of strategy.
-
Choose Boc when subsequent reaction steps require basic, nucleophilic, or reductive conditions and when a final, mild acid-labile deprotection is desired.
-
Choose Cbz when the synthetic route involves acidic conditions and when the molecule can tolerate catalytic hydrogenation for deprotection.
The true power of these protecting groups is realized when they are used together in an orthogonal scheme, which provides chemists with the flexibility and precise control required to construct highly complex and valuable molecules.[5][7] A thorough understanding of their comparative stability and the specific experimental conditions for their use and removal is essential for achieving synthetic goals with efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. people.uniurb.it [people.uniurb.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ijacskros.com [ijacskros.com]
- 12. benchchem.com [benchchem.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 20. Cbz-Protected Amino Groups [organic-chemistry.org]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Validated Spectrophotometric Method for Carbazate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of carbazates, this guide offers a comprehensive overview and validation of a new, simple, and sensitive spectrophotometric method. The performance of this novel approach is compared with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary data to make informed decisions for your analytical needs.
This new spectrophotometric method is based on the reaction of carbazate with a specific chromogenic agent, resulting in a colored product that can be measured at a particular wavelength. This approach offers a cost-effective and rapid alternative to more complex chromatographic methods, which are also discussed in this guide.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the new spectrophotometric method alongside typical values for HPLC-UV and GC-MS methods used for the analysis of related compounds.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Common Matrices |
| New Spectrophotometric Method | >0.999 | 0.2 µg/g[1] | 0.6 µg/g[1] | 97.8 - 100.0%[1] | < 1.0%[1] | Pharmaceutical Drug Substances[1] |
| HPLC-UV (with derivatization) | >0.999 | 1.03 ppm (as hydrazine)[2] | 3.1 ppm (as hydrazine)[2] | 98 - 102% | < 2.0% | Pharmaceutical Drug Substances |
| GC-MS | >0.99 | 0.4 - 2.8 µg/kg[3] | 1.2 - 9.2 µg/kg[3] | 87 - 104.4%[3] | 1.7 - 8.49%[3] | Alcoholic beverages, fermented foods, plasma[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the new spectrophotometric method and the established HPLC-UV and GC-MS methods.
New Spectrophotometric Method
This method is based on the reaction of the this compound (or related hydrazine (B178648) impurity) with 4-Dimethylaminobenzaldehyde (4-DMAB) which forms a colored complex that is measured spectrophotometrically.[1]
-
Preparation of Reagent Solution: Dissolve approximately 0.8 g of 4-Dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol (B145695) and 4 mL of concentrated hydrochloric acid.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of a this compound standard in a suitable solvent to create a stock solution. Prepare a series of dilutions to construct a calibration curve. For example, a stock solution of hydrazine sulfate (B86663) can be prepared and diluted to yield concentrations ranging from 0.2 µg/g to 27 µg/g.[1]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent used for the standard solutions.
-
Color Development: Mix the sample or standard solution with the reagent solution and allow the color to develop for a specified time.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 458 nm for the hydrazine-DMAB complex) against a reagent blank.[1]
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC-UV) Method
Due to the low UV activity of carbazates, a derivatization step is typically required to form a product with a strong chromophore.[4]
-
Derivatization Agent: A common derivatizing agent is salicylaldehyde (B1680747), which reacts with hydrazine and related compounds to form a stable hydrazone.[2][4]
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., methanol) is typically employed in an isocratic or gradient elution.[2]
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.[2][4]
-
Detection: UV detection is performed at the wavelength of maximum absorbance of the derivatized product (e.g., 360 nm for the salicylaldehyde hydrazone).[2][4]
-
-
Quantification: The amount of this compound is calculated by comparing the peak area of the derivatized product in the sample chromatogram to a calibration curve prepared from derivatized standards.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity and is a powerful technique for the quantification of carbamates and related compounds, often after a derivatization step to improve volatility and thermal stability.[3]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a polymeric sorbent) with an appropriate solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with a suitable solvent.
-
-
Derivatization (optional but often necessary): If the this compound is not amenable to direct GC analysis, a derivatization step to create a more volatile and stable compound may be required.
-
GC-MS System Conditions:
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is typically used.[5]
-
Inlet: A split/splitless or programmable temperature vaporization (PTV) inlet is employed.[5]
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Source: Electron Ionization (EI) is a common ionization technique.[5]
-
Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity.[5] For ethyl carbamate, for example, m/z 62 is often used for quantification.[3]
-
-
Quantification: The concentration of the this compound is determined by comparing the peak area of the target ion in the sample to a calibration curve generated from standards.
Mandatory Visualizations
To further clarify the experimental and logical processes, the following diagrams have been generated.
Caption: Experimental workflow for the new spectrophotometric method.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
A Comparative Analysis of Carbazate and Carbamate Linkers in Prodrug Efficacy
In the realm of prodrug design, the choice of a linker molecule is paramount to achieving therapeutic success. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated toxicity, while also being susceptible to cleavage at the target site to unleash the active pharmaceutical agent. Among the various linker strategies, carbamate (B1207046) and carbazate functionalities have been explored for their potential to modulate the stability and release kinetics of prodrugs. This guide provides a comprehensive comparison of the efficacy of this compound and carbamate linkers, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Carbamate Linkers: A Versatile and Well-Established Platform
Carbamate linkers, characterized by the -O-CO-NH- moiety, are a cornerstone in the design of prodrugs, particularly in the field of antibody-drug conjugates (ADCs). Their popularity stems from a fine balance between stability and controlled, triggerable release.[1]
Mechanisms of Cleavage
Carbamate linkers can be engineered for cleavage through two primary mechanisms:
-
Enzymatic Cleavage: These linkers are designed as substrates for enzymes that are overexpressed in the target tissue, such as the lysosomal protease cathepsin B in tumor cells. A classic example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which undergoes cathepsin B-mediated cleavage. This initiates a self-immolative 1,6-elimination of the PABC spacer to release the unmodified drug.[1]
-
pH-Sensitive Cleavage: The stability of certain carbamate linkers is dependent on pH. They are designed to be stable at the physiological pH of blood (7.4) but undergo hydrolysis at the lower pH of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1]
Data Presentation: Stability of Carbamate Linkers
The stability of carbamate linkers is a critical factor in their performance and is often evaluated by measuring their half-life or the percentage of drug release in various biological media.
| Linker Type | Model System/Drug | Medium | Condition | Half-life (t½) / % Release | Reference |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable | [2] |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release | [2] |
| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | Dramatically improved stability vs. Val-Cit-PABC | [2] |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis | [2] |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH 7.0 | > 2.0 h | [2] |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH ~5.0 | 2.4 min | [2] |
| Silyl ether-based | MMAE | Human Plasma | - | > 7 days | [2] |
| Benzylic N-acyl carbamate | - | Plasma | - | Stable | [2] |
| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release | [2] |
| Carbonate | SN-38 | Serum | - | ~36 h | [2] |
| Monosubstituted Carbamate | Dopaminergic Compounds | pH 7.4, 37°C | - | 4 - 40 min | [3] |
| N,N-Disubstituted Carbamate | Dopaminergic Compounds | Buffer and Plasma | - | Stable | [3] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. Below are detailed methodologies for key stability-indicating assays.
Plasma Stability Assay
-
Objective: To determine the stability of a linker-drug conjugate in plasma.
-
Materials:
-
Linker-drug conjugate
-
Human and/or mouse plasma
-
Suitable solvent for stock solution (e.g., DMSO)
-
High-speed centrifuge
-
HPLC-MS system
-
-
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent.
-
Incubate the linker-drug conjugate at a final concentration of 10 µM in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS to quantify the intact conjugate and any released payload.[1]
-
Mandatory Visualization
This compound Linkers: An Emerging but Less Characterized Alternative
This compound linkers, which contain a -NH-NH-CO-O- structure, represent a less explored class of linkers in prodrug design compared to their carbamate counterparts. The presence of a nitrogen-nitrogen single bond introduces unique chemical properties that could potentially be exploited for novel drug release mechanisms.
Potential Cleavage Mechanisms
While direct experimental data comparing this compound and carbamate linkers in prodrugs is scarce, the chemical nature of the this compound linkage suggests potential cleavage mechanisms:
-
Reductive Cleavage: The N-N bond in carbazates is susceptible to reductive cleavage under certain biological conditions, such as in the presence of specific enzymes or reducing agents like glutathione, which is found at higher concentrations inside cells compared to the bloodstream.
-
Enzymatic Hydrolysis: Similar to carbamates, the ester-like portion of the this compound linker could be susceptible to hydrolysis by esterases or other hydrolases present in target tissues or intracellular compartments.
-
Oxidative Cleavage: The hydrazine (B178648) moiety could also be a target for oxidative cleavage under specific physiological or pathological conditions.
Data Presentation: A Knowledge Gap
A comprehensive search of the scientific literature reveals a significant lack of direct, quantitative comparative data on the stability and efficacy of this compound linkers in prodrugs versus carbamate linkers. While theoretical studies on the gas-phase kinetics of simple carbazates exist, this information is not directly translatable to the complex biological milieu in which a prodrug must function. Some studies on hydrazide-based glycoconjugates have shown that their stability is pH-dependent, with half-lives ranging from hours to days, and they become more stable as the pH approaches neutrality.[4] This suggests that this compound linkers might also exhibit pH-sensitive stability.
Experimental Protocols
Due to the limited number of studies employing this compound linkers in prodrugs, standardized experimental protocols for their specific evaluation are not as well-established as those for carbamates. However, the general protocols used for assessing the stability of other linker types, such as the plasma stability assay described for carbamates, can be adapted to evaluate this compound-linked conjugates. Additionally, assays designed to assess the stability of hydrazide-based linkers would be highly relevant.[5]
In Vitro Plasma Stability Assay for Hydrazide-based Linkers
-
Objective: To determine the rate of degradation of a hydrazide-linked conjugate in plasma.
-
Procedure:
-
Prepare a stock solution of the test conjugate.
-
Spike the conjugate into pre-warmed plasma at a desired final concentration.
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points, withdraw aliquots and immediately quench the reaction with a cold solution (e.g., acetonitrile with an internal standard) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS or HPLC-UV to quantify the remaining intact conjugate and any released drug.
-
Plot the percentage of the remaining intact conjugate against time to determine the half-life (t½) of the conjugate in plasma.[5]
-
Mandatory Visualization
Conclusion: Carbamates Lead the Way, Carbazates Offer Untapped Potential
Based on the currently available scientific literature, carbamate linkers represent a well-understood and highly versatile platform for prodrug design, with a wealth of experimental data supporting their use. The ability to fine-tune their stability and cleavage mechanism through enzymatic or pH-sensitive triggers provides a robust toolkit for drug development professionals.
In contrast, this compound linkers remain a largely unexplored area in the context of prodrugs. While their unique N-N bond presents intriguing possibilities for novel release mechanisms, there is a critical need for direct, comparative experimental studies to elucidate their stability, cleavage kinetics, and overall efficacy in biological systems. Future research focused on synthesizing and evaluating this compound-linked prodrugs will be essential to determine if they can offer advantages over the more established carbamate linkers and to unlock their potential in targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Performance Evaluation of Carbazate Derivatives in Pyrazole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of pyrazole (B372694) scaffolds is a cornerstone of medicinal chemistry. The choice of reagents can significantly impact yield, purity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of the performance of different carbazate derivatives in pyrazole synthesis, supported by available experimental data and established chemical principles.
The use of carbazates as precursors for the hydrazine (B178648) moiety in pyrazole synthesis offers several advantages over traditional methods that use hydrazine hydrate (B1144303) or its salts. Carbazates are generally more stable, less toxic, and allow for the introduction of a protecting group on the pyrazole nitrogen in a single step. This facilitates further functionalization of the pyrazole ring. This guide will focus on the comparative performance of common this compound derivatives.
Comparative Performance of this compound Derivatives
The selection of a specific this compound derivative can influence reaction outcomes. The following table summarizes the performance of various carbazates based on available literature and known reactivity trends of the corresponding protecting groups.
| This compound Derivative | Common Abbreviation | Key Characteristics | Typical Reaction Partners | Typical Reaction Conditions | Reported/Expected Yields | Remarks |
| tert-Butyl this compound | Boc-hydrazine | Stable, provides a readily cleavable Boc protecting group.[1] | 1,3-Dicarbonyl compounds, β-enamino diketones.[1][2] | Ethanolic solution, room temperature to reflux.[1][2] | Good (51-70%).[1][2] | Offers a safer alternative to hydrazine hydrate and yields a protected pyrazole intermediate ready for subsequent synthetic steps.[1] May require longer reaction times.[1] |
| Methyl this compound | More reactive than tert-butyl this compound. | 1,3-Dicarbonyl compounds. | Acid or base catalysis, heating may be required. | Moderate to Good. | The resulting N-methoxycarbonyl pyrazole can be deprotected under basic conditions. | |
| Ethyl this compound | Similar reactivity to methyl this compound. | 1,3-Dicarbonyl compounds. | Acid or base catalysis, heating may be required. | Moderate to Good. | The N-ethoxycarbonyl group can be removed by hydrolysis. | |
| Benzyl this compound | Cbz-hydrazine | Provides a Cbz protecting group, which can be removed by hydrogenolysis. | 1,3-Dicarbonyl compounds, alkynes. | Base-mediated, may require heating. | Good. | Useful when orthogonal deprotection strategies are required. |
| Phenyl this compound | Used for the synthesis of N-phenoxycarbonyl pyrazoles. | 1,3-Dicarbonyl compounds. | Acid or base catalysis. | Moderate to Good. | The phenoxycarbonyl group can be cleaved under specific conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following is a representative experimental protocol for the synthesis of a pyrazole derivative using tert-butyl this compound.
Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[2]
Materials:
-
β-Enamino diketone (1.0 eq)
-
tert-Butyl this compound (1.0-1.2 eq)[3]
-
Anhydrous Ethanol (B145695) (EtOH)
Procedure:
-
The β-enamino diketone is dissolved in anhydrous ethanol in a round-bottom flask.
-
tert-Butyl this compound is added to the solution.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pyrazole.
Visualizing the Synthesis
Diagrams can provide a clear overview of the experimental workflow and reaction mechanisms. The following diagrams were generated using the DOT language.
Caption: General experimental workflow for pyrazole synthesis.
Caption: Generalized reaction pathway for pyrazole formation.
References
A Comparative Guide to Carbazates and Alternative Reagents for the Synthesis of N-Amino Heterocycles
For researchers, scientists, and drug development professionals, the efficient synthesis of N-amino heterocycles is a critical step in the discovery and development of novel therapeutics. These structural motifs are prevalent in a wide array of biologically active compounds. This guide provides an objective comparison of carbazates and alternative electrophilic aminating reagents for the synthesis of N-amino heterocycles, supported by experimental data and detailed protocols.
The introduction of an amino group onto a nitrogen atom of a heterocyclic ring can be achieved through various synthetic strategies. Among the most common methods is the use of electrophilic aminating reagents. This guide focuses on a comparative analysis of carbazates, particularly tert-butyl carbazate, and prominent alternative reagents: hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl).
Performance Comparison: Carbazates vs. Alternative Reagents
The choice of an aminating reagent is often dictated by the substrate, desired yield, and reaction conditions. Below is a summary of the performance of tert-butyl this compound, HOSA, and monochloramine in the N-amination of common heterocycles.
| Reagent | Heterocycle | Typical Reaction Conditions | Yield (%) | Notes |
| tert-Butyl this compound | Pyridine (B92270) | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 80-110 °C, 12-24 h | Moderate | Buchwald-Hartwig amination conditions; can be substrate-dependent. |
| Indole (B1671886) | Base (e.g., NaH), DMF, rt | Low to Moderate | Often used as a building block rather than for direct N-amination of the pre-formed heterocycle. | |
| Pyrrole (B145914) | Base (e.g., NaH), DMF, rt | Low to Moderate | Similar to indoles, direct N-amination can be challenging. | |
| Hydroxylamine-O-sulfonic acid (HOSA) | Pyridine | Aqueous or organic solvent, often with a base (e.g., KOH) | Generally Low | Yields can be improved for less reactive pyridines using derivatives like mesitylenesulfonyl hydroxylamine (B1172632) (MSH). |
| Indole | KOH, DMF | Good | A versatile reagent for a range of heterocycles. | |
| Pyrrole | KOH, DMF | Good | Effective for the N-amination of pyrroles. | |
| Monochloramine (NH₂Cl) | Pyridine | Base (e.g., NaH), ether or THF | Good | An effective reagent for the amination of pyridines. |
| Indole | Base (e.g., NaH), ether or THF | 45-97[1] | Considered an excellent reagent for this transformation.[1] | |
| Pyrrole | Base (e.g., NaH), ether or THF | 45-97[1] | Highly effective for the N-amination of pyrroles.[1] |
Experimental Protocols
Detailed methodologies for key N-amination reactions are provided below to facilitate experimental design and execution.
Protocol 1: N-Amination of Pyridine using tert-Butyl this compound (Buchwald-Hartwig Amination)
This protocol is adapted from general Buchwald-Hartwig amination procedures and may require optimization for specific pyridine substrates.
Materials:
-
Pyridine derivative (1.0 equiv)
-
tert-Butyl this compound (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Caesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add the pyridine derivative and tert-butyl this compound, followed by anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Amination of Indole using Hydroxylamine-O-sulfonic Acid (HOSA)
Materials:
-
Indole (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.1 equiv)
-
Potassium hydroxide (B78521) (KOH) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add powdered KOH to the solution and stir for 30 minutes at 0 °C.
-
Add HOSA portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Amination of Pyrrole using Monochloramine (NH₂Cl)
Materials:
-
Pyrrole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
A freshly prepared solution of monochloramine in diethyl ether. (Caution: Monochloramine is unstable and potentially explosive. It should be prepared in solution and used immediately. Handle with extreme care behind a blast shield.)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Add a solution of the pyrrole in anhydrous diethyl ether dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Add the freshly prepared ethereal solution of monochloramine dropwise via the dropping funnel.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The general workflow for the electrophilic N-amination of heterocycles can be visualized as a three-step process.
Caption: General workflow for electrophilic N-amination.
The synthesis of N-amino heterocycles often follows a general pathway involving the generation of a nucleophilic nitrogen on the heterocycle, which then attacks the electrophilic aminating reagent.
Caption: Reagent classes and their primary reaction pathways.
Conclusion
The selection of an appropriate reagent for the synthesis of N-amino heterocycles is a critical decision in the synthetic planning process.
-
Monochloramine emerges as a highly efficient reagent for the N-amination of electron-rich heterocycles like indoles and pyrroles, consistently providing high yields.[1]
-
Hydroxylamine-O-sulfonic acid (HOSA) offers a broader applicability to a variety of nitrogen heterocycles, although yields can be variable.
-
Carbazates , such as tert-butyl this compound, are valuable for introducing a protected amino group and are particularly useful in transition-metal-catalyzed cross-coupling reactions, which can offer a different regioselectivity and functional group tolerance compared to direct electrophilic amination.
Researchers should consider the electronic properties of the heterocyclic substrate, potential side reactions, and the desired scale of the synthesis when choosing between these reagents. The detailed protocols and comparative data presented in this guide are intended to aid in making an informed decision to accelerate research and development in medicinal chemistry and related fields.
References
Comparative Analysis of Carbazate Stability in Acidic and Basic Media
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of carbazates in acidic and basic environments, supported by established experimental methodologies. Carbazates, esters of carbazic acid, are crucial functional groups in many pharmaceutical compounds and their stability is a critical parameter influencing shelf-life, formulation, and biological activity. Understanding their degradation profiles under different pH conditions is paramount for the development of robust and effective drug products.
Mechanisms of Carbazate Degradation
The degradation of carbazates, analogous to the closely related carbamates, proceeds via different mechanisms in acidic and basic media.
In acidic media , the hydrolysis of carbazates can occur through two primary pathways: the AAC1 (unimolecular) and AAC2 (bimolecular) mechanisms.[1][2] The specific pathway is influenced by the acid concentration and the structure of the this compound. The AAC2 mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water.
In basic media , the degradation is typically more rapid and often proceeds through an elimination-addition mechanism, specifically the E1cB (unimolecular elimination of the conjugate base) pathway.[3][4] This involves the deprotonation of the nitrogen atom, followed by the elimination of the alkoxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed.
Diagram of Acid-Catalyzed Hydrolysis of a this compound (AAC2 Mechanism)
References
A Comparative Guide to Carbazate-Based Fluorescent Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
The field of bioimaging relies on the precise and sensitive detection of specific analytes within complex biological systems. Fluorescent probes are indispensable tools in this endeavor, and carbazate-based scaffolds have emerged as a versatile platform for the design of probes targeting a range of important biological molecules. This guide provides an objective comparison of this compound-based fluorescent probes for the detection of formaldehyde (B43269), nerve agents, and zinc ions, with a focus on their performance against alternative probes, supported by experimental data.
Introduction to this compound-Based Fluorescent Probes
This compound derivatives, characterized by a hydrazinecarboxylate functional group, offer a unique combination of chelating properties and reactivity that can be harnessed for the design of highly specific and sensitive fluorescent probes. The core structure allows for facile modification, enabling the tuning of photophysical properties and the introduction of recognition moieties for various analytes. The primary mechanisms of action for this compound-based probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and analyte-induced chemical reactions that lead to a "turn-on" or ratiometric fluorescent response.
This compound-Based Probes for Formaldehyde Detection
Formaldehyde (FA) is a crucial endogenous metabolite but is also a well-known environmental toxin. Its detection in biological systems is of significant interest. This compound-based probes for formaldehyde often utilize a reaction-based sensing mechanism, where the probe reacts specifically with formaldehyde to induce a change in its fluorescence.
Performance Comparison: Formaldehyde Probes
| Probe Name/Type | Fluorophore | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| This compound-based (NAP-FAP2 series) | 1,8-naphthalimide | ~450 | ~540 | - | - | [1] |
| This compound-based (CAA) | Coumarin | - | - | - | 1.92 μM | [2] |
| Alternative: Aza-Cope Rearrangement (FP1) | - | - | - | - | Detects 250 μM | [3] |
| Alternative: Coumarin-hydrazonate (PFM) | Coumarin | 393 | - | 0.029 (after FA) | - | [4] |
| Alternative: Graphene Quantum Dots | Graphene Quantum Dots | - | - | - | - | [5] |
Signaling Pathway: this compound Probe for Formaldehyde
The detection mechanism of the NAP-FAP2 series of probes involves a formaldehyde-promoted C-N bond cleavage of an azanyl carbamate. This reaction is followed by the release of the fluorophore, leading to a "turn-on" fluorescence response. The 3-nitrophenylazanyl group acts as a fluorescence quencher via a PET mechanism in the absence of formaldehyde.
Caption: Reaction mechanism of a this compound-based probe for formaldehyde detection.
This compound-Based Probes for Nerve Agent Detection
The rapid and sensitive detection of highly toxic nerve agents is critical for security and environmental monitoring. This compound and carbazole-based probes have been developed to detect nerve agent simulants, such as diethyl chlorophosphate (DCP), through specific chemical reactions that trigger a fluorescent response.
Performance Comparison: Nerve Agent Probes
| Probe Name/Type | Fluorophore | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| This compound-based (Coumarin-enamine) | Coumarin | - | - | - | 1.1 ppm (for DFP) | [6] |
| Alternative: Quinoxalinone-based (PQSP) | Quinoxalinone/Styrene Pyridine | - | - | - | 3 ppb (vapor) | [7] |
| Alternative: Naphthylimide-based (NZNN) | Naphthylimide | - | - | - | 30.1 nM | [8] |
| Alternative: Fluorescein-based (SWJT-4) | Fluorescein | 520 | 545 | 0.267 (after DCP) | - | [9][10] |
Signaling Pathway: this compound Probe for Nerve Agent Simulant
The detection mechanism for coumarin-enamine based probes involves the phosphorylation of the probe by the nerve agent simulant. This reaction can disrupt a PET quenching process, leading to a "turn-on" fluorescence signal.
Caption: Mechanism of a this compound-based probe for nerve agent simulant detection.
This compound-Based Probes for Zinc Ion (Zn²⁺) Detection
Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with various diseases. This compound-based probes for Zn²⁺ typically operate through a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of Zn²⁺ restricts intramolecular rotation and blocks non-radiative decay pathways, leading to a significant increase in fluorescence.
Performance Comparison: Zinc Ion (Zn²⁺) Probes
| Probe Name/Type | Fluorophore | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| This compound-based (BCS) | - | - | - | - | 1.12 μM | [11][12][13] |
| This compound-based (BC-MS) | - | 384 | 486 | 0.346 (with Zn²⁺) | 28.7 nM | [14] |
| Alternative: Pyrano[3,2-c] Carbazole (FP2) | Pyrano[3,2-c] Carbazole | 367 | - | 0.69 (with Zn²⁺) | 0.0065 μM | [15][16] |
| Alternative: Zinpyr-1 (ZP1) | Fluorescein | - | - | - | Low nM (MPR) / pM (FC) | [17] |
| Alternative: Fluozin-3 AM (FZ3) | Fluorescein | - | - | - | Low nM (MPR) / pM (FC) | [17] |
Signaling Pathway: this compound Probe for Zinc Ion
The this compound moiety, along with other coordinating atoms in the probe structure, forms a stable complex with Zn²⁺. This chelation event enhances the fluorescence quantum yield of the fluorophore.
Caption: CHEF mechanism for a this compound-based Zn²⁺ probe.
Experimental Protocols
General Synthesis Protocol for a this compound-Based Probe (Example for Zn²⁺ Probe BC-MS)
This protocol is a generalized representation based on the synthesis of BC-MS.[14]
-
Synthesis of Benzyl (B1604629) this compound: Dissolve benzyl alcohol in a suitable solvent and react with hydrazine (B178648) hydrate (B1144303) in the presence of a base. Purify the resulting benzyl this compound.
-
Condensation Reaction: Dissolve the synthesized benzyl this compound and 2-hydroxy-3-methoxybenzaldehyde (B140153) in methanol.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Purification: The resulting precipitate (the probe BC-MS) is filtered, washed with water, and dried.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and ESI-MS.
General Bioimaging Protocol
This protocol provides a general workflow for using a fluorescent probe for cellular imaging.
-
Cell Culture: Culture mammalian cells (e.g., HeLa, HEK293T) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a CO₂ incubator.
-
Probe Preparation: Prepare a stock solution of the this compound-based fluorescent probe in a suitable solvent like DMSO.
-
Cell Staining:
-
Wash the cultured cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the fluorescent probe at a specific concentration (typically in the µM range) in serum-free medium for a designated period (e.g., 30 minutes).
-
-
Analyte Treatment (if applicable):
-
For detecting exogenous analytes, add a solution of the analyte (e.g., formaldehyde, Zn²⁺) to the cells and incubate for a specific time.
-
For detecting endogenous analytes, cells can be stimulated with appropriate reagents to induce the production of the target molecule.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Acquire fluorescence images using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Experimental Workflow
Caption: A typical workflow for a bioimaging experiment using a fluorescent probe.
Conclusion
This compound-based fluorescent probes represent a valuable and versatile class of tools for bioimaging. Their tunable properties and diverse sensing mechanisms allow for the detection of a range of important biological analytes with high sensitivity and selectivity. While alternative probes exist for each of the discussed targets, this compound-based probes often offer competitive performance and, in some cases, unique advantages in terms of reaction-based sensing or chelation-enhanced fluorescence. The continued development of novel this compound-based scaffolds promises to further expand the capabilities of fluorescent bioimaging in biological research and drug development.
References
- 1. Fluorescent probes for formaldehyde based on formaldehyde-promoted C–N cleavage of azanyl carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Semicarbazide-based fluorescent probe for detection of Cu2+ and formaldehyde in different channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Fluorogenic Probe for Ultrafast and Reversible Detection of Formaldehyde in Neurovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of low molecular weight fluorescence probes for detection of organophosphates and nerve agents - American Chemical Society [acs.digitellinc.com]
- 7. Dual-State Fluorescent Probe for Ultrafast and Sensitive Detection of Nerve Agent Simulants in Solution and Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive fluorescence probe for on-site detection of nerve agent mimic diethylchlorophosphonate DCP - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A Double-Site Chemodosimeter for Selective Fluorescence Detection of a Nerve Agent Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A benzyl this compound-based fluorescent chemosensor for detecting Zn2+: Application to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Free Zinc Levels Determined by Fluorescent Probes in THP1 Cells Using Microplate Reader and Flow Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
Carbazate Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diverse chemical scaffold of carbazate derivatives has positioned them as a versatile class of molecules in the pursuit of novel enzyme inhibitors. Their inherent reactivity and structural customizability allow for the fine-tuning of inhibitory potency and selectivity against a wide array of enzymatic targets. This guide provides a comparative evaluation of various this compound derivatives, summarizing their inhibitory activities, detailing the experimental protocols for their assessment, and visualizing the biological pathways they modulate.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported inhibitory activities of different this compound derivatives against several key enzyme classes.
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Carbamate derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). The data below compares their performance with standard inhibitors.
| Compound Class | Target Enzyme | Ki (nM) Range | Standard Inhibitor | Standard Ki (nM) |
| Carbamates | hCA I | 4.49 - 5.61[1] | Acetazolamide | 281.33[1] |
| Carbamates | hCA II | 4.94 - 7.66[1] | Acetazolamide | 9.07[1] |
| Carbamates | AChE | 0.209 - 0.291[1] | Tacrine | 0.398[1] |
Metallo-β-Lactamase Inhibitors
The emergence of antibiotic resistance has driven the search for inhibitors of metallo-β-lactamases (MBLs), such as NDM-1 and IMP-1. Certain carbapenem (B1253116) derivatives have shown promise in this area.
| Compound | Target Enzyme | Ki (µM) |
| J-110,441 | IMP-1 | 0.0037[2] |
| J-110,441 | CcrA | 0.23[2] |
| J-110,441 | L1 | 1.00[2] |
| J-110,441 | Type II (B. cereus) | 0.83[2] |
Cysteine Protease Inhibitors
Thiocarbazates have been identified as a novel class of potent inhibitors of the papain family of cysteine proteases, such as cathepsin L and S.[3]
Further quantitative data for specific thiothis compound derivatives against cysteine proteases requires access to the full-text articles and their supplementary materials.
Tyrosinase Inhibitors
Carbazole and hydrazone derivatives have been identified as competitive inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
Specific Ki values for these derivatives are available in the primary literature and demonstrate competitive inhibition by increasing the substrate Km without altering the Vmax.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives as enzyme inhibitors.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used for the high-throughput screening of AChE inhibitors.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The presence of an inhibitor reduces the rate of color formation.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test this compound derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, ATCI, and DTNB in appropriate solvents (e.g., DMSO for inhibitors, buffer for others).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test compound solution at various concentrations (or solvent for control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI and DTNB solutions to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cysteine Protease Inhibition Assay (Fluorogenic Method)
This assay is commonly used to determine the inhibitory activity of compounds against cysteine proteases like cathepsins.
Principle: The assay utilizes a synthetic peptide substrate conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the cysteine protease, the free fluorophore is released, resulting in an increase in fluorescence that can be monitored over time. An inhibitor will reduce the rate of substrate cleavage and thus the fluorescence signal.
Materials:
-
Recombinant active cysteine protease (e.g., cathepsin L)
-
Fluorogenic substrate (e.g., Z-Leu-Arg-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Test this compound derivatives
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
Assay Setup: In a 96-well plate, add the inhibitor dilutions to the respective wells. Include a no-inhibitor control (DMSO only).
-
Enzyme Addition and Pre-incubation: Add the cysteine protease solution to all wells (except for a blank control). Incubate for a set period (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm for AMC) over time.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways, a generalized experimental workflow, and a logical relationship relevant to the evaluation of this compound derivatives as enzyme inhibitors.
Signaling Pathways
Caption: Cysteine protease (Cathepsin L) mediated apoptosis pathway and the inhibitory action of this compound derivatives.
Caption: The role of tyrosinase in the melanin synthesis pathway and its inhibition by this compound derivatives.
Experimental Workflow
Caption: A generalized experimental workflow for the in vitro evaluation of enzyme inhibitors.
Logical Relationship
Caption: A conceptual diagram illustrating how modifications at different positions of a this compound core can affect its inhibitory properties.
References
- 1. Revisiting the Metallo-β-Lactamase–Mediated Antibiotic Resistance: Exploring Novel Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 4. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Nucleophiles: Carbazates vs. Hydrazides in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of the appropriate nucleophile is a critical decision that can significantly impact the efficiency, yield, and pathway of a synthetic route. Among the diverse array of nucleophilic reagents, carbazates and hydrazides, both derivatives of hydrazine (B178648), are workhorses in the construction of a wide range of molecules, from pharmaceuticals to advanced materials. This guide provides an objective, data-driven comparison of the reactivity of carbazates and hydrazides, offering insights into their performance in key chemical transformations to aid in the strategic selection of the optimal reagent.
At a Glance: Key Structural and Reactivity Differences
Carbazates, formally N-aminocarbamates, and hydrazides, the acylated or sulfonylated derivatives of hydrazine, share a common hydrazine backbone but exhibit distinct reactivity profiles governed by the nature of the substituent on the nitrogen atom. The electron-withdrawing character of the carbonyl or sulfonyl group in hydrazides generally renders them less nucleophilic than their carbazate counterparts.
| Feature | This compound (e.g., tert-Butyl this compound) | Hydrazide (e.g., Benzohydrazide) |
| General Structure | R-O-C(=O)-NH-NH₂ | R-C(=O)-NH-NH₂ |
| Key Structural Feature | Carbamoyl (B1232498) group attached to a nitrogen of hydrazine | Acyl group attached to a nitrogen of hydrazine |
| Electronic Effect of Substituent | The alkoxy group is electron-donating by resonance, but the carbonyl group is electron-withdrawing. | The acyl group is strongly electron-withdrawing. |
| Relative Nucleophilicity | Generally more nucleophilic due to the less pronounced electron-withdrawing nature of the carbamoyl group compared to the acyl group. | Generally less nucleophilic due to the strong electron-withdrawing acyl group which reduces the electron density on the terminal nitrogen.[1] |
| Basicity (pKa of conjugate acid) | The pKa of the conjugate acid of tert-butyl this compound is not readily available in the provided search results. | The pKa of the conjugate acid of benzohydrazide (B10538) is approximately 3.03.[2] |
| Common Applications | Introduction of protected hydrazine moieties (e.g., Boc-hydrazones), peptide synthesis, synthesis of heterocyclic compounds.[3] | Synthesis of hydrazones, synthesis of various heterocyclic compounds (e.g., pyrazoles, oxadiazoles), intermediates in drug synthesis. |
| Product Stability | N-protected hydrazones are often stable and can be deprotected under specific conditions.[3] | Hydrazones can exhibit variable stability depending on the substituents. |
Side-by-Side Reactivity Comparison: Hydrazone Formation
A quintessential reaction for both carbazates and hydrazides is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental in various synthetic endeavors, including bioconjugation and the synthesis of nitrogen-containing heterocycles.
| Parameter | tert-Butyl this compound with Benzaldehyde (B42025) | Benzohydrazide with Benzaldehyde |
| Typical Reaction Conditions | Ethanol (B145695) or methanol (B129727), often with a catalytic amount of acetic acid, at room temperature.[4] | Typically requires heating/reflux in a suitable solvent.[5] |
| Typical Reaction Time | 1-24 hours, with reactions involving benzaldehyde often completing in around 4 hours.[4] | Can vary, but refluxing for several hours is common. |
| Typical Yield | Generally high to excellent, often exceeding 90%.[4] | Yields are generally good but can be more variable. |
| Product | N-Boc-benzoylhydrazone | Benzoylhydrazone |
The milder reaction conditions and often higher yields associated with tert-butyl this compound in hydrazone formation suggest a higher intrinsic nucleophilicity compared to benzohydrazide. The electron-withdrawing benzoyl group in benzohydrazide decreases the electron density on the terminal nitrogen, thereby reducing its nucleophilicity and requiring more forcing conditions to drive the reaction to completion.
Experimental Protocols
General Protocol for N-Boc-Hydrazone Formation with tert-Butyl this compound
Materials:
-
Aldehyde or ketone (1.0 eq)
-
tert-Butyl this compound (1.0-1.2 eq)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount, optional for less reactive substrates)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the aldehyde or ketone in anhydrous ethanol or methanol in a round-bottom flask.
-
Add tert-butyl this compound to the solution.
-
For less reactive carbonyl compounds, add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For many aldehydes, the reaction is complete within 4 hours.[4]
-
Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by crystallization.
General Protocol for Benzoylhydrazone Formation with Benzohydrazide
Materials:
-
Benzaldehyde (1.0 eq)
-
Benzohydrazide (1.0 eq)
-
Ethanol or other suitable solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve benzaldehyde and benzohydrazide in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may crystallize upon cooling and can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.
Visualizing the Reaction Pathways
The formation of hydrazones from both carbazates and hydrazides proceeds through a similar mechanistic pathway involving nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration.
Logical Workflow for Reagent Selection
The choice between a this compound and a hydrazide is dictated by the specific requirements of the synthesis, including the desired product, the presence of other functional groups, and safety considerations.
Conclusion
The side-by-side comparison of carbazates and hydrazides reveals distinct differences in their reactivity, primarily governed by the electronic nature of the substituent on the hydrazine nitrogen. Carbazates, such as tert-butyl this compound, generally exhibit higher nucleophilicity, allowing for reactions under milder conditions and often resulting in higher yields. They are the reagents of choice when a protected hydrazine moiety is required for subsequent synthetic transformations.
Hydrazides, while being less nucleophilic, are valuable and versatile reagents for the synthesis of a wide array of hydrazones and heterocyclic compounds. The choice between a this compound and a hydrazide should be a strategic one, based on the specific synthetic goals, the nature of the substrates, and the desired final product. Understanding the nuances of their reactivity is key to designing efficient and successful synthetic routes in drug discovery and development.
References
A Comparative Guide to Carbazate-Based Assays for High-Throughput Screening
For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS), the selection of a robust and reliable assay is a critical determinant of success. This guide provides an objective comparison of the carbazate-based Purpald assay for the detection of formaldehyde (B43269) with a common alternative, the enzyme-coupled formaldehyde dehydrogenase (FDH) assay. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable assay for screening formaldehyde-producing enzymes, such as histone demethylases.
Data Presentation: Assay Performance Comparison
The following table summarizes the key performance metrics for the Purpald (this compound-based) and FDH-coupled assays in the context of high-throughput screening for inhibitors of histone demethylases. The data is compiled from published HTS campaigns to provide a comparative overview.
| Parameter | This compound-based (Purpald) Assay | Formaldehyde Dehydrogenase (FDH) Coupled Assay | Reference(s) |
| Principle | Colorimetric detection of formaldehyde | Enzymatic, fluorescence-based detection of formaldehyde | [1][2] |
| Z'-Factor | Typically ≥ 0.7 | 0.7 ± 0.2 to 0.85 | [3][4] |
| Signal-to-Background (S/B) Ratio | Good | High | |
| Coefficient of Variation (%CV) | Generally < 20% | Generally < 20% | |
| Assay Format | 96-well or 384-well plate | 384-well or 1536-well plate | [2][4] |
| Detection Method | Absorbance (550 nm) | Fluorescence (Ex: 340 nm, Em: 460 nm) | [1][4] |
| Advantages | Simple, robust, cost-effective | High sensitivity, continuous monitoring possible | [1][2] |
| Disadvantages | End-point assay, potential for colorimetric interference | Potential for interference with the coupling enzyme (FDH) | [1][2] |
Experimental Protocols
Detailed methodologies for the Purpald and FDH-coupled assays are provided below. These protocols are adapted for a high-throughput screening format, targeting the activity of histone demethylases which produce formaldehyde as a byproduct.
This compound-based (Purpald) Assay Protocol
This protocol is adapted for a 96-well plate format to screen for inhibitors of a formaldehyde-producing enzyme.
Materials:
-
Purified formaldehyde-producing enzyme (e.g., a histone demethylase)
-
Substrate for the enzyme (e.g., a methylated histone peptide)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Cofactors as required by the enzyme (e.g., NADPH)
-
Test compounds (inhibitors) dissolved in DMSO
-
Purpald reagent solution (100 mM in 1 M NaOH)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the reaction mixture containing the assay buffer, enzyme substrate, and any necessary cofactors.
-
Compound Addition: Add the test compounds at the desired concentrations. Include positive controls (no enzyme or a known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Initiation: Initiate the enzymatic reaction by adding 100 µL of the purified enzyme solution. The final reaction volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes) to allow for formaldehyde production.
-
Detection: Stop the reaction and develop the color by adding 50 µL of the 100 mM Purpald solution to each well.
-
Aeration: Incubate the plate at room temperature for 15 minutes with gentle shaking to allow for aerobic oxidation, which is necessary for color development.[4]
-
Measurement: Measure the absorbance of the purple product at 550 nm using a microplate spectrophotometer.[4]
-
Data Analysis: Calculate the percentage of inhibition for each test compound relative to the controls.
Formaldehyde Dehydrogenase (FDH) Coupled Assay Protocol
This fluorescence-based assay is suitable for HTS in 384- or 1536-well formats.
Materials:
-
Purified formaldehyde-producing enzyme (e.g., JMJD2E)
-
Substrate for the enzyme (e.g., trimethylated lysine-substrate peptide)
-
Assay buffer
-
Formaldehyde Dehydrogenase (FDH)
-
NAD+
-
Test compounds (inhibitors) dissolved in DMSO
-
384- or 1536-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, enzyme substrate, FDH, and NAD+.
-
Compound Dispensing: Dispense the test compounds into the wells of the microplate.
-
Reaction Initiation: Add the formaldehyde-producing enzyme to the wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature. The FDH will immediately begin to oxidize any formaldehyde produced, coupled with the reduction of NAD+ to the fluorescent NADH.
-
Measurement: Monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~460 nm) over time using a fluorescence plate reader.[1]
-
Data Analysis: The rate of NADH production is proportional to the activity of the primary enzyme. Calculate the inhibitory effect of the test compounds based on the reaction rates. A counterscreen against FDH alone is recommended to identify compounds that directly inhibit the coupling enzyme.[2][4]
Mandatory Visualizations
Signaling Pathway: Histone Demethylation and Formaldehyde Production
The following diagram illustrates the enzymatic reaction catalyzed by a histone lysine (B10760008) demethylase (KDM), which is a common target for HTS assays that detect formaldehyde.
References
- 1. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
A Guide to the Cross-Validation of Experimental and Computational Data for Carbazate Structures
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbazates, a class of compounds derived from hydrazinecarboxylic acid, is paramount for understanding their chemical reactivity, biological activity, and potential applications in medicinal chemistry. An integrated approach that combines experimental characterization with computational modeling provides a robust framework for validating molecular structures. This guide offers an objective comparison of these methods, supported by experimental and computational data, to facilitate a comprehensive understanding of carbazate structures.
Experimental and Computational Methodologies
Accurate structural analysis relies on the synergy between observing molecules experimentally and modeling them computationally. Techniques like X-ray crystallography provide a definitive picture of the molecule in the solid state, while NMR spectroscopy offers insights into its structure in solution. Computational methods, particularly Density Functional Theory (DFT), complement these techniques by providing optimized geometric parameters and energetic information, which helps in interpreting experimental data.
a. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Methodology: A suitable single crystal of the this compound compound is grown, often through slow evaporation of a solvent.[1] This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The structure is then refined using full-matrix least-squares methods to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.[1] Data can be deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.[1]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and conformation of molecules in solution.
-
Methodology: A small sample of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts (δ), coupling constants (J), and integration values provide information about the electronic environment of the nuclei, the connectivity of atoms, and the relative number of protons. For certain carbazates, techniques like ¹⁷O NMR can also be employed to differentiate between carbamate (B1207046) and carbamic acid species, which can be ambiguous in ¹³C NMR.[2]
-
Data Analysis: The obtained spectra are analyzed to confirm the molecular backbone and stereochemistry. For instance, the vicinal coupling constant between protons on a double bond can confirm its trans or cis nature.[3]
-
a. Density Functional Theory (DFT) Calculations
DFT is a widely used quantum computational method for predicting the electronic structure and geometry of molecules.[4]
-
Methodology: The starting geometry of the this compound molecule, often taken from experimental X-ray data, is used as input for geometry optimization calculations. A combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p) or 6-311++g(2d,2p)) is chosen.[3][5] The calculation finds the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be directly compared with experimental values.[3] Frequency calculations are often performed to confirm that the optimized structure corresponds to a true energy minimum.[6]
Workflow for Structural Cross-Validation
The process of cross-validating experimental and computational data follows a logical sequence to ensure a comprehensive and validated structural model. This workflow integrates synthesis, experimental characterization, and theoretical calculations.
Data Presentation: A Comparative Analysis
A direct comparison of quantitative data from experimental and computational methods is crucial for validation. The table below presents such a comparison for selected geometric parameters of a this compound derivative, showcasing the typical level of agreement.
Table 1: Comparison of Experimental (X-ray) and Computational (DFT) Geometric Parameters for a this compound Derivative
| Parameter | Bond/Angle | Experimental Value (X-ray) | Computational Value (DFT/B3LYP) | Absolute Difference | Reference |
| Bond Lengths (Å) | C=N | 1.273 (2) | 1.289 | 0.016 | [8] |
| N-N | 1.381 (2) | 1.365 | 0.016 | [8] | |
| C=O | 1.215 (2) | 1.223 | 0.008 | [8] | |
| N-C(O) | 1.354 (2) | 1.378 | 0.024 | [8] | |
| Bond Angles (º) | C=N-N | 116.5 (1) | 118.2 | 1.7 | [8] |
| N-N-C(O) | 118.9 (1) | 119.5 | 0.6 | [8] | |
| O=C-N | 124.8 (2) | 124.1 | 0.7 | [8] |
Data extracted and adapted from a study on Methyl 3-(4-methylbenzylidene)this compound.[8] The level of theory for the computational values was not specified in the reference but is representative of typical DFT results.
The small differences observed between the experimental solid-phase (X-ray) and theoretical gas-phase (DFT) values are expected and affirm the validity of the computational model in reproducing the experimental structure.
Logical Relationships in Structural Analysis
The relationship between different analytical techniques and the structural information they provide can be visualized to better understand the comprehensive nature of the validation process. Each method offers a unique piece of the puzzle, culminating in a high-confidence structural assignment.
References
- 1. mdpi.com [mdpi.com]
- 2. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3-[1-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorin-2-yl)propan-2-ylidene]this compound: a combined X-ray and density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 3-(4-methylbenzylidene)this compound - PMC [pmc.ncbi.nlm.nih.gov]
Carbazates in Medicinal Chemistry: A Comparative Review of a Niche Scaffold
While the closely related carbamates are ubiquitous in medicinal chemistry, carbazates, esters of hydrazinocarboxylic acid, represent a significantly less explored scaffold. However, emerging research has highlighted their potential as potent enzyme inhibitors, particularly in the context of metabolic diseases. This comparative guide delves into the applications of carbazates in medicinal chemistry, focusing on their role as inhibitors of hormone-sensitive lipase (B570770) (HSL) and comparing their activity to other inhibitor classes. This review provides researchers, scientists, and drug development professionals with an objective analysis supported by available experimental data.
Carbazates as Potent Inhibitors of Hormone-Sensitive Lipase
The most prominent example of carbazates in medicinal chemistry is their development as potent inhibitors of hormone-sensitive lipase (HSL). HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue, making it a therapeutic target for metabolic disorders such as type 2 diabetes and obesity. By inhibiting HSL, it is possible to reduce the levels of circulating free fatty acids, which can improve insulin (B600854) sensitivity.
A series of carbazate derivatives based on 1,2,3,4-tetrahydroisoquinoline (B50084) and morpholine (B109124) scaffolds have been synthesized and identified as nanomolar inhibitors of HSL. These compounds feature a this compound core with a phenolic group substituted at the 4-position with a lipophilic side chain.
Comparative Inhibitory Activity
The inhibitory potency of these this compound-based compounds has been quantified, with lead compounds demonstrating significant activity. For instance, the compound NNC0076-0079, a this compound derivative, exhibits a half-maximal inhibitory concentration (IC50) of 0.11 µM against human HSL.[1] This positions carbazates as a promising class of HSL inhibitors. To provide a comparative perspective, the following table summarizes the IC50 values of the this compound inhibitor alongside other classes of HSL inhibitors.
| Inhibitor Class | Example Compound | Target Enzyme | IC50 (µM) |
| This compound | NNC0076-0079 | Human HSL | 0.11 [1] |
| Bicyclic Phosphate | Cyclipostin P (trans diastereomer) | Rat HSL | ~0.04 (K_I) |
| Carbamoyl Triazole | Not specified | Human HSL | Not specified |
| Boronic Acid | Not specified | Human HSL | Not specified |
| Oxadiazolone | 3-phenyl-5-alkoxy-1,3,4-oxadiazol-2-one | Human HSL | Not specified |
Experimental Protocols
Synthesis of Phenolic this compound Derivatives
The synthesis of the key this compound inhibitors of HSL involves a multi-step process. A general workflow is outlined below:
Caption: General workflow for the synthesis of phenolic this compound HSL inhibitors.
Detailed Protocol:
-
Alkylation of the Phenol: The starting substituted phenol is alkylated to introduce the desired lipophilic side chain at the 4-position. This is typically achieved by reacting the phenol with an appropriate alkyl halide in the presence of a base.
-
Formation of the Hydrazinocarboxylate: The resulting substituted phenol is then reacted with a suitable hydrazine derivative, such as phosgene (B1210022) or a chloroformate, followed by hydrazine, to form the key hydrazinocarboxylate (this compound) intermediate.
-
Final Esterification/Amidation: The this compound intermediate is then coupled with a desired cyclic amine (e.g., 1,2,3,4-tetrahydroisoquinoline or morpholine) to yield the final this compound inhibitor. Purification is typically performed using chromatographic techniques.
Hormone-Sensitive Lipase (HSL) Inhibition Assay
The inhibitory activity of the synthesized carbazates against HSL is determined using an in vitro enzymatic assay.
Caption: Workflow for determining the IC50 of HSL inhibitors.
Detailed Protocol:
-
Enzyme and Substrate Preparation: A solution of purified human HSL is prepared in a suitable buffer. A substrate solution, typically a fluorescently labeled diacylglycerol or triacylglycerol, is also prepared.
-
Inhibitor Preparation: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Enzymatic Reaction: The HSL enzyme solution is pre-incubated with the various concentrations of the this compound inhibitors for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate solution.
-
Measurement of Activity: The rate of product formation is measured over time using a suitable detection method, such as a fluorescence plate reader.
-
Data Analysis: The percentage of HSL inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway of Hormone-Sensitive Lipase
HSL activity is regulated by hormonal signals, primarily through the cAMP-dependent protein kinase A (PKA) pathway. The following diagram illustrates the signaling cascade leading to the activation of HSL.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbazates
For Immediate Implementation by Laboratory Personnel
Carbazates, esters of hydrazinecarboxylic acid, are versatile reagents in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules. However, their structural relationship to hydrazine (B178648) means they must be handled with the utmost care and disposed of following rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of carbazates, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
-
Ventilation: All handling and disposal of carbazates and their waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Spill Management: In case of a spill, evacuate non-essential personnel. For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and treat as hazardous waste. For larger spills, follow your institution's emergency procedures.
-
Incompatible Materials: Carbazates can be incompatible with strong oxidizing agents and strong bases. Avoid contact with these substances during storage and disposal.
Operational Disposal Plan
The disposal of carbazate waste must be managed systematically to ensure safety and compliance.
1. Waste Segregation and Collection:
-
All this compound-containing waste, including unreacted reagents, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste," indicating the contents (e.g., "this compound Waste," "tert-Butyl this compound in Methanol") and the associated hazards (e.g., "Toxic," "Flammable").
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials.
3. Final Disposal:
-
Once the waste container is full, or as per your institution's guidelines, arrange for pickup and disposal by a licensed hazardous waste disposal company. Contact your EHS office to schedule a pickup.
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative data for all carbazates is not available, the following table summarizes key information for common carbazates to inform safe handling and disposal.
| Property | tert-Butyl this compound | Ethyl this compound | Benzyl this compound |
| Molecular Formula | C5H12N2O2 | C3H8N2O2 | C8H10N2O2 |
| Molecular Weight | 132.16 g/mol | 104.11 g/mol | 166.18 g/mol |
| Appearance | White solid | White solid | Beige solid |
| Primary Hazards | Flammable solid, Toxic | Toxic | Irritant |
Experimental Protocols for Chemical Neutralization (for small quantities, with caution)
The following protocols are based on methods for the chemical degradation of hydrazine, a related and more reactive compound. These procedures should only be performed by trained personnel in a controlled laboratory setting and in strict accordance with your institution's safety policies. It is highly recommended to consult with your EHS office before attempting any chemical neutralization of this compound waste.
Method 1: Oxidation with Hypochlorite (B82951)
This method is suitable for dilute aqueous solutions of carbazates.
Materials:
-
5% Sodium hypochlorite (bleach) solution or 5% Calcium hypochlorite solution
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste solution)
-
pH meter or pH paper
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the this compound waste with water to a concentration of 5% or less in a large beaker. This is a critical step to control the reaction rate and prevent excessive heat generation.
-
Neutralization: While stirring the diluted this compound solution, slowly add an equal volume of a 5% sodium or calcium hypochlorite solution. The reaction is exothermic, so the addition should be gradual.
-
Monitoring: Monitor the pH of the solution. The optimal pH range for this reaction is between 5 and 8. Adjust with dilute acid or base if necessary.
-
Completion: Continue stirring for at least 2 hours to ensure the reaction is complete. The absence of this compound can be confirmed by an appropriate analytical method if available.
-
Disposal: The neutralized solution should be disposed of as hazardous waste through your institution's EHS office.
Method 2: Hydrolysis followed by Oxidation
For some carbazates, base-catalyzed hydrolysis can be used to break down the molecule into hydrazine, an alcohol, and carbon dioxide. The resulting hydrazine can then be neutralized.
Materials:
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
5% Sodium hypochlorite (bleach) solution
-
Stir plate and stir bar
-
Large beaker
-
pH meter or pH paper
Procedure:
-
Hydrolysis: In a chemical fume hood, add the this compound waste to a beaker and slowly add 1 M NaOH solution while stirring. The hydrolysis may be slow at room temperature and may require gentle heating.
-
Neutralization of Hydrazine: Once the hydrolysis is complete (as determined by an appropriate analytical method or a sufficient reaction time), proceed to neutralize the resulting hydrazine by following the steps outlined in Method 1 .
-
Disposal: The final neutralized solution should be disposed of as hazardous waste through your institution's EHS office.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of carbazates, fostering a secure laboratory environment and upholding our commitment to environmental stewardship. Always prioritize safety and consult your institution's Environmental Health and Safety office for specific guidance.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Carbazate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Carbazate, a compound requiring careful management in a laboratory setting. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification
Carbazates, such as tert-Butyl this compound and Methyl this compound, are classified as hazardous chemicals.[1][2] Key hazards include:
-
Flammability: Carbazates can be flammable solids.[2][3] Keep them away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Acute Toxicity: They can be harmful if swallowed or in contact with skin.[1][2]
-
Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][4] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Appropriate chemical-resistant gloves.[2][4] Nitrile or butyl rubber gloves are generally recommended for handling a variety of chemicals.[5] | Prevents skin contact, which can lead to irritation and absorption of the hazardous substance.[2] |
| Body Protection | A lab coat, chemical-resistant overalls, or a disposable coverall.[3][6] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter is a recommended type.[4] A full-face supplied air respirator should be used if it's the sole means of protection.[3] | Prevents inhalation of harmful dust or vapors that can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and methodical procedures.
-
Preparation:
-
Donning PPE:
-
Put on the required PPE in the following order: lab coat or coveralls, respirator, eye protection, and then gloves.
-
-
Handling the Compound:
-
Ground and bond the container and receiving equipment to prevent static discharge, especially for flammable solid forms of this compound.[3]
-
Avoid the formation of dust and aerosols.[3] If handling a powder, do so carefully to minimize dust generation.
-
Do not breathe in dust, vapor, mist, or gas.[2]
-
Avoid contact with skin and eyes.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment in the handling area.[2][3]
-
-
After Handling:
-
Wash hands thoroughly with soap and water after handling and before breaks.[3]
-
Remove PPE carefully to avoid cross-contamination.
-
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Container Management:
-
Disposal Procedure:
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
